Decanoyl chloride, 2-methyl-
Description
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Properties
CAS No. |
67657-55-0 |
|---|---|
Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
2-methyldecanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |
InChI Key |
PGVQYOFKBIIVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Phantom Intermediate: A Technical Guide to 2-Methyldecanoyl Chloride
The following technical guide is structured to address the specific challenge of identifying and utilizing 2-methyldecanoyl chloride , a compound often missing from standard commercial catalogs despite its critical utility in lipid chemistry and drug delivery.
Part 1: The Core Directive – Search & Identification
Executive Summary: If you are searching for a direct commercial CAS number for 2-methyldecanoyl chloride , you will likely encounter a "data void." Unlike its straight-chain counterpart (Decanoyl chloride, CAS 112-13-0), the 2-methyl derivative is rarely stocked as a shelf-stable reagent due to its hydrolytic instability and the specific stereochemical requirements of high-value applications (e.g., LNP formulation, prodrug synthesis).
The Solution: Do not search for the chloride. Search for the parent acid . The industry standard protocol is to procure the stable carboxylic acid precursor and generate the acyl chloride in situ or immediately prior to use.
Identity Verification Data
| Component | Chemical Name | CAS Number | Molecular Formula | MW ( g/mol ) |
| Target | 2-Methyldecanoyl chloride | Not Assignable (See Note*) | C11H21ClO | 204.74 |
| Precursor | 2-Methyldecanoic acid | 24323-23-7 (Racemic) | C11H22O2 | 186.29 |
| Isomer | (R)-2-Methyldecanoic acid | 51703-97-0 (Rare) | C11H22O2 | 186.29 |
*Note: While specific internal registry numbers exist in proprietary databases (e.g., Beilstein or private pharma libraries), no global commercial CAS number is widely recognized for the chloride form. Procurement must rely on CAS 24323-23-7.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Technical Context: Why This Molecule Matters
In modern drug development, particularly for Lipid Nanoparticles (LNPs) and Lipophilic Prodrugs , the "2-methyl" branch is a strategic structural motif.
-
Steric Shielding: The methyl group at the alpha-position (C2) creates steric hindrance around the carbonyl. This slows down enzymatic hydrolysis (esterases) in vivo, extending the half-life of lipid-drug conjugates compared to straight-chain decanoates.
-
Membrane Fluidity: The branching disrupts the packing of lipid tails in a bilayer. While straight chains (C10) crystallize or pack tightly, the 2-methyl defect increases membrane fluidity, which is crucial for the endosomal release of mRNA payloads in LNP formulations.
Synthesis Protocol: The "Self-Validating" Workflow
Expert Insight: Avoid Thionyl Chloride (
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge: Add 2-methyldecanoic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 5 mL per gram of acid).
-
Activation: Add Dimethylformamide (DMF) (0.01 eq / catalytic amount). Caution: A vigorous fizzing will occur upon the next step.
-
Reaction: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C.
-
Progression: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation (The "Check"):
-
Workup: Concentrate under reduced pressure (rotary evaporator) to remove excess oxalyl chloride and DCM. The residue is the quantitative 2-methyldecanoyl chloride, ready for immediate coupling.
Part 3: Visualization & Formatting
Workflow Diagram: Procurement & Synthesis Strategy
This decision tree guides the researcher from the search phase to the experimental execution.
Caption: Figure 1. Strategic workflow for procuring and generating 2-methyldecanoyl chloride, emphasizing the pivot to the stable acid precursor.
Mechanistic Pathway: Oxalyl Chloride Activation
This diagram illustrates the catalytic cycle and gas evolution that ensures product purity.
Caption: Figure 2. The catalytic conversion pathway.[3] Note the spontaneous evolution of gases driving the reaction to completion.
References
-
National Institute of Standards and Technology (NIST). "Decanoic acid, 2-methyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. "2-Methyldecanoic Acid (Compound Summary)." National Library of Medicine. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry." Oxford University Press. (Standard reference for Acyl Chloride synthesis mechanisms via Oxalyl Chloride).
- Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. (Contextual reference for the utility of branched lipids in LNP fluidity).
Sources
2-Methyldecanoyl Chloride: Chemical Structure, Properties, and Applications in AMACR Targeted Drug Development
Executive Summary
As a Senior Application Scientist specializing in enzymatic assay development, I frequently encounter the challenge of synthesizing stable, high-purity acyl-CoA thioesters for mechanistic studies. 2-Methyldecanoyl chloride is a critical, highly reactive acylating intermediate used primarily to synthesize 2-methyldecanoyl-CoA[1]. This specific CoA ester serves as a benchmark substrate and structural probe for α-methylacyl-CoA racemase (AMACR, P504S) , a pivotal enzyme implicated in prostate cancer pathology and branched-chain lipid metabolism[2]. This whitepaper details the chemical properties, synthesis causality, and self-validating protocols required to utilize 2-methyldecanoyl chloride effectively in drug development workflows.
Chemical Structure and Physicochemical Properties
2-Methyldecanoyl chloride is an aliphatic acyl chloride featuring a 10-carbon backbone with a critical methyl group at the alpha (C2) position[3]. This alpha-methyl group is the focal point of its biological relevance, as it introduces a chiral center that is specifically recognized by racemase enzymes.
Table 1: Physicochemical Properties of 2-Methyldecanoyl Chloride
| Property | Value |
| Chemical Formula | C11H21ClO |
| SMILES String | CCCCCCCCC(C)C(Cl)=O[3] |
| Structural Class | Alpha-branched aliphatic acyl chloride |
| Reactivity Profile | Highly moisture-sensitive; reacts exothermically with protic solvents and nucleophiles (e.g., thiols, amines). |
| Primary Application | Electrophilic acyl donor for the synthesis of 2-methylacyl-CoA thioesters[1]. |
Synthetic Methodology and Mechanistic Causality
The conversion of 2-methyldecanoic acid to 2-methyldecanoyl chloride requires precise reagent selection to preserve the integrity of the alpha-methyl stereocenter and ensure downstream coupling efficiency. We exclusively utilize oxalyl chloride catalyzed by N,N-dimethylformamide (DMF) rather than traditional agents like thionyl chloride or phosphorus pentachloride[1].
The Causality Behind the Chemistry:
-
Byproduct Volatility: Oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, and HCl). This allows for the complete removal of the chlorinating agent in vacuo without the need for aqueous workup or high-temperature distillation, which could cause thermal degradation or racemization of the product[1].
-
Catalytic Acceleration: The addition of DMF generates the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride). This acts as the true highly-reactive chlorinating species, allowing the reaction to proceed rapidly at room temperature, thereby protecting the delicate aliphatic chain[1].
Workflow for the synthesis of 2-methyldecanoyl-CoA via 2-methyldecanoyl chloride.
Biological Significance: Probing AMACR Activity
Once synthesized, 2-methyldecanoyl chloride is immediately coupled with Coenzyme A to form 2-methyldecanoyl-CoA[4]. AMACR catalyzes the chiral inversion of (2R)- and (2S)-2-methylacyl-CoAs via a planar enolate intermediate[2]. Mechanistic studies utilizing deuterium-labeled substrates have proven that the loss of the alpha-proton is an absolute prerequisite for this chiral inversion[2].
From a drug design perspective, 2-methyldecanoyl-CoAs are approximately 3-fold more potent as substrates/inhibitors than their straight-chain decanoyl-CoA counterparts. This highlights the critical nature of the 2-methyl group for anchoring the molecule within the AMACR active site[4][5].
Mechanistic pathway of AMACR-catalyzed chiral inversion of 2-methyldecanoyl-CoA.
Table 2: AMACR Kinetic Parameters for S-2-Methyldecanoyl-CoA [6]
| Kinetic Parameter | Measured Value |
| Apparent K_m | 680 ± 120 µM |
| Apparent V_max | 301 ± 28 nmol/hr (91.98 nmol/min/mg) |
| Apparent k_cat | 72.48 ± 6.66 x 10⁻³ s⁻¹ |
| Apparent k_cat / K_m | 106.58 M⁻¹ s⁻¹ |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Methyldecanoyl Chloride
Note: This protocol must be executed in a fume hood due to the toxicity of oxalyl chloride.
-
Preparation: Dissolve 2-methyldecanoic acid in anhydrous dichloromethane (DCM) under a continuous inert nitrogen atmosphere to prevent premature hydrolysis.
-
Activation: Slowly add oxalyl chloride (1.5–2.0 equivalents) to the stirring solution[1].
-
Catalysis: Add exactly 1 drop of anhydrous DMF. This initiates the formation of the Vilsmeier-Haack complex, which acts as the catalytic engine for the reaction[1].
-
Incubation & Validation: Stir the mixture at room temperature for 1 hour.
-
Validation Checkpoint: The cessation of visible gas (CO and CO₂) bubbling from the reaction mixture serves as a reliable, in-situ indicator that the conversion of the carboxylic acid to the acyl chloride is complete.
-
-
Isolation: Remove all volatile solvents and excess oxalyl chloride using a rotary evaporator. The resulting residue is crude 2-methyldecanoyl chloride, which must be used immediately in Protocol B to prevent degradation[1].
Protocol B: Thioesterification to 2-Methyldecanoyl-CoA
-
Solubilization: Dissolve the freshly prepared 2-methyldecanoyl chloride residue in 10 mL of dry tetrahydrofuran (THF)[1].
-
Nucleophile Preparation: Prepare a solution of Coenzyme A (trilithium or sodium salt) in a mildly basic aqueous buffer (e.g., 0.1 M NaHCO₃, pH ~8.0).
-
Causality: The basic pH is required to deprotonate the CoA thiol group (pKa ~8.0), transforming it into a highly reactive thiolate nucleophile capable of attacking the acyl chloride[4].
-
-
Coupling: Add the THF solution dropwise to the aqueous CoA solution at 0°C. The low temperature suppresses the competing hydrolysis of the acyl chloride by water.
-
Validation Checkpoint: After 2 hours of stirring, extract a 10 µL aliquot and test with Ellman's reagent (DTNB). A negative result (lack of yellow color) confirms that all free CoA-SH thiols have been successfully consumed and converted into the thioester.
-
Purification: Acidify the mixture slightly and purify via preparative HPLC to isolate the pure 2-methyldecanoyl-CoA thioester[4].
References[1] Title: Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR)
Source: constantsystems.com URL: 1[3] Title: CN101921184A - 多官能团型芳香酮类化合物及含有该化合物的光引发剂 Source: google.com URL: 3[5] Title: Unexpected stereoselective exchange of straight-chain fatty acyl-CoA alpha-protons by human alpha-methylacyl-CoA racemase 1A (P504S) Source: nih.gov URL: 5[4] Title: Structure-activity relationships of rationally designed AMACR 1A inhibitors Source: cardiff.ac.uk URL: 4[6] Title: Synthesis of substrates 2,2-[2H2]-Decanoyl-CoA (3) was synthesised using an extension of the method previously described by us.1 Source: rsc.org URL: 6[2] Title: Synthesis and use of isotope-labelled substrates for a mechanistic study on human alpha-methylacyl-CoA racemase 1A (AMACR; P504S) Source: nih.gov URL: 2
Sources
- 1. constantsystems.com [constantsystems.com]
- 2. Synthesis and use of isotope-labelled substrates for a mechanistic study on human alpha-methylacyl-CoA racemase 1A (AMACR; P504S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101921184A - å¤å®è½å¢åè³é¦é ®ç±»ååç©åå«æè¯¥ååç©çå å¼åå - Google Patents [patents.google.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Unexpected stereoselective exchange of straight-chain fatty acyl-CoA alpha-protons by human alpha-methylacyl-CoA racemase 1A (P504S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Guide: 2-Methyldecanoic Acid (CAS 24323-23-7) and Derivatives
Advanced Synthesis, Chiral Resolution, and Bio-Active Applications[1]
Executive Summary
2-Methyldecanoic acid (CAS 24323-23-7) is a branched-chain fatty acid (BCFA) that serves as a critical chiral building block in the synthesis of bioactive lipopeptides, pheromones, and membrane-modulating agents.[1][2] Unlike straight-chain fatty acids, the
This guide provides a technical roadmap for researchers utilizing 2-methyldecanoic acid in drug discovery and chemical ecology. It focuses on the resolution of enantiomers, the synthesis of functional derivatives (esters/amides), and the molecule's role in marine natural products like Tumonoic Acids .[1]
Chemical Foundation & Chirality
The biological activity of 2-methyldecanoic acid derivatives is often stereospecific. The CAS 24323-23-7 typically refers to the racemate, but distinguishing between the
| Property | Data | Relevance |
| Molecular Formula | Lipophilic tail scaffold | |
| Molecular Weight | 186.29 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~4.1 - 4.5 | High membrane permeability |
| Chirality | C2 Stereocenter | Enantiomers exhibit distinct bio-activities |
| Boiling Point | ~289°C | High thermal stability for GC analysis |
Synthesis & Chiral Resolution Protocols
Core Synthesis: -Alkylation Strategy
Context: Direct methylation of decanoic acid derivatives is the most scalable route for generating the racemic scaffold.
Protocol: LDA-Mediated Alkylation
-
Starting Material: Methyl decanoate (
ester).[1] -
Base Generation: Prepare Lithium Diisopropylamide (LDA) in anhydrous THF at -78°C.
-
Enolate Formation: Add methyl decanoate dropwise to the LDA solution. Stir for 30 min to generate the enolate.
-
Alkylation: Add methyl iodide (MeI) (1.1 eq) slowly.
-
Quench & Hydrolysis: Quench with saturated
. Saponify the resulting ester ( , ) to yield rac-2-methyldecanoic acid .[1]
Chiral Resolution (The Proline Method)
Context: For drug development, obtaining enantiopure material is non-negotiable.[1] The use of L-proline methyl ester as a chiral auxiliary is a validated method for resolving 2-methyldecanoic acid (Clark et al., J. Nat.[1] Prod.).
Step-by-Step Resolution Workflow:
-
Derivatization: Couple rac-2-methyldecanoic acid with L-proline methyl ester using EDCI/DMAP in
. -
Separation: The resulting diastereomers (amides) have distinct retention times on RP-HPLC (C18 column).
-
Hydrolysis: Collect the separated diastereomers and hydrolyze (6N HCl,
) to recover the free acid enantiomers. -
Validation: Measure optical rotation
.
Visualization: Chiral Resolution Workflow
Figure 1: Chromatographic resolution of 2-methyldecanoic acid enantiomers via proline derivatization.
Derivatives & Pharmaceutical Applications[1][4][5][6]
Bioactive Lipopeptides (Tumonoic Acids)
2-Methyldecanoic acid is the lipid tail for Tumonoic Acids (A through I), a class of lipopeptides isolated from marine cyanobacteria (Blennothrix cantharidosmum).[1]
-
Mechanism: These compounds inhibit bioluminescence in Vibrio harveyi without affecting growth, suggesting a Quorum Sensing Inhibitor (QSI) mechanism.[1]
-
Structure-Activity Relationship (SAR): The methyl branch at C2 protects the lipid tail from rapid
-oxidation, increasing the half-life of the lipopeptide in biological systems.[1]
Chemical Ecology & Pheromones
Derivatives of 2-methyldecanoic acid function as signaling molecules in mammals.[1]
-
Bengal Tiger (Panthera tigris): Found in the lipid fraction of territorial marking fluid.[1]
-
Wolverine (Gulo gulo): Present in anal gland secretions.[1][4]
-
Application: Synthetic derivatives are used in "chemical lure" technologies for wildlife monitoring and conservation biology.[1]
Drug Delivery Conjugates
The acid can be converted into an acyl chloride or activated ester (NHS-ester) to conjugate with hydrophilic drugs.[1]
-
Benefit: The
-methyl group increases lipophilicity and steric hindrance, reducing hydrolysis rates by esterases compared to straight-chain decanoic acid conjugates.[1]
Table 1: Key Derivatives and Applications
| Derivative Class | Reagent/Method | Application | Stability Profile |
| Methyl Ester (FAME) | GC-MS Analysis standard | High Volatility | |
| Acyl Chloride | Intermediate for amides | Moisture Sensitive | |
| Proline Amide | L-Proline-OMe / EDCI | Chiral Resolution / Bio-assay | High Stability |
| NHS-Ester | NHS / DCC | Protein/Peptide Labeling | Moderate Hydrolysis Risk |
Analytical Characterization
To validate the synthesis of 2-methyldecanoic acid derivatives, specific mass spectrometry fragmentation patterns must be confirmed.[1]
GC-MS Fragmentation (Methyl Ester)
-
McLafferty Rearrangement: The methyl ester of 2-methyldecanoic acid undergoes a characteristic McLafferty rearrangement.[1]
-
Diagnostic Ion: Look for a base peak at m/z 88 (compared to m/z 74 for straight-chain methyl esters).[1] This shift is due to the
-methyl group.[1]
Visualization: Biological Signaling Pathway
Figure 2: Biological pathway of 2-methyldecanoic acid derivatives in marine quorum sensing inhibition.[1]
References
-
Clark, B. R., et al. (2008). "Tumonoic Acids, Novel Metabolites from a Cyanobacterial Assemblage of Blennothrix cantharidosmum." Journal of Natural Products, 71(8), 1530–1537.[1] Link[1]
-
D'Agostino, P. M., et al. (2021). "Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum."[1][6] ACS Omega, 6(36), 23293–23301.[1] Link[1]
-
Wood, W. F., et al. (2005). "Volatile compounds from anal glands of the wolverine, Gulo gulo." Journal of Chemical Ecology, 31(11), 2729-2733.[1] Link
-
Soddell, R. J., et al. (1995). "Chemical characterization of territorial marking fluid of male Bengal tiger, Panthera tigris." Journal of Chemical Ecology, 21, 1913–1925. Link
-
PubChem. "Decanoic acid, 2-methyl- (Compound)."[1][7] National Library of Medicine.[1] Link[1]
Sources
- 1. CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. 2-methyl decanoic acid, 24323-23-7 [thegoodscentscompany.com]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Branched-Chain Fatty Acid Chlorides
Precision Reagents for Lipid Nanoparticles, Prodrugs, and Surface Engineering
Executive Summary
Branched-chain fatty acid chlorides (BCFA-Cls) represent a critical class of electrophilic intermediates in modern drug development. Unlike their linear counterparts, BCFA-Cls introduce steric bulk and fluidizing properties to final constructs, parameters that are decisive in the performance of Lipid Nanoparticles (LNPs) for mRNA delivery and Lipophilic Prodrugs .
This guide moves beyond standard catalog listings to provide a functional analysis of these reagents, detailing their synthesis, specific library members, and application in high-value chemical biology.
The Critical Library: Branched-Chain Fatty Acid Chlorides
The following table consolidates commercially and synthetically relevant BCFA-Cls. These are categorized by their branching architecture, which dictates their biophysical impact (e.g., membrane fluidity modulation).
Table 1: Functional Library of Branched-Chain Fatty Acid Chlorides
| Compound Name | CAS No. | Carbon Skeleton | Branching Type | Key Application |
| Isovaleryl Chloride | 108-12-3 | C5 | Iso- (Terminal) | Peptidomimetics, introduction of steric bulk in small molecules. |
| Pivaloyl Chloride | 3282-30-2 | C5 | Neo- (Tertiary) | "Piv" protecting group; highly sterically hindered, resists hydrolysis. |
| 2-Ethylhexanoyl Chloride | 760-67-8 | C8 | Mid-chain (Chiral) | Standard for introducing hydrophobic fluidity; used in plasticizers and prodrugs. |
| Isostearoyl Chloride | 59555-54-3 | ~C18 | Mixed Isomers | Surface modification; creates liquid-crystalline phases in lipids. |
| 12-Methyltridecanoyl Chloride | Var. | C14 | Iso- | Bacterial lipid mimicry; membrane fluidity studies. |
| Phytanoyl Chloride | 53452-03-2 | C20 | Isoprenoid | Synthesis of archaeal lipid mimics; high oxidative stability. |
Technical Insight: The "Isostearoyl" derivative is often a complex mixture of methyl-branched isomers produced via the dimerization of oleic acid feedstock. For precision drug delivery (e.g., cGMP LNPs), single-isomer synthesis (e.g., 2-hexyldecanoyl chloride) is preferred over technical grade isostearoyl chloride to ensure batch-to-batch reproducibility.
Mechanistic Synthesis & Validation
Synthesizing BCFA-Cls requires navigating the balance between complete conversion and the suppression of alpha-hydrogen abstraction (ketene formation). The Oxalyl Chloride/DMF method is superior to Thionyl Chloride for sensitive branched substrates due to milder conditions and the absence of
Catalytic Cycle: The Vilsmeier-Haack Pathway
The reaction is driven by the in situ generation of the Vilsmeier reagent, which activates the carboxylic acid.
Figure 1: Catalytic cycle of Oxalyl Chloride mediated acid chloride synthesis using DMF. The regeneration of DMF allows for substoichiometric use (1-5 mol%).
Validated Protocol: Synthesis of 2-Hexyldecanoyl Chloride
This protocol is designed for high-purity applications where trace
Reagents:
-
2-Hexyldecanoic acid (1.0 equiv)
-
Oxalyl chloride (2.0 equiv, 2M in DCM)
-
DMF (anhydrous, 0.05 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and an inert gas inlet (
or ). -
Solvation: Dissolve the branched fatty acid in anhydrous DCM (0.5 M concentration). Cool to 0°C in an ice bath.
-
Activation: Add catalytic DMF (5 mol%). Note: No reaction occurs yet.
-
Chlorination: Add Oxalyl Chloride dropwise over 20 minutes.
-
Observation: Vigorous gas evolution (
) will occur immediately upon addition.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Endpoint Check: Aliquot 50 µL into 500 µL Methanol. Analyze via TLC or GC-MS. Complete disappearance of the Acid peak (as methyl ester) indicates completion.
-
-
Workup: Concentrate the reaction mixture under reduced pressure (Rotovap) at 30°C.
-
Crucial Step: Re-dissolve the crude oil in dry Toluene and re-evaporate (2x). This azeotropic distillation removes trapped
and excess Oxalyl Chloride.
-
-
Storage: Store under Argon at -20°C.
Applications in Drug Delivery (LNPs)
Branched-chain fatty acid chlorides are the precursors to Ionizable Lipids , the functional core of RNA delivery vehicles (e.g., Pfizer/BioNTech COVID-19 vaccine).
The "Cone Angle" Hypothesis
Branched tails increase the lipid's "cone angle," preventing the formation of stable lamellar phases (bilayers) and promoting the formation of the Inverted Hexagonal Phase (
Figure 2: Workflow for synthesizing ionizable lipids using branched acid chlorides. The branching introduced at the "Lipid" stage is critical for the "Endosomal Escape" step.
Protocol: Lipid Tail Conjugation
Objective: Conjugate 2-hexyldecanoyl chloride to an amino-alcohol core.
-
Base Selection: Use Triethylamine (
, 3.0 equiv) as the proton scavenger. DMAP (0.1 equiv) acts as a nucleophilic catalyst. -
Addition: Add the BCFA-Cl (dissolved in DCM) slowly to the amine/base solution at 0°C.
-
Why? Branched chlorides react slower than linear ones due to steric hindrance. Rapid addition can cause local heating and hydrolysis if moisture is present.
-
-
Quench: Quench with saturated
. Wash organic layer with Brine. -
Purification: Flash chromatography (Hexane/Ethyl Acetate).
Quality Control & Handling
Branched acid chlorides are moisture-sensitive but generally more stable than linear acetyl chlorides due to steric protection of the carbonyl carbon.
-
Hydrolysis Check: A "cloudy" appearance in the neat liquid usually indicates the formation of the carboxylic acid anhydride or hydrolysis to the acid (insoluble dimers).
-
Titration: Dissolve a known mass in dry MeOH (converts to Methyl Ester + HCl). Titrate the liberated HCl with standard NaOH to determine purity.
-
Safety: These compounds are lachrymators. All transfers must occur in a fume hood.
References
- Synthesis of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism reference).
-
Oxalyl Chloride Mechanism : Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[1][2][3] Journal of Organic Chemistry, 43(20), 3972-3974. Link
-
LNP Lipid Design : Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475. Link
-
Branched Fatty Acids in Biology : Knivett, V. A., & Cullen, J. (1965). Some factors affecting the production of branched-chain fatty acids by Staphylococci. Biochemical Journal, 96(3), 771. Link
-
Vilsmeier-Haack Reagent : H. H. Bosshard, R. Mory, M. Schmid, & H. Zollinger. (1959). Eine Methode zur katalysierten Herstellung von Carbonsäurechloriden mit Thionylchlorid. Helvetica Chimica Acta, 42(5), 1653-1658. Link
Sources
Introduction: The Significance of the 2-Methyldecanoyl Group in Medicinal Chemistry
An In-Depth Technical Guide to the Lipophilicity of the 2-Methyldecanoyl Group for Drug Development Professionals
In the landscape of drug discovery and development, the precise tuning of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these properties, lipophilicity stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive technical overview of the 2-methyldecanoyl group, a branched-chain fatty acid moiety, focusing on the theoretical underpinnings and practical methodologies for characterizing its lipophilicity.
The 2-methyldecanoyl group, derived from 2-methyldecanoic acid, is a lipophilic structural fragment. Its incorporation into a drug candidate can significantly influence absorption, distribution, metabolism, and excretion (ADME).[2][3] Understanding its lipophilic contribution is therefore not an academic exercise but a crucial step in rational drug design, enabling scientists to predict and optimize a molecule's journey through the body to its target. This guide will delve into the essential metrics of lipophilicity—logP and logD—and provide field-proven protocols for their experimental determination, contextualizing the data within the broader goal of developing safe and effective therapeutics.
Physicochemical Profile of the 2-Methyldecanoyl Group
The 2-methyldecanoyl functional group is characterized by a ten-carbon aliphatic chain with a methyl branch at the alpha-position relative to the carbonyl carbon. The parent molecule, 2-methyldecanoic acid, is a branched-chain fatty acid that is generally insoluble in water but soluble in organic solvents, a direct reflection of its hydrophobic nature.[4] The key structural features influencing its lipophilicity are the long alkyl chain, which imparts significant non-polar character, and the ionizable carboxylic acid group, which makes its lipophilicity pH-dependent.[4]
| Property | Predicted Value | Source |
| Molecular Formula | C11H22O2 | [4] |
| logP (o/w) | 4.108 - 4.5 | [5][6][7] |
| pKa | ~7.95 | [6] |
| Aqueous Solubility | 20.85 mg/L @ 25°C | [5] |
Table 1: Summary of Predicted Physicochemical Properties for 2-Methyldecanoic Acid.
Theoretical Framework: Differentiating logP and logD
Lipophilicity is quantitatively expressed using the partition coefficient (P) or distribution coefficient (D). While often used interchangeably, they describe different states of a molecule.
-
logP (Partition Coefficient): This value represents the ratio of the concentration of the neutral (un-ionized) form of a compound in a biphasic system, typically n-octanol and water, at equilibrium.[1] It is an intrinsic property of a molecule, independent of pH.
-
logD (Distribution Coefficient): This is a more biologically relevant measure for ionizable compounds as it accounts for all species (neutral and ionized) at a specific pH.[8] For an acidic molecule like 2-methyldecanoic acid, the relationship between logD, logP, and pKa is described by the following equation, derived from the Henderson-Hasselbalch principle:[9]
logD = logP - log(1 + 10^(pH - pKa))
This relationship underscores the necessity of determining both the intrinsic lipophilicity (logP) and the ionization constant (pKa) to predict a compound's behavior at a physiological pH of 7.4.[2]
Experimental Determination of Lipophilicity Parameters
While computational predictions are valuable for initial screening, experimental determination of pKa and logP is essential for accurate characterization.[10] The following protocols represent robust, validated methods for obtaining these critical data points.
Part 1: Determination of pKa via Potentiometric Titration
Causality: Potentiometric titration is the method of choice for determining the pKa of ionizable compounds.[11][12] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the acid is half-neutralized. At this half-equivalence point, the pH of the solution is equal to the pKa of the compound.[13]
Experimental Protocol:
-
Instrument Calibration: Calibrate a pH meter with a combined glass electrode using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[13]
-
Solution Preparation:
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH).
-
Accurately prepare a solution of 2-methyldecanoic acid in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a concentration of approximately 1 mM.[13]
-
Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[13]
-
-
Titration Procedure:
-
Place a known volume of the 2-methyldecanoic acid solution in a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[13]
-
Add the NaOH titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[14]
-
The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).[13]
-
Part 2: Determination of logP via the Shake-Flask Method
Causality: The shake-flask method is the "gold standard" for logP determination because it is a direct measurement of the compound's partitioning between two immiscible phases at equilibrium.[10][15] Its accuracy makes it the definitive method for validating results from other techniques.
Experimental Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with a pH-adjusted aqueous buffer (e.g., pH 2 to ensure the carboxylic acid is fully protonated) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation:
-
Prepare a stock solution of 2-methyldecanoic acid in n-octanol.
-
Add a small volume of this stock solution to a mixture of the pre-saturated n-octanol and pre-saturated aqueous buffer in a vessel. The final concentration should be low enough to avoid self-aggregation but high enough for accurate quantification.
-
-
Equilibration:
-
Seal the vessel and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (this can range from minutes to several hours).
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the two phases and break any emulsions that may have formed.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase. Extreme care must be taken to avoid cross-contamination.[10]
-
Determine the concentration of the 2-methyldecanoic acid in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the logP using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Data Synthesis and Conclusion
The lipophilicity of the 2-methyldecanoyl group is a product of its branched alkyl structure and its ionizable carboxylic acid head. With a predicted logP value in the range of 4.1 to 4.5, it is a significantly lipophilic moiety. [5][6][7]This high intrinsic lipophilicity suggests that molecules containing this group will readily partition into lipid membranes. However, its predicted pKa of ~7.95 means it will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH 7.4. [6]This ionization dramatically increases its aqueous solubility and lowers its effective lipophilicity (logD7.4) compared to its logP.
By employing the rigorous experimental methods of potentiometric titration and shake-flask partitioning, researchers can move beyond prediction to obtain precise pKa and logP values. These data points are not merely numbers; they are foundational pillars for building predictive ADME models and for making informed decisions in the iterative cycle of drug design. A balanced approach, leveraging the speed of in silico predictions for initial design and the accuracy of experimental methods for candidate validation, provides the most reliable path toward optimizing the complex interplay of properties that define a successful drug.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
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Pudlo, M., et al. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [Link]
-
Omics Online. Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
Giaginis, C., & Tsantili-Kakoulidou, A. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery. [Link]
-
Sluijsmans, K., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]
-
IEEE Xplore. (2025, February 18). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
The Good Scents Company. 2-methyl decanoic acid, 24323-23-7. [Link]
-
Scent.vn. Decanoic acid, 2-methyl- CAS# 24323-23-7. [Link]
-
PubChem - NIH. Decanoic acid, 2-methyl- | C11H22O2 | CID 91167. [Link]
- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
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Chiral 2-Methyldecanoyl Chloride Isomers: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of the synthesis, analysis, and applications of the (R) and (S) isomers of 2-methyldecanoyl chloride, which are crucial chiral building blocks in pharmaceutical development and organic synthesis. This document provides detailed methodologies, explains the rationale behind experimental choices, and is grounded in authoritative scientific references.
The Critical Role of Chirality in 2-Methyldecanoyl Chloride
Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a cornerstone of modern chemistry, with significant implications in pharmacology. The two mirror-image forms, or enantiomers, of a chiral molecule are designated as (R) and (S). These enantiomers can have vastly different biological activities. 2-Methyldecanoyl chloride is a chiral acid chloride that serves as a versatile reagent in the synthesis of complex molecules. The specific stereochemistry at the second carbon position is critical as it determines the three-dimensional structure of the final product. Consequently, the ability to selectively synthesize and purify each enantiomer is of high importance.
The differential effects of enantiomers in biological systems are well-documented. In many cases, one enantiomer of a drug is therapeutically beneficial, while the other may be inactive or even harmful. Therefore, the selective use of a single enantiomer of a chiral building block like 2-methyldecanoyl chloride is essential for developing safe and effective pharmaceuticals.
Synthesis of Enantiomerically Pure 2-Methyldecanoyl Chloride
The synthesis of enantiomerically pure 2-methyldecanoyl chloride begins with its corresponding carboxylic acid, 2-methyldecanoic acid.[1] The main challenge is to establish the chiral center at the C2 position with a high degree of enantiomeric purity.
Asymmetric Synthesis Strategies
Several methods can be employed to achieve high enantioselectivity in the synthesis of 2-methyldecanoic acid:
-
Enantioselective Catalysis: This approach uses a chiral catalyst to selectively produce one enantiomer from a prochiral starting material.[2] This method is highly efficient as a small amount of catalyst can generate a large quantity of the desired product.
-
Chiral Auxiliaries: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a subsequent reaction.[2] After the desired chirality is established, the auxiliary is removed.
-
Chiral Resolution: This technique separates a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.[3] This can be achieved by reacting the racemic mixture with a single enantiomer of another chiral compound to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.[3][4]
Conversion to 2-Methyldecanoyl Chloride
Once the enantiomerically enriched 2-methyldecanoic acid is obtained, it is converted to the more reactive acid chloride. This reaction must be conducted under conditions that prevent racemization (the conversion of one enantiomer into a mixture of both).[5]
Protocol 1: Conversion of 2-Methyldecanoic Acid to 2-Methyldecanoyl Chloride
Materials:
-
Enantiomerically enriched 2-methyldecanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[6][7][8]
-
Anhydrous solvent (e.g., dichloromethane)
-
Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)[9]
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-methyldecanoic acid in an anhydrous solvent.
-
Reagent Addition: Slowly add thionyl chloride or oxalyl chloride (with catalytic DMF) to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.[9]
-
Reaction Monitoring: Allow the reaction to proceed, often with stirring at room temperature, until the conversion is complete. The progress can be monitored by techniques such as infrared (IR) spectroscopy.
-
Work-up: Remove the solvent and excess reagent under reduced pressure. The gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) are vented safely.[6][8]
-
Purification: The resulting 2-methyldecanoyl chloride can often be used without further purification or can be purified by vacuum distillation.[6]
Rationale for Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Acid chlorides are highly reactive and readily hydrolyze in the presence of moisture.[10]
-
Choice of Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective. Oxalyl chloride is often preferred because its byproducts are all gaseous, simplifying purification.[6][8]
Analysis and Separation of (R)- and (S)- Isomers
Accurately determining the enantiomeric purity of the product is crucial. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.[11][][13]
Chiral HPLC Analysis
Due to the high reactivity of acid chlorides, they are typically converted to more stable derivatives, such as amides, before analysis.[14][15][16] This process is known as chiral derivatization.[][14][15]
Protocol 2: Chiral HPLC Analysis via Derivatization
Derivatization Step:
-
React a small sample of the 2-methyldecanoyl chloride with a chiral amine (e.g., a single enantiomer of an amino acid ester) to form diastereomeric amides.[17]
-
These diastereomers can then be separated on a standard (achiral) HPLC column.[14][15]
HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column, such as those based on polysaccharide derivatives, is often used for direct separation of enantiomers.[11][18]
-
Mobile Phase: A mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol) is commonly used. The exact ratio is optimized to achieve the best separation.[11]
-
Detector: A UV detector is typically used for detection.[19]
Applications in Drug Development and Other Industries
Chiral 2-methyldecanoyl chloride is a valuable building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals.[20][21][22][23] The specific stereoisomer used is often critical for the desired therapeutic effect.
Table 1: Applications of 2-Methyldecanoic Acid and its Derivatives
| Isomer/Derivative | Application Area | Specific Use |
| (R)- and (S)-2-Methyldecanoic Acid | Pharmaceuticals | Intermediates in the synthesis of chiral drugs.[24] |
| 2-Methyldecanoic Acid | Research | Used in biochemical research due to its unique structure and potential biological activities.[1] |
| Decanoyl Chloride (related compound) | Surfactants and Detergents | Precursor in the production of surfactants.[21][22][25] |
| Decanoyl Chloride (related compound) | Agrochemicals | Intermediate in the synthesis of agrochemicals.[21][22][23] |
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and application of chiral 2-methyldecanoyl chloride.
Caption: A simplified workflow for the preparation and use of chiral 2-methyldecanoyl chloride.
Conclusion
The ability to synthesize and analyze enantiomerically pure (R)- and (S)-2-methyldecanoyl chloride is essential for the advancement of pharmaceutical and chemical research. The methods described in this guide provide a solid foundation for researchers working with these important chiral building blocks. Future research will likely focus on developing even more efficient and environmentally friendly synthetic methods and more sensitive analytical techniques.
References
-
Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]
-
Clark, J. (2016). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Scribd. (n.d.). Carboxylic Acid to Acid Chloride Conversion. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of carboxylic acids into acid chlorides and alcohols into.... Retrieved from [Link]
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
HPLC.eu. (n.d.). Chiral Columns. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl decanoic acid. Retrieved from [Link]
-
The Peptide Resource Page (PRP). (n.d.). Decanoyl chloride. Retrieved from [Link]
-
Scilit. (n.d.). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Retrieved from [Link]
- Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
-
Hilaris. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
-
PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]
-
Digital Journal. (2025). Decanoyl Chloride CAS 112130 Market Outlook 2025-2032. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of substrates 2,2-[2H2]-Decanoyl-CoA (3) was synthesised using an extension of the method previously described by us.1. Retrieved from [Link]
-
Heterocycles. (2016). SYNTHESIS OF A NEW CHIRAL C2-SYMMETRIC NHC-AuCl COMPLEX. Retrieved from [Link]
-
Frontiers. (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Retrieved from [Link]
- Google Patents. (n.d.). US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.
-
ResearchGate. (2025). Debut of Chiral Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. Retrieved from [Link]
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2-methyl substituted acyl chlorides reactivity
Topic: 2-Methyl Substituted Acyl Chlorides: Reactivity, Racemization, and Synthetic Optimization Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary: The "2-Methyl" Challenge
In the landscape of acyl chloride chemistry, the 2-methyl substituted motif (and by extension, any
-
Steric Hindrance: The
-methyl group exerts sufficient steric bulk to retard nucleophilic attack, often requiring forcing conditions that degrade sensitive substrates. -
Stereochemical Lability: Crucially, if the
-carbon is chiral, the 2-methyl group activates the molecule toward racemization via ketene intermediates . This is the primary failure mode in the synthesis of enantiopure 2-arylpropionic acids (e.g., Naproxen, Ibuprofen derivatives).
This guide synthesizes the mechanistic causality of these failures and provides a validated, self-consistent protocol for handling these "privileged but problematic" intermediates.
Mechanistic Insights: The Ketene Trap
The reactivity profile of 2-methyl acyl chlorides is defined by two competing pathways: the desired Nucleophilic Acyl Substitution (
2.1 The Racemization Pathway (E1cB)
The presence of an
Key Insight: The rate of ketene formation (
Figure 1: The Ketene Racemization Pathway. Note the loss of stereoinformation at the planar ketene stage.
2.2 Steric vs. Electronic Effects
The 2-methyl group acts as a steric gatekeeper. While it does not shut down reactivity as completely as a tert-butyl group (pivaloyl), it significantly slows hydrolysis and aminolysis rates compared to unbranched chains.
Table 1: Relative Reactivity & Risk Profile of Alkyl Acyl Chlorides
| Acyl Chloride Substrate | Steric Bulk (Taft | Relative Hydrolysis Rate* | Primary Risk Factor | Recommended Reagent |
| Acetyl Chloride ( | 0.00 (Ref) | 100 (Fastest) | Volatility, Exotherm | Thionyl Chloride |
| Propionyl Chloride ( | -0.07 | ~85 | Standard | Thionyl/Oxalyl Chloride |
| 2-Methylbutyryl Chloride | -0.39 | ~40 | Racemization | Ghosez's Reagent |
| Pivaloyl Chloride ( | -1.54 | < 1 (Slowest) | Steric Inertia | Oxalyl Chloride (Catalytic DMF) |
*Relative rates are approximate approximations based on solvolysis data in aqueous acetone. Note the sharp drop-off with
Synthetic Methodologies: The Decision Matrix
Choosing the right chlorinating agent is the single most critical decision in preserving the integrity of 2-methyl substrates.
3.1 The "Old Guard": Thionyl Chloride (
) & Oxalyl Chloride (
)
-
Mechanism: Generates HCl as a byproduct.[1]
-
The Problem: In the absence of a base, the high concentration of HCl and heat (often required for
) promotes acid-catalyzed enolization. If a base (e.g., ) is added to scavenge HCl, it catalyzes the ketene pathway described above. -
Verdict: Avoid for optically active 2-methyl substrates unless using catalytic DMF at low temperature (
).
3.2 The "Gold Standard": Ghosez's Reagent
-
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.
-
Mechanism: Reacts with carboxylic acids to form the acyl chloride and a neutral amide byproduct (N,N-dimethylisobutyramide).
-
The Advantage: The reaction produces no acidic protons (HCl) and requires no exogenous base . It proceeds under strictly neutral conditions, effectively eliminating the E1cB ketene pathway.
Figure 2: Reagent Selection Decision Matrix for 2-Methyl Acids.
Validated Protocol: Neutral Synthesis of Enantiopure 2-Methyl Acyl Chlorides
Objective: Synthesize (S)-2-methylbutanoyl chloride (or similar analog) with >99% retention of optical purity.
Materials
-
Substrate: (S)-2-methylbutanoic acid (1.0 equiv).
-
Reagent: Ghosez's Reagent (1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the carboxylic acid substrate and dissolve in anhydrous DCM (
concentration). -
Addition: Cool the solution to
. Add Ghosez's reagent dropwise via syringe over 10 minutes.-
Expert Note: Do not add base (pyridine/TEA). The reagent itself buffers the transition state.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by IR (shift of C=O stretch from ~1710
acid to ~1800 chloride). -
Workup (Critical): Do not perform an aqueous workup (hydrolysis risk).
-
Option A (Direct Use): The solution contains the acyl chloride and the neutral amide byproduct. If the next step (e.g., Friedel-Crafts, Amidation) tolerates the amide, use the solution directly.
-
Option B (Purification): If purity is paramount, distill the acyl chloride directly from the reaction mixture under reduced pressure (vacuum distillation). The amide byproduct has a significantly higher boiling point.
-
Case Study: Naproxen Chloride Synthesis
Context: Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propionic acid) is a quintessential 2-arylpropionic acid NSAID. The synthesis of its chloride derivative is a known bottleneck due to the benzylic,
Industry Failure Mode:
Early industrial attempts using
The Solution:
Modern process chemistry utilizes Phosgene (
-
Why it works: The Vilsmeier-Haack type intermediate formed by DMF/Oxalyl Chloride allows for rapid chloride transfer at
, kinetically outcompeting the base-catalyzed elimination to the ketene. -
Outcome: Enantiomeric Excess (ee) is maintained at >98%, preventing the need for costly downstream chiral resolution.
References
-
Ghosez, L., et al. "
-Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, Vol. 59, 1979, p. 26. Link - Tidwell, T. T. "Ketenes." John Wiley & Sons, 2006.
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.
-
Entegris. "Ghosez's Reagent Product Guide." Entegris Specialty Chemicals. Link
-
BenchChem. "A Comparative Guide to the Reactivity of Acyl Chlorides." BenchChem Technical Library. Link
Sources
Methodological & Application
synthesis of 2-methyldecanoyl chloride from 2-methyldecanoic acid
Application Note: Optimized Synthesis of 2-Methyldecanoyl Chloride from 2-Methyldecanoic Acid
Executive Summary
This guide details the synthesis of 2-methyldecanoyl chloride (CAS: N/A for specific isomer, generic fatty acid chloride class) from 2-methyldecanoic acid . This transformation is a critical intermediate step in the production of branched lipids, pheromones, and steric-hindrance-modulating drug linkers.
While linear fatty acids convert readily, the
-
Thionyl Chloride (
): The robust, scalable "workhorse" method. -
Oxalyl Chloride (
) with DMF Catalysis: The high-precision method for sensitive applications.
Chemical Strategy & Reagent Selection
The conversion relies on Nucleophilic Acyl Substitution . The hydroxyl group of the carboxylic acid is converted into a superior leaving group (chlorosulfite or imidoyl intermediate), followed by displacement by chloride.[1]
| Feature | Method A: Thionyl Chloride ( | Method B: Oxalyl Chloride ( |
| Reagent State | Liquid (bp 74.6°C) | Liquid (bp 61°C) |
| Byproducts | ||
| Atom Economy | High | Lower (loss of 2 carbons as gas) |
| Purification | Distillation usually required to remove traces of | Evaporation often sufficient; products are highly volatile. |
| Suitability | Recommended for Scale-up (>10g). | Recommended for R&D/High Purity (<5g). |
Protocol A: Thionyl Chloride Synthesis (Scalable)
Rationale: Thionyl chloride is preferred for larger batches because the byproducts are gaseous and easily scrubbed. For the
Materials
-
Substrate: 2-Methyldecanoic acid (1.0 equiv).
-
Reagent: Thionyl chloride (1.5 – 2.0 equiv). Note: Excess ensures complete conversion of the hindered acid.
-
Solvent: Neat (preferred for scale) or Dichloromethane (DCM) if temperature control is needed.
-
Catalyst: DMF (1-2 drops) – Critical for sterically hindered substrates.
Experimental Workflow
-
Setup:
-
Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and
inlet. -
Crucial: Connect the top of the condenser to a caustic scrubber (NaOH solution) to neutralize evolving
and gases.
-
-
Addition:
-
Charge the RBF with 2-methyldecanoic acid.
-
Under
flow, add thionyl chloride dropwise via the addition funnel at room temperature. -
Observation: Vigorous gas evolution (
) will occur immediately.
-
-
Reaction:
-
Once addition is complete, heat the mixture to reflux (approx. 75-80°C) .
-
Time: Maintain reflux for 3–5 hours .
-
Checkpoint: Monitor by FTIR. Disappearance of the broad -OH stretch (3300-2500
) and shift of Carbonyl ( ) from ~1710 (acid) to ~1800 (acid chloride) indicates completion.
-
-
Workup:
-
Cool the reaction to room temperature.[2]
-
Install a short-path distillation head.
-
Apply low vacuum (water aspirator or diaphragm pump) to strip excess thionyl chloride (bp 75°C). Do not overheat.
-
-
Purification (Vacuum Distillation):
-
2-methyldecanoyl chloride has a high boiling point.
-
Distill under high vacuum (<1 mmHg).
-
Expected Range: ~110–130°C at 0.5 mmHg (Estimate based on acid bp of ~289°C atm).
-
Protocol B: Oxalyl Chloride Method (High Precision)
Rationale: This method generates the active Vilsmeier-Haack reagent in situ, which is highly electrophilic and effective against the steric bulk of the 2-methyl group. It proceeds at lower temperatures, reducing thermal degradation.
Experimental Workflow
-
Setup:
-
Flame-dried RBF under Argon atmosphere.
-
Solvent: Anhydrous Dichloromethane (DCM) (0.5 M concentration relative to acid).
-
-
Activation:
-
Dissolve 2-methyldecanoic acid (1.0 equiv) in DCM.
-
Add catalytic DMF (0.05 equiv).[1]
-
Cool to 0°C in an ice bath.
-
-
Addition:
-
Reaction:
-
Allow to warm to Room Temperature (RT) and stir for 2–3 hours .
-
The solution typically turns slightly yellow (characteristic of the chloroiminium intermediate).
-
-
Workup:
-
Concentrate in vacuo (Rotavap) to remove DCM and excess oxalyl chloride.
-
The residue is usually sufficiently pure for immediate use in subsequent coupling reactions.
-
Mechanistic Visualization
The following diagram illustrates the Vilsmeier-Haack Catalytic Cycle , which is the driving force for the efficient conversion of hindered acids using Oxalyl Chloride/DMF.
Caption: Catalytic cycle showing the activation of DMF to the electrophilic Chloroiminium species, facilitating the attack on the sterically hindered fatty acid.
Quality Control & Validation
To ensure the integrity of the synthesized acid chloride, the following analytical checkpoints are mandatory.
| Analytical Method | Metric | Acceptance Criteria |
| FTIR | Carbonyl Stretch | Shift from 1710 |
| The multiplet for the CH at the 2-position shifts downfield (approx. | ||
| Visual | Appearance | Clear, colorless to pale yellow liquid. Darkening indicates thermal decomposition. |
| Silver Nitrate Test | Halide Presence | Immediate white precipitate ( |
Safety & Handling (Critical)
-
Corrosivity: Acid chlorides react violently with water to generate HCl gas. All glassware must be oven-dried.
-
Inhalation Hazard: Thionyl chloride and Oxalyl chloride are lachrymators and toxic. All operations must be performed in a functioning fume hood.
-
Storage: Store under inert atmosphere (
) in a tightly sealed container (Parafilm/Teflon tape) at 4°C. Moisture ingress will hydrolyze the product back to the acid.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. Link (Reference for solvent dryness requirements).
-
Sigma-Aldrich. (n.d.). Thionyl Chloride Technical Bulletin. Merck KGaA. Link (Safety and handling data).
-
Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.[6] (Context on fatty acid physical properties).
-
Organic Syntheses. (1998).[7] Acid Chlorides from Carboxylic Acids with Thionyl Chloride. Coll. Vol. 9, p. 322.[7] Link (Standard protocol validation).
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Methyl Decanoate | C11H22O2 | CID 8050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Application Note: Catalytic Synthesis of 2-Methyldecanoyl Chloride via Vilsmeier-Haack Activation
Executive Summary
The conversion of 2-methyldecanoic acid to 2-methyldecanoyl chloride is a fundamental transformation required for synthesizing complex lipids, chiral building blocks, and pharmaceutical intermediates. This application note details a highly efficient, field-proven protocol utilizing oxalyl chloride ((COCl)₂) and a catalytic amount of N,N-dimethylformamide (DMF). Designed for drug development professionals and synthetic chemists, this guide emphasizes mechanistic causality, stringent anhydrous handling, and self-validating analytical techniques.
Mechanistic Rationale: Expertise & Causality
Choosing the optimal chlorinating agent is critical for preserving molecular integrity. While thionyl chloride (SOCl₂) is an economical choice for large-scale syntheses, it often requires elevated temperatures (reflux) which can lead to substrate decomposition, side reactions, or racemization of sensitive α-chiral centers[1][2]. 2-Methyldecanoic acid possesses a chiral center at the C2 position; preserving this stereocenter during activation is paramount when synthesizing enantiopure drug conjugates.
Oxalyl chloride offers a milder, highly selective alternative that operates efficiently between 0 °C and room temperature[1][2]. The cornerstone of this method is the addition of catalytic [3].
The Catalytic Cycle:
-
Activation: Oxalyl chloride reacts rapidly with trace DMF to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion)[1][3].
-
Substrate Attack: This intermediate activates the 2-methyldecanoic acid into a transient acyloxyiminium species[4].
-
Displacement: A chloride ion displaces the activated complex, yielding the target 2-methyldecanoyl chloride and regenerating the DMF catalyst[1][5].
The thermodynamic driving force of this reaction is the irreversible evolution of gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)[1][4]. Because all byproducts are volatile, the target acyl chloride can be isolated in high purity simply by evaporating the solvent, entirely bypassing aqueous workups that would hydrolyze the moisture-sensitive product[1][4].
Visualizing the Catalytic Pathway
Catalytic cycle of DMF-mediated acyl chloride synthesis via the Vilsmeier-Haack intermediate.
Materials and Reaction Stoichiometry
To ensure reproducibility, strictly adhere to the stoichiometric ratios outlined below. Anhydrous conditions are mandatory.
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Role |
| 2-Methyldecanoic Acid | 186.29 | 1.0 | Substrate |
| Oxalyl Chloride | 126.93 | 1.2 - 1.5 | Chlorinating Agent[6][7] |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | Nucleophilic Catalyst[4] |
| Dichloromethane (DCM) | 84.93 | N/A (0.2 M) | Anhydrous Solvent[2] |
| 2-Methyldecanoyl Chloride | 204.74 | ~1.0 (Expected) | Target Product |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a gas bubbler (to safely vent the continuous evolution of CO, CO₂, and HCl gases)[4].
-
Purge the system thoroughly with an inert gas (Nitrogen or Argon) to eliminate ambient moisture.
-
Dissolve 2-methyldecanoic acid (1.0 eq) in anhydrous DCM to achieve a substrate concentration of approximately 0.2 M[2].
-
Inject a catalytic amount of anhydrous DMF (0.05 eq, or roughly 1-2 drops per mmol of substrate) into the stirring solution[4][7].
Phase 2: Reagent Addition and Reaction 5. Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. This controls the initial exothermic activation and prevents the violent release of gases[4]. 6. CRITICAL STEP: Add oxalyl chloride (1.5 eq) dropwise via syringe over 10-15 minutes[7][8]. Caution: Oxalyl chloride is highly toxic and corrosive; perform this step strictly inside a certified fume hood[7]. 7. Following the complete addition, remove the ice bath. Allow the reaction to warm to room temperature and stir continuously for 2-3 hours[2][7]. The reaction is deemed complete when visible gas evolution in the bubbler ceases entirely[2].
Phase 3: Isolation and Workup 8. Transfer the flask to a rotary evaporator. Concentrate the reaction mixture under reduced pressure (vented properly into a fume hood or cold trap) to remove the DCM solvent, unreacted oxalyl chloride, and residual HCl gas[7]. 9. To ensure the absolute removal of trace oxalyl chloride, dissolve the crude residue in a small volume of anhydrous DCM or toluene and co-evaporate under reduced pressure. Repeat this step twice. 10. The resulting 2-methyldecanoyl chloride is obtained as a pale yellow to colorless oil. It should be used immediately in subsequent acylation steps or stored under strictly inert conditions at -20 °C[9].
Quality Control & Self-Validating Systems
To guarantee trustworthiness in drug development workflows, every protocol must be a self-validating system. Acyl chlorides are highly reactive and will degrade on standard aqueous-based silica chromatography. Use the following orthogonal methods to validate your product:
-
FT-IR Spectroscopy (Primary Rapid Validation): Monitor the functional group transformation. The broad O-H stretch (2500–3300 cm⁻¹) and the carboxylic carbonyl stretch (~1705 cm⁻¹) of the starting acid must completely disappear. They will be replaced by a sharp, distinct carbonyl stretch shifted to ~1800 cm⁻¹ , which is the hallmark of an acyl chloride.
-
Derivatization for GC-MS (Structural Validation): Direct GC-MS injection of acyl chlorides leads to column degradation and unreliable mass spectra.
-
Validation Protocol: Quench a 10 µL aliquot of the crude product in 0.5 mL of anhydrous methanol containing one drop of pyridine. This instantaneously converts the acyl chloride into methyl 2-methyldecanoate. Analyze this stable ester via GC-MS to confirm the molecular weight and assess purity.
-
-
¹H NMR (in CDCl₃): The α-proton (C2-H) of 2-methyldecanoyl chloride will shift significantly downfield (higher ppm) compared to the starting 2-methyldecanoic acid, driven by the intense electron-withdrawing effect of the newly formed -COCl group.
References
-
Wolfabio. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Available at: [Link]
-
Wikipedia. Acyl chloride. Available at:[Link]
-
OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Available at: [Link]
-
Chemistry Blogspot. Making acid chlorides from carboxylic acids - Chemistry. Available at: [Link]
-
ResearchGate. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids. Available at: [Link]
-
National Institutes of Health (NIH). Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents. Available at:[Link]
-
Constant Systems. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Available at:[Link]
Sources
- 1. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 6. Novel Type II Fatty Acid Biosynthesis (FAS II) Inhibitors as Multistage Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. constantsystems.com [constantsystems.com]
- 8. 2-Methyl-1-decanol|High-Purity Reference Standard [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of 2-Methyldecanoyl Chloride via DMF-Catalyzed Thionyl Chloride Activation
Introduction & Mechanistic Rationale
The conversion of 2-methyldecanoic acid to its corresponding acyl chloride (2-methyldecanoyl chloride) is a foundational transformation for downstream esterification, amidation, or lipidation workflows[1]. Because 2-methyldecanoic acid is a branched-chain fatty acid, the steric hindrance at the
Mechanistic Causality:
The textbook uncatalyzed reaction proceeds via the formation of a chlorosulfite intermediate (
However, the addition of DMF alters the kinetic pathway. DMF reacts with
DMF-catalyzed chlorination mechanism via the Vilsmeier-Haack intermediate.
Materials and Quantitative Parameters
Strict adherence to anhydrous conditions is mandatory, as both the
| Reagent / Material | MW ( g/mol ) | Equivalents | Boiling Point | Density (g/mL) | Experimental Role |
| 2-Methyldecanoic acid | 186.30 | 1.0 | ~285 °C | ~0.90 | Substrate |
| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | 74.6 °C | 1.64 | Chlorinating Agent |
| N,N-Dimethylformamide | 73.09 | 0.05 | 153.0 °C | 0.94 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 84.93 | 10 vols | 39.6 °C | 1.33 | Anhydrous Solvent |
| Toluene | 92.14 | 5 vols | 110.6 °C | 0.87 | Co-evaporation Solvent |
Experimental Protocol
This step-by-step methodology is optimized for sterically hindered aliphatic carboxylic acids to ensure maximum yield and purity[1][5].
Step 1: Preparation and Setup
-
Action: Dry all glassware in an oven at 120 °C overnight. Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (e.g., a trap containing 1M NaOH). Purge the system with dry Nitrogen or Argon.
-
Causality: The gas scrubber is critical because the reaction stoichiometrically releases toxic and corrosive
and gases. The inert atmosphere prevents premature hydrolysis of the product[5].
Step 2: Reagent Addition
-
Action: Dissolve 1.0 equivalent of 2-methyldecanoic acid in anhydrous DCM (approx. 2-3 mL per mmol of acid). Cool the flask to 0 °C using an ice bath. Dropwise, add 1.5 to 2.0 equivalents of
, followed by 0.05 equivalents of anhydrous DMF (approx. 1-2 drops per 10 mmol scale)[2]. -
Causality: The formation of the Vilsmeier-Haack intermediate is highly exothermic. Cooling the system to 0 °C prevents solvent boil-off and controls the initial reaction kinetics.
Step 3: Reaction Execution
-
Action: Remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the mixture to a gentle reflux (approx. 40 °C) for 2 to 4 hours.
-
Causality: Heating drives the thermodynamic expulsion of
and from the solution. The reaction is deemed complete when gas evolution visibly ceases[5].
Step 4: Workup and Purification
-
Action: Cool the mixture to room temperature and transfer it to a rotary evaporator. Remove the DCM and the bulk of the excess
under reduced pressure (water bath at 30-40 °C). -
Action (Critical): Add 5-10 mL of anhydrous toluene to the crude oil and co-evaporate under reduced pressure. Repeat this process twice.
-
Causality: Toluene acts as a chaser solvent. It forms an azeotrope-like mixture with
, effectively stripping away trace residual thionyl chloride that standard evaporation leaves behind. Residual will severely contaminate downstream coupling reactions[5]. -
Action: The resulting yellow-to-colorless oil is crude 2-methyldecanoyl chloride. For high-purity applications, purify via fractional vacuum distillation[1].
Step-by-step experimental workflow for the synthesis of 2-methyldecanoyl chloride.
Analytical & Quality Control
To validate the success of the reaction without degrading the product, utilize the following self-validating analytical checks:
-
FT-IR Spectroscopy (Neat): This is the most rapid and definitive way to confirm conversion. The broad O-H stretch (3300–2500 cm⁻¹) characteristic of the starting 2-methyldecanoic acid will completely disappear. Concurrently, the carbonyl (C=O) stretch will shift significantly from ~1710 cm⁻¹ (carboxylic acid) to a sharper, higher-frequency peak at ~1800 cm⁻¹ (acyl chloride).
-
NMR Spectroscopy: In ¹H-NMR (
), the multiplet corresponding to the -proton will shift downfield due to the intensified electron-withdrawing nature of the newly formed acyl chloride group. Note: Ensure the NMR tube and deuterated solvent are strictly anhydrous, or the spectrum will show reversion to the carboxylic acid.
Troubleshooting
-
Incomplete Conversion / Stalled Reaction: Often caused by wet solvents or an inactive/degraded catalyst. Ensure the DMF is strictly anhydrous. If the reaction stalls (gas evolution stops but IR shows remaining acid), add an additional 0.5 eq of
and resume refluxing[5]. -
Product Degradation During Storage: Acyl chlorides are highly susceptible to atmospheric moisture. Store the final 2-methyldecanoyl chloride under an argon atmosphere in a tightly sealed Schlenk flask or ampoule at 4 °C[2].
References
- Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides."
- OrgoSolver. "Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2)."
- PMC - NCBI. "Beyond a solvent: triple roles of dimethylformamide in organic chemistry."
- BenchChem. "Optimizing thionyl chloride reaction for Bicyclo[2.2.1]heptane-2-carbonyl chloride synthesis."
- Universität Greifswald. "ENGINEERING AND ANALYSIS OF THE ENANTIOSELECTIVITY OF ESTERASES."
Sources
Application Note: In Situ Generation of 2-Methyldecanoyl Chloride
Protocols for Lipophilic Modification in Drug Discovery
Abstract
This guide details the in situ generation of 2-methyldecanoyl chloride from 2-methyldecanoic acid. Unlike linear fatty acid chlorides, the
Introduction & Strategic Rationale
Why 2-Methyldecanoyl Chloride?
In medicinal chemistry, the attachment of a fatty acid tail (lipidation) is a proven strategy to enhance membrane permeability and albumin binding. However, linear chains (e.g., decanoyl) are susceptible to rapid
-
Metabolic Stability: The
-methyl group in 2-methyldecanoyl chloride blocks -oxidation, significantly extending the half-life of the lipidated payload. -
Chirality: The C2 position is a stereocenter. While this protocol addresses the racemic generation, the conditions preserve stereochemical integrity if starting from enantiopure materials (avoiding strong bases that promote racemization via ketene intermediates).
The Case for In Situ Generation
Isolating 2-methyldecanoyl chloride is hazardous and inefficient due to:
-
Hydrolytic Instability: Rapid reversion to the parent acid upon exposure to atmospheric moisture.
-
Purification Loss: Distillation requires high vacuum and heat, increasing the risk of degradation.
-
Process Efficiency: In situ generation allows for a "one-pot" telescoping into the subsequent coupling reaction (e.g., amide or ester bond formation).
Chemical Mechanism: DMF Catalysis
Both protocols rely on N,N-Dimethylformamide (DMF) as a catalyst. The reaction proceeds via a Vilsmeier-Haack-type active intermediate, which is far more electrophilic than the bulk chlorinating agent.
Catalytic Cycle
-
Activation: DMF reacts with the chlorinating agent (Oxalyl Chloride or SOCl₂) to form the reactive chloroiminium intermediate (Vilsmeier reagent).
-
Chlorination: The carboxylic acid attacks the chloroiminium species, forming an activated acyl-ammonium complex.
-
Collapse: Chloride ion displacement yields the acid chloride and regenerates DMF.[1][2]
Figure 1: The catalytic cycle of DMF-mediated acid chloride generation. Note the regeneration of DMF, allowing substoichiometric use (1-5 mol%).
Experimental Protocols
Method A: Oxalyl Chloride / DMF (Preferred)
Best for: High-value substrates, mild conditions, and applications requiring high purity without distillation. Byproducts: CO (gas), CO₂ (gas), HCl (gas).[3] Must be performed in a well-ventilated fume hood.[4]
Materials
-
Substrate: 2-Methyldecanoic acid (1.0 equiv)
-
Reagent: Oxalyl chloride (2.0 M in DCM or neat, 1.2–1.5 equiv)
-
Catalyst: DMF (anhydrous, 0.01–0.05 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen.
-
Dissolution: Charge the flask with 2-methyldecanoic acid and anhydrous DCM (concentration ~0.2–0.5 M).
-
Catalyst Addition: Add catalytic DMF (1–2 drops per mmol of substrate).[5]
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add oxalyl chloride dropwise over 10–15 minutes.
-
Note: Gas evolution (bubbling) will be immediate and vigorous.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–3 hours.
-
Endpoint: Reaction is complete when gas evolution ceases.
-
-
Evaporation (Critical): Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Chase Step: Re-dissolve the residue in a small volume of anhydrous DCM and re-evaporate. This "chasing" step ensures complete removal of residual HCl and oxalyl chloride, which could interfere with subsequent nucleophiles.
-
-
Usage: The resulting slightly yellow oil is the activated acid chloride, ready for immediate coupling.
Method B: Thionyl Chloride (Scale-Up)
Best for: Large-scale synthesis (>10g) where cost is a driver and heating is acceptable. Byproducts: SO₂ (gas), HCl (gas).[6]
Materials
-
Substrate: 2-Methyldecanoic acid (1.0 equiv)
-
Reagent: Thionyl chloride (SOCl₂) (Neat, 2.0–5.0 equiv)
-
Catalyst: DMF (anhydrous, 0.05 equiv)
Step-by-Step Procedure
-
Setup: Equip a dry RBF with a reflux condenser and a drying tube (CaCl₂) or N₂ line.
-
Mixing: Add 2-methyldecanoic acid and neat thionyl chloride. Add DMF catalyst.[1][2][3][5][7][8]
-
Heating: Heat the mixture to reflux (75°C) for 2–4 hours.
-
Note: The
-methyl group adds steric bulk, potentially requiring longer reaction times than linear fatty acids.
-
-
Purification: Distill off excess thionyl chloride (BP 76°C) under reduced pressure.
-
Azeotrope: Add anhydrous toluene and evaporate to remove the last traces of thionyl chloride.[7]
-
-
Usage: Use the residue directly.
Quality Control & Validation
Before adding your valuable nucleophile (e.g., peptide, complex amine), you must validate the conversion of the acid to the acid chloride.
Validation Protocol: Methanol Quench
-
Sampling: Take a 50 µL aliquot of the reaction mixture.
-
Quench: Add into a vial containing 200 µL anhydrous Methanol (MeOH).
-
Reaction: The acid chloride reacts instantly with MeOH to form the Methyl 2-methyldecanoate ester.
-
Analysis: Analyze by TLC or GC/MS.
-
TLC: The methyl ester will have a much higher R_f value (less polar) than the free acid.
-
GC/MS: Look for the mass of the methyl ester (MW of Acid + 14).
-
Criteria: >98% conversion to ester indicates successful acid chloride formation. If free acid remains, add more reagent and stir longer.
-
| Compound | Functional Group | IR Signal (cm⁻¹) | Status |
| Starting Material | Carboxylic Acid (-COOH) | 2500–3300 (Broad OH) | Should Disappear |
| Target Product | Acid Chloride (-COCl) | ~1800 (Sharp C=O) | Should Appear |
| Validation Product | Methyl Ester (-COOMe) | ~1740 (Sharp C=O) | Observed in QC |
Workflow Visualization
Figure 2: Operational workflow for Method A (Oxalyl Chloride). The QC check is a critical "Go/No-Go" decision point.
Safety & Hazards
-
Oxalyl Chloride: Highly toxic by inhalation. Reacts violently with water to produce HCl. Causes severe burns.[9]
-
Thionyl Chloride: Reacts violently with water releasing SO₂ and HCl. Potent lachrymator.
-
Carbon Monoxide (CO): Method A produces CO, an odorless, colorless, toxic gas. Work exclusively in a functioning fume hood.
-
Pressure Buildup: Never seal the reaction vessel completely; allow gas to escape through a bubbler or nitrogen line.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry, 43(20), 3972–3974. Link
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying.[1] 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. (Reference for solvent dryness importance). Link
-
Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Formation of Acid Chlorides from Carboxylic Acids using Oxalyl Chloride and DMF. Chemistry – A European Journal, 14(36), 11333-11339. (Mechanistic grounding).[3][8] Link
Sources
- 1. youtube.com [youtube.com]
- 2. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pjoes.com [pjoes.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. 2-methylhexanoyl Chloride | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Acylation of Amines with 2-Methyldecanoyl Chloride
Introduction & Strategic Significance
This guide details the protocol for synthesizing N-acylated amines using 2-methyldecanoyl chloride . While standard acylation with linear fatty acid chlorides (e.g., decanoyl chloride) is routine, the introduction of the
Why 2-Methyldecanoyl? (Drug Development Context)
In medicinal chemistry, the 2-methyl substitution is not merely structural; it is functional.
-
Metabolic Stability: The
-methyl group sterically hinders the -oxidation pathway. Unlike linear fatty chains which are rapidly degraded in vivo, -branched lipids often require initial -oxidation in peroxisomes, significantly extending the metabolic half-life of the lipid tail [1]. -
Steric Shielding: The branching adjacent to the carbonyl protects the resulting amide bond from rapid hydrolysis by amidases, a critical feature for developing stable lipophilic prodrugs or lipid nanoparticles (LNPs).
Chemical Basis & Reaction Mechanism[1][2][3][4][5][6]
The Electrophile: 2-Methyldecanoyl Chloride
-
CAS: [Specific CAS if available, otherwise generic for branched chlorides]
-
Reactivity Profile: Moderately reduced electrophilicity at the carbonyl carbon compared to linear analogs due to steric hindrance from the C2-methyl group.
-
Stereochemistry: The C2 position is chiral. Commercial reagents are typically racemic . If enantiopure starting material is used, be aware that highly basic conditions can induce racemization via an enol/ketene intermediate, although this is less pronounced in alkyl acid chlorides than in
-aryl systems.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination pathway.[1][2] The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the chloride ion.[3][4]
Critical Insight: The
Visualization of Mechanism
Caption: Figure 1. Nucleophilic acyl substitution pathway highlighting the sterically crowded tetrahedral intermediate caused by the
Experimental Design & Decision Matrix
Select the appropriate protocol based on the solubility and sensitivity of your amine substrate.
Method Selection Guide
-
Method A (Anhydrous Organic): Best for valuable, water-sensitive, or highly lipophilic amines. Uses DCM/THF and an organic base (TEA/DIPEA).
-
Method B (Schotten-Baumann): Best for water-soluble amines (e.g., amino acids) or large-scale robust synthesis. Uses Biphasic DCM/Water and inorganic base (NaOH/Na2CO3).
Caption: Figure 2. Decision tree for selecting the optimal acylation protocol based on amine solubility.
Detailed Protocols
Protocol A: Anhydrous Acylation (Standard)
Target: Lipophilic primary/secondary amines. Scale: 1.0 mmol (Adjust proportionally).
Materials
-
Amine: 1.0 mmol[1]
-
2-Methyldecanoyl Chloride: 1.1 - 1.2 mmol (Excess accounts for slower kinetics/hydrolysis)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (5-10 mL)
-
Catalyst (Optional): DMAP (0.1 mmol) – Use only if reaction is sluggish due to extreme steric bulk.
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and purge with Nitrogen or Argon.
-
Dissolution: Add the amine (1.0 mmol) and anhydrous DCM (5 mL). Add the organic base (TEA, 1.5 mmol). Stir until dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0 °C).
-
Expert Note: Cooling is critical. Although the 2-methyl group hinders attack, it also stabilizes the potential ketene side-product. Low temperature favors the desired amidation over elimination/dimerization.
-
-
Addition: Dilute 2-methyldecanoyl chloride (1.2 mmol) in 2 mL anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 3–12 hours. Monitor via TLC (stain with PMA or Ninhydrin) or LC-MS.
-
Checkpoint: If starting material remains after 6 hours, add 0.1 eq DMAP and heat to mild reflux (40 °C).
-
-
Work-up:
-
Quench with saturated NH4Cl (10 mL).
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with 1M HCl (to remove unreacted amine/base), then sat. NaHCO3, then Brine.[5]
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Target: Amino acids, polar amines, or scale-up where anhydrous solvents are cost-prohibitive.
Materials
-
Amine: 1.0 mmol[1]
-
2-Methyldecanoyl Chloride: 1.2 mmol
-
Base: 10% NaOH or 1M Na2CO3 (2.5 mmol)
-
Solvent: DCM or Diethyl Ether (10 mL)
Step-by-Step Procedure
-
Aqueous Phase: Dissolve the amine in the aqueous base solution (5 mL) in a flask or separatory funnel.
-
Organic Phase: Dissolve 2-methyldecanoyl chloride in the organic solvent (5 mL).
-
Addition: Add the organic phase to the aqueous phase.
-
Agitation: Vigorously stir or shake.
-
Expert Note: The reaction occurs at the interface. High shear stirring is essential for yield.
-
-
Duration: React for 1–4 hours at RT.
-
Work-up:
Quantitative Data & Characterization
Expected Physical Properties
| Property | Value (Approx.) | Note |
| Appearance | Colorless to pale yellow oil | Viscous due to branching |
| Yield (Method A) | 85 - 95% | Higher yields for simple amines |
| Yield (Method B) | 70 - 85% | Hydrolysis of chloride competes |
Key Spectral Features (1H NMR in CDCl3)
Validation of the product relies on identifying the specific signals of the 2-methyl moiety.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Amide N-H | 5.5 - 8.0 ppm | Broad Singlet | Confirms amide bond formation |
| 2.1 - 2.4 ppm | Multiplet | Shifted downfield by carbonyl | |
| 1.1 - 1.2 ppm | Doublet ( | Key identifier of 2-methyl group | |
| Terminal Methyl | 0.88 ppm | Triplet | Standard fatty chain terminus |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride | Ensure anhydrous solvents (Method A) or increase chloride equivalents (Method B). |
| Unreacted Amine | Steric hindrance | Add DMAP catalyst; Increase temperature to 40°C; Extend time. |
| Racemization | Base too strong/Temperature too high | Use DIPEA instead of TEA; Keep reaction at 0°C longer; Avoid strong aqueous bases if chiral integrity is vital. |
References
-
Wanders, R. J., et al. (2010). "Peroxisomes, lipid metabolism, and peroxisomal disorders."[7] Molecular Genetics and Metabolism.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Schotten-Baumann and Acylation mechanisms).[8]
-
BenchChem. (2025).[1][9] "Application Notes: Decanoyl Chloride in Amide Synthesis." (General protocols for fatty acid chlorides).
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." (Mechanistic details and variations).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of 2-Methyl Isocyanatodecane via Modified Hofmann Rearrangement
The following Application Note and Protocol details the synthesis of 2-Methyl Isocyanatodecane (chemically identified as 2-isocyanatodecane or sec-decyl isocyanate derived from the 2-methyldecanamide precursor). This guide utilizes the Modified Hofmann Rearrangement using hypochlorous acid (HOCl), a method validated in industrial patent literature (US5319133A) for generating high-purity hindered isocyanates without the direct use of phosgene gas.
Executive Summary
2-Methyl isocyanatodecane (2-isocyanatodecane) is a secondary aliphatic isocyanate used as a specialized intermediate in the synthesis of hindered carbamates, ureas, and modified polyurethanes. Unlike primary isocyanates, the secondary steric environment at the NCO group provides enhanced hydrolytic stability and modified reactivity profiles in polymer curing.
This protocol details a phosgene-free synthetic route via the Hofmann rearrangement of 2-methyldecanamide. This method is preferred for laboratory and pilot-scale synthesis due to its operational safety profile compared to direct phosgenation of amines.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | 2-Isocyanatodecane |
| Common Name | 2-Methyl isocyanatodecane (Literature variation) |
| Molecular Formula | C₁₁H₂₁NO |
| Molecular Weight | 183.30 g/mol |
| Target Purity | >99% (GC) |
| Physical State | Colorless Liquid |
| Boiling Point | 92°C at 4.0 mmHg |
Safety & Hazard Analysis
CRITICAL WARNING: Isocyanates are powerful sensitizers and irritants.
-
Respiratory Hazard: Inhalation of isocyanate vapors can cause severe respiratory sensitization and asthma-like symptoms. All operations must be conducted in a Class II Biosafety Cabinet or a high-efficiency Chemical Fume Hood .
-
Reaction Hazards: The Hofmann rearrangement involves hypochlorous acid (HOCl) and exothermic decomposition . Temperature control is critical to prevent runaway reactions.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Retrosynthetic Analysis & Pathway
The synthesis is designed in two stages:
-
Amidation: Conversion of 2-methyldecanoyl chloride to 2-methyldecanamide.
-
Hofmann Rearrangement: Oxidative rearrangement of the amide using HOCl to form the isocyanate.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthetic pathway from acid precursor to isocyanate target.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methyldecanamide
Objective: Convert the acid chloride to the stable amide precursor.
Reagents:
-
2-Methyldecanoyl chloride (68.9 g, 336 mmol)
-
Ammonium hydroxide (28-30% NH₃, 200 mL)
-
Dichloromethane (DCM) (Optional for extraction)
Procedure:
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and thermometer. Place in an ice/salt bath to cool to 0°C.
-
Charging: Add 200 mL of Ammonium hydroxide to the flask. Stir rapidly.
-
Addition: Add 2-Methyldecanoyl chloride dropwise over 30 minutes. Maintain internal temperature <10°C.
-
Note: The reaction is exothermic. White precipitate (amide) will form immediately.
-
-
Reaction: Stir the resulting slurry at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 30 minutes.
-
Isolation: Filter the slurry through a Büchner funnel.
-
Washing: Wash the filter cake with ice-cold water (2 x 50 mL) to remove residual ammonium chloride.
-
Drying: Air dry overnight, then dry in a vacuum oven at 55°C for 2 hours.
-
Yield: Expect ~53 g (85% yield).
-
QC Check: Melting Point should be 80–81°C .
-
Protocol B: Hofmann Rearrangement to 2-Methyl Isocyanatodecane
Objective: Oxidative rearrangement of the amide to the isocyanate using HOCl.
Reagents:
-
2-Methyldecanamide (50 g, 270 mmol)[1]
-
Hypochlorous Acid (HOCl) aqueous solution (14.72 g active HOCl, ~280 mmol)[1]
-
Preparation: Can be generated in situ or used as commercial bleach acidified carefully (refer to specific HOCl generation protocols if pure HOCl is unavailable).
-
-
Dichloromethane (DCM) (300 mL)
-
Sodium Hydroxide (NaOH) (aqueous solution)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bisulfate) (Optional but recommended for rate enhancement).
Procedure:
-
Dissolution: In a 1L reaction vessel, suspend 2-Methyldecanamide (50 g) in 300 mL of Dichloromethane. Cool to 2°C .[1]
-
Chlorination: Add the aqueous HOCl solution dropwise over 10 minutes.
-
Incubation: Stir at 2°C for 15 minutes, then warm to room temperature and stir for 45 minutes.
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer containing the N-chloroamide.
-
Rearrangement (The Critical Step):
-
Prepare a solution of NaOH (excess) in water.[1]
-
Add the DCM layer to the NaOH solution under phase-transfer conditions (or add NaOH to the DCM layer if using a biphasic protocol).
-
Note: The patent US5319133A suggests direct treatment or phase transfer. For high purity, wash the N-chloroamide layer with cold water first, then treat with base to induce rearrangement.
-
-
Purification:
-
Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄).
-
Remove solvent via rotary evaporation (Water bath <40°C).[1]
-
Distillation: Fractionally distill the crude oil under reduced pressure.
-
Collection: Collect the fraction boiling at 92°C / 4.0 mmHg .
-
Yield Data:
| Step | Input | Product | Typical Yield |
|---|---|---|---|
| Amidation | 2-Methyldecanoyl Chloride | 2-Methyldecanamide | 85-94% |
| Rearrangement | 2-Methyldecanamide | 2-Methyl Isocyanatodecane | 65% |
Characterization & Quality Control
Spectroscopic Validation
-
FT-IR (Neat): Look for the strong, characteristic Isocyanate (-N=C=O ) stretching vibration at 2250–2270 cm⁻¹ . Absence of Amide I/II bands (1650/1550 cm⁻¹) confirms conversion.
-
¹H-NMR (CDCl₃, 400 MHz):
-
Verify the shift of the methine proton (CH-NCO). In the amide, this is ~2.2 ppm (alpha-carbonyl). In the isocyanate, it shifts downfield due to the NCO group, typically 3.4–3.8 ppm (multiplet).
-
Integration of the methyl doublet (CH-CH ₃) should match the stoichiometry (3H).
-
Storage
-
Store under Argon or Nitrogen atmosphere.
-
Temperature: 2–8°C .
-
Avoid moisture; isocyanates react with water to form ureas.
Process Logic & Troubleshooting (Graphviz)
Figure 2: Troubleshooting logic for isocyanate synthesis.
References
-
McGhee, W. D., et al. (1994). Isocyanates and their preparation using hypochlorous acid. U.S. Patent 5,319,133. Monsanto Company. Link
-
Smith, P. A. S. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306. (Foundational mechanism).[3][4][5]
- Alvarez-Ibarra, C., et al. (2002). Preparation of hindered isocyanates. Journal of Organic Chemistry, 67(1), 234-238.
Sources
- 1. US5319133A - Isocyanates and their preparation using hypochlorous acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 4. RU2509084C2 - Production of intermediate compounds used in synthesis of 2'-cyano-2'-deoxy-n4-palmitoyl-1-beta-d-arabinofuranosylcytosine - Google Patents [patents.google.com]
- 5. CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: 2-Methyldecanoyl Chloride as a Premier Reagent for Advanced Esterification in Drug Development
Introduction & Strategic Context
In the landscape of modern drug development and lipid nanoparticle (LNP) engineering, the incorporation of branched-chain fatty acids is a critical strategy for modulating molecular lipophilicity, metabolic stability, and enzyme specificity. 2-Methyldecanoyl chloride is a highly reactive, branched-chain acylating agent utilized extensively for synthesizing specialized esters, thioesters, and Coenzyme A (CoA) derivatives.
A primary application of this reagent is the synthesis of 2-methyldecanoyl-CoA, a vital substrate for studying α-methylacyl-CoA racemase (AMACR) [1]. AMACR is an enzyme responsible for the epimerization of branched-chain fatty acids to enable their β-oxidation, and it is a heavily investigated biomarker and therapeutic target for prostate cancer[2]. Furthermore, the esterification of 2-methyldecanoyl chloride with various complex alcohols is used to generate novel branched lipids that enhance the cellular uptake and endosomal escape of targeted drug delivery systems.
Role of AMACR in the epimerization of 2-methyldecanoyl-CoA for β-oxidation.
Mechanistic Causality: Overcoming Steric Hindrance
The esterification of 2-methyldecanoyl chloride presents a unique chemical challenge: the α-methyl group introduces significant steric hindrance directly adjacent to the electrophilic carbonyl carbon. Standard base-catalyzed esterification (using only triethylamine or pyridine) often results in sluggish kinetics, incomplete conversion, and competitive hydrolysis if trace moisture is present.
To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. The resonance stabilization provided by the dimethylamino group makes this intermediate exceptionally stable compared to standard pyridinium salts, yet highly susceptible to nucleophilic attack by sterically hindered alcohols or thiols[3]. This catalytic cycle dramatically lowers the activation energy, enabling quantitative yields at room temperature.
Quantitative Data: Catalyst Efficacy Comparison
The following table summarizes the kinetic and yield advantages of utilizing a DMAP-catalyzed system versus traditional pyridine for the esterification of α-branched acyl chlorides[3].
| Reaction System | Catalyst Loading | Temperature | Reaction Time | Average Yield (%) | Primary Limitation |
| Pyridine (Base/Solvent) | N/A (Excess) | 60°C (Heating) | 12 - 24 hours | 45 - 60% | Sluggish kinetics due to steric bulk of the α-methyl group. |
| Triethylamine (TEA) | 1.5 eq | 25°C | 24 hours | < 40% | High rate of competitive hydrolysis. |
| Pyridine + DMAP | 0.05 - 0.1 eq DMAP | 25°C | 2 - 4 hours | 85 - 95% | Requires careful chromatographic removal of DMAP post-reaction. |
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems . Each step includes observable physical changes or analytical checkpoints to ensure the reaction is proceeding correctly, preventing the compounding of errors in multi-step drug development pipelines.
Protocol A: Synthesis of 2-Methyldecanoyl-CoA for AMACR Assays
This protocol details the synthesis of the CoA thioester, critical for in vitro AMACR inhibition assays[1][2].
Reagents: 2-Methyldecanoyl chloride, Coenzyme A (free thiol form), THF/Water (1:1), Sodium Bicarbonate (
-
Substrate Solubilization: Dissolve 50 mg of Coenzyme A in 2 mL of 0.1 M aqueous
. Add 1 mL of THF and cool the mixture to 0°C in an ice bath.-
Validation Check: The solution must remain clear. A pH strip should confirm a slightly basic environment (pH ~8.0) to ensure the CoA thiol is deprotonated and nucleophilic.
-
-
Acylation: Dissolve 1.2 equivalents of 2-methyldecanoyl chloride in 1 mL of anhydrous THF. Add this dropwise to the CoA solution over 10 minutes under vigorous stirring.
-
Validation Check: The reaction mixture will turn slightly cloudy as the acyl chloride is introduced, followed by the evolution of micro-bubbles (
from the neutralization of HCl by ).
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quenching & Lyophilization: Acidify the mixture to pH 4.0 using 1M HCl to stop the reaction and protonate unreacted acids. Lyophilize the mixture overnight to remove THF and water.
-
Purification (Solid Phase Extraction): Resuspend the crude powder in 10% acetonitrile/water and load onto a C18 SPE cartridge. Elute with a gradient of 10% to 50% acetonitrile.
-
Final Validation (1H NMR):
-
Self-Validation: Analyze the purified product via
NMR in . The successful formation of the thioester is confirmed by the downfield shift of the α-proton and the distinct α-methyl doublet. During AMACR enzymatic assays, this doublet will collapse into a single peak upon deuterium incorporation, validating both the substrate's integrity and the enzyme's activity[2].
-
Protocol B: DMAP-Catalyzed Esterification for Branched Lipids
Used for synthesizing complex lipid tails for LNP formulations.
Reagents: 2-Methyldecanoyl chloride, Target Alcohol (e.g., cholesterol or a PEGylated alcohol), DMAP, Anhydrous Dichloromethane (DCM), Pyridine.
-
Activation Complex Formation: In a flame-dried, argon-purged flask, dissolve the target alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. Add Pyridine (2.0 eq).
-
Reagent Addition: Cool to 0°C. Add 2-methyldecanoyl chloride (1.2 eq) dropwise via syringe.
-
Validation Check: Within 15 minutes, a white precipitate (pyridinium hydrochloride) will form. This physical precipitation is a direct stoichiometric indicator that the acyl chloride is reacting and HCl is being liberated.
-
-
Reaction: Stir at room temperature for 3 hours. Monitor via Thin Layer Chromatography (TLC).
-
Validation Check: On TLC (Hexane:Ethyl Acetate 8:2), the starting alcohol spot should disappear, replaced by a higher Rf spot (the less polar ester).
-
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and Pyridine), saturated
(to remove unreacted 2-methyldecanoic acid), and brine. Dry over and concentrate in vacuo.
Step-by-step workflow for the DMAP-catalyzed esterification of 2-methyldecanoyl chloride.
Troubleshooting & Safety Considerations
-
Hydrolysis Sensitivity: 2-methyldecanoyl chloride is highly sensitive to moisture. Exposure to ambient humidity will rapidly convert it to 2-methyldecanoic acid, which will not react under the conditions described above. Always store the reagent under argon at 4°C and use anhydrous solvents.
-
Enantiomeric Purity: If stereospecificity is required (e.g., pure (R)- or (S)-2-methyldecanoyl derivatives), the starting acid must be resolved prior to acyl chloride formation. This is typically achieved via lipase-catalyzed enantioselective esterification using Candida rugosa[4].
References
-
Preparation of 2-, 3-, and 4-Methylcarboxylic Acids and the Corresponding Alcohols of High Enantiopurity by Lipase-Catalyzed Esterification. ResearchGate. Available at: [Link]
-
Structure-activity relationships of rationally designed AMACR 1A inhibitors. ORCA – Online Research @ Cardiff. Available at:[Link]
-
Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Constant Systems. Available at:[Link]
Sources
Introduction: The Renaissance of Branched-Chain Lipids
Application Note: Advanced Synthesis and Profiling of Branched-Chain Fatty Acid (BCFA) Metabolites
Branched-chain fatty acids (BCFAs), particularly iso- (terminal isopropyl) and anteiso- (terminal sec-butyl) isomers, are no longer viewed merely as bacterial membrane components. They are emerging as potent bioactive metabolites with critical roles in human health, including the modulation of membrane fluidity, reduction of necrotizing enterocolitis risk, and specific anti-cancer activities (e.g., 13-methyltetradecanoic acid induces apoptosis in leukemia cells).
For drug development, the challenge lies in accessibility. Biological sources yield complex mixtures of isomers that are difficult to separate. To study specific structure-activity relationships (SAR), researchers require synthetically pure, single-enantiomer standards .
This guide provides two distinct, field-validated protocols for synthesizing BCFA metabolites:
-
Scalable Chemical Synthesis of Iso-BCFAs (via Wittig Olefination).
-
Stereoselective Synthesis of Anteiso-BCFAs (via Chiral Pool Coupling).
Strategic Synthesis Planning
Before initiating synthesis, select the route based on the structural requirement of the metabolite.
| Feature | Iso-Series (e.g., 13-methyltetradecanoic acid) | Anteiso-Series (e.g., 12-methyltetradecanoic acid) |
| Structure | Terminal isopropyl group | Terminal sec-butyl group |
| Chirality | Achiral (unless additional branches exist) | Chiral (Stereocenter at the antepenultimate carbon) |
| Key Challenge | Constructing the gem-dimethyl tail | Controlling the stereochemistry (usually S) |
| Preferred Route | Protocol A: Wittig Olefination | Protocol B: Chiral Pool / Organocatalysis |
Biosynthetic Logic vs. Chemical Logic
In nature, BCFAs are synthesized by Fatty Acid Synthase (FAS) using short-chain CoA primers derived from amino acids (Valine
Figure 1: Comparison of biosynthetic origins versus chemical synthesis strategies for BCFAs.
Protocol A: Scalable Synthesis of Iso-BCFAs (13-MTD)
Target: 13-Methyltetradecanoic acid (13-MTD) Mechanism: Wittig reaction followed by catalytic hydrogenation. This method is robust, scalable to grams, and avoids complex purifications.
Reagents & Equipment
-
Precursors: 11-Bromoundecanoic acid, Triphenylphosphine (
), Isobutyraldehyde. -
Catalysts: Sodium hydride (NaH) or LiHMDS, Pd/C (10%).
-
Solvents: Dry THF, Ethanol.
-
Equipment: Schlenk line (inert atmosphere), Hydrogenation balloon or Parr shaker.
Step-by-Step Methodology
Step 1: Preparation of the Phosphonium Salt
-
Dissolve 11-bromoundecanoic acid (10 mmol) in acetonitrile (50 mL).
-
Add
(11 mmol, 1.1 eq). -
Reflux under nitrogen for 24–48 hours.
-
Cool to room temperature. The product (phosphonium bromide salt) often precipitates. If not, concentrate in vacuo and triturate with cold ether.
-
QC Check:
NMR (look for aromatic protons of and the -methylene protons coupled to P).
Step 2: Wittig Olefination
-
Suspend the phosphonium salt (10 mmol) in dry THF (100 mL) under Argon at 0°C.
-
Add NaH (22 mmol, >2 eq to deprotonate both the acid and the phosphonium) portion-wise. The solution will turn deep orange/red (ylide formation). Stir for 1 hour.
-
Add Isobutyraldehyde (12 mmol) dropwise.
-
Warm to room temperature and stir overnight (12–16 h).
-
Quench: Add saturated
solution. Extract with Ethyl Acetate ( mL). -
Purification: The crude contains cis/trans alkene intermediates. Pass through a short silica plug to remove phosphine oxide.
Step 3: Hydrogenation & Final Workup
-
Dissolve the alkene intermediate in Ethanol (50 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure is sufficient) for 12 hours. -
Filter through Celite to remove Pd/C.
-
Concentrate to yield 13-methyltetradecanoic acid.[1]
-
Recrystallization: Recrystallize from cold hexanes for >99% purity.
Protocol B: Stereoselective Synthesis of Anteiso-BCFAs
Target: (S)-12-Methyltetradecanoic acid (Anteiso-C15)
Mechanism:
Reagents
-
Chiral Precursor: (S)-(-)-1-Iodo-2-methylbutane (derived from (S)-2-methyl-1-butanol, "fusel oil").
-
Linker: 10-Bromo-1-decanol (protected as THP ether) or Methyl 10-bromodecanoate.
-
Catalyst: Lithium tetrachlorocuprate (
) – 0.1M in THF. -
Grignard Reagent: Magnesium turnings.
Step-by-Step Methodology
Step 1: Grignard Formation (The Chiral Fragment)
-
In a flame-dried 3-neck flask, add Mg turnings (1.2 eq) and a crystal of iodine.
-
Add a solution of (S)-1-iodo-2-methylbutane in dry THF dropwise.
-
Initiate reflux to form the Grignard reagent:
.-
Critical Note: Ensure temperature does not exceed 40°C to prevent racemization or radical scrambling, although primary alkyl Grignards are generally stable.
-
Step 2: Kochi-Fürstner Coupling
-
In a separate flask, dissolve Methyl 10-bromodecanoate (1.0 eq) in dry THF/NMP (N-methylpyrrolidone co-solvent enhances rate).
-
Cool to -5°C. Add
catalyst (3 mol%). -
Slowly syringe in the Chiral Grignard reagent prepared in Step 1 over 1 hour.
-
Stir at 0°C for 4 hours, then warm to room temperature.
-
Mechanism: The Copper(I) species catalyzes the cross-coupling between the alkyl halide and the Grignard reagent without attacking the ester group (under controlled temperatures).
Step 3: Hydrolysis and Purification
-
Quench with dilute HCl. Extract with diethyl ether.[1]
-
Saponify the methyl ester using LiOH in THF/Water (3:1) at room temperature (mild conditions to preserve the chiral center, though
-center is far away). -
Acidify and extract the free fatty acid.
-
Purification: Flash chromatography (Hexanes:Ethyl Acetate 9:1).
Analytical Profiling & Quality Control
Validating the identity and purity of BCFA metabolites requires specific techniques, as standard C18 columns often fail to resolve isomers.
Table 1: Analytical Specifications
| Method | Parameter | Purpose |
| GC-MS | Column: CP-Chirasil-Dex CB or equivalent Cyclodextrin phase | Crucial: Separates enantiomers (R vs S anteiso) and positional isomers (Iso vs Anteiso). |
| NMR | Iso: Doublet at | |
| Melting Point | DSC or Capillary | Iso-acids generally have lower MPs than straight chains but higher than anteiso. |
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 13-Methyltetradecanoic Acid. Retrieved from
-
Kaneda, T. (1963).[2] Biosynthesis of Branched Chain Fatty Acids. Journal of Biological Chemistry. Retrieved from
-
Thijs, L., et al. (2007). Enantioselective determination of anteiso fatty acids in food samples. Journal of Agricultural and Food Chemistry. Retrieved from
-
Kayser, M. M., et al. (2013). A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products.[3] Beilstein Journal of Organic Chemistry. Retrieved from
-
Wikipedia. (2025). 13-Methyltetradecanoic acid.[4][5][6][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products [beilstein-journals.org]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Purity Purification of 2-Methyldecanoyl Chloride by Vacuum Distillation
Executive Summary
In drug development, 2-methyldecanoyl chloride is a critical intermediate often employed to introduce lipophilic side chains into pharmacophores via amide or ester linkages. Unlike linear fatty acid chlorides, the
However, commercial synthesis—typically via thionyl chloride (
This protocol details the fractional vacuum distillation of 2-methyldecanoyl chloride. It prioritizes the removal of volatile sulfur contaminants and the separation of the high-boiling parent acid to achieve >98% purity.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10]
Compound: 2-Methyldecanoyl Chloride
CAS: 56554-55-3 (Generic/Isomer specific may vary)
Structure:
| Property | Value (Experimental/Est.) | Context |
| Molecular Weight | 204.74 g/mol | C11H21ClO |
| Boiling Point | 108–112 °C @ 5 mmHg | Estimated. Slightly higher than decanoyl chloride (94–96°C @ 5 mmHg).[1] |
| Density | ~0.92 g/mL | Liquid at room temperature. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation or hydrolysis. |
| Reactivity | High | Hydrolyzes rapidly in moist air to release HCl. |
Pre-Distillation Considerations: The Impurity Profile
Understanding the synthesis route is essential for effective purification. The standard preparation involves treating 2-methyldecanoic acid with excess thionyl chloride.
Key Impurities:
-
Thionyl Chloride (
): BP 74.6°C (atm). Highly corrosive; interferes with amine couplings. -
Hydrogen Chloride (
) & Sulfur Dioxide ( ): Dissolved gases. -
2-Methyldecanoic Acid: BP ~289°C (atm). Unreacted starting material. Result of incomplete reaction or hydrolysis.
-
Anhydrides: Formed if water enters the system or if thermal elimination occurs.
Workflow Logic
The purification strategy relies on the significant boiling point differential between the volatiles (
Figure 1: Purification workflow from synthesis to isolation. Impurities are segregated by volatility.
Equipment Setup
Apparatus: Short-path distillation head or Vigreux column setup. Vacuum Source: High-vacuum oil pump (rotary vane) capable of <1 mmHg is preferred, though <5 mmHg is acceptable. Joint Grease: Krytox or high-vacuum silicone grease (minimal application).
Detailed Configuration
-
Boiling Flask: Round-bottom flask (RBF) with a magnetic stir bar. Do not fill >60%.
-
Column: A 10–15 cm Vigreux column is recommended to prevent "bumping" of the viscous acid chloride and to provide theoretical plates for separating the acid impurity.
-
Condenser: Water-cooled (or chiller at 10°C).
-
Receiver: "Cow" receiver or multi-flask fraction collector to separate fore-run, main fraction, and residue without breaking vacuum.
-
Cold Trap: CRITICAL. A liquid nitrogen (
) or Dry Ice/Acetone trap must be placed between the distillation rig and the pump to catch residual and , which will otherwise destroy the pump oil and internals.
Figure 2: Schematic of the vacuum distillation rig with essential cold trap protection.
Protocol: Step-by-Step Distillation
Phase A: Removal of Volatiles (Degassing)
Before connecting to the high-vacuum pump, you must remove bulk volatiles to prevent violent bumping and pump damage.
-
Transfer: Move the crude reaction mixture to the distillation flask.
-
Azeotropic Drying (Optional but Recommended): If thionyl chloride was used, add anhydrous toluene (equal volume) and strip on a rotary evaporator. Repeat twice. This co-distills residual
. -
Inert Gas Strip: If a rotavap is unavailable, place the flask under a stream of dry nitrogen with gentle stirring for 30 minutes.
Phase B: Vacuum Distillation
-
Assembly: Assemble the rig as shown in Figure 2. Grease joints lightly. Secure all clamps.
-
Vacuum Application:
-
Start the cooling water/chiller.
-
Ensure the collection cow is set to the first flask (Fore-run).
-
Slowly open the vacuum valve. Watch for foaming. If foaming occurs, throttle the vacuum until it subsides.
-
Achieve a stable pressure (Target: 1–5 mmHg ).
-
-
Heating:
-
Begin heating the oil bath. Set the bath temperature approx. 20–30°C higher than the expected boiling point (e.g., start bath at 120°C).
-
Monitor the thermometer in the distillation head.
-
-
Fraction Collection:
-
Fraction 1 (Fore-run): Collect any liquid distilling below 100°C (at 5 mmHg). This usually contains residual toluene, lower chlorides, or decomposition products.
-
Fraction 2 (Main Cut): When the temperature stabilizes (e.g., 108–112°C @ 5 mmHg ), rotate the cow to the clean, dry main receiving flask.
-
Note: The vapor temperature should remain constant. If it begins to rise sharply or the distillation rate slows significantly, the cut is finished.
-
-
Residue: Stop heating before the flask goes dry. The dark residue contains the unreacted 2-methyldecanoic acid and non-volatiles.
-
-
Shutdown:
-
Lower the heat bath.
-
Cool the system under vacuum until the flask is <50°C.
-
Isolate the pump, then slowly vent the system with dry nitrogen (not air) to prevent hydrolysis of the hot product.
-
Quality Control & Storage
Purity Assessment[1][12][13][14]
-
Visual: Product should be a clear, colorless liquid.[2] Yellowing indicates oxidation or traces of sulfur.
-
Titration: Dissolve a known mass in methanol (reacts to form methyl ester + HCl) and titrate the liberated HCl with standardized NaOH.
-
Theoretical: 1 eq of Chloride per mole.
-
-
GC-FID: Derivatize a small aliquot with methanol to form the methyl ester (Methyl 2-methyldecanoate) before injection. Direct injection of acid chlorides can damage GC columns.
-
Acceptance Criteria: >98.0% area AUC.[1]
-
Storage
-
Container: Schlenk flask or tightly sealed glass bottle with a Teflon-lined cap.
-
Atmosphere: Headspace purged with Argon or Nitrogen.
-
Temp: 2–8°C.
-
Shelf Life: 6–12 months if strictly anhydrous.
Expert Insights & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Rapid Darkening | Trace Thionyl Chloride or Iron contamination. | Ensure use of glass/Teflon stir bars (no metal). Perform a toluene azeotrope before distillation. |
| Bumping | Dissolved gases ( | Degas longer under partial vacuum before applying high heat. Use a larger distillation flask. |
| Low Yield | Hydrolysis or Polymerization. | Check system for leaks. Ensure all glassware was oven-dried. |
| Solidification in Condenser | Product freezing (unlikely for branched C11, but possible). | Use warm water (30°C) in the condenser instead of cold water if the product has a high melting point (rare for this isomer). |
Safety & Compliance
-
Corrosive: 2-methyldecanoyl chloride causes severe skin burns and eye damage. Wear butyl rubber gloves, face shield, and lab coat.
-
Lachrymator: Vapors are irritating to the respiratory tract. Always work in a fume hood.
-
Water Reactive: Reacts violently with water to release HCl gas.
-
Waste Disposal: Quench excess acid chloride by slowly adding to a large volume of ice-water/bicarbonate mixture. Dispose of organic layers as halogenated waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66982, Decanoyl chloride. Retrieved March 2, 2026 from [Link]
-
NIST Chemistry WebBook. 2-Methyldecane and related fatty acid data. SRD 69.[3] Retrieved March 2, 2026 from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ScienceMadness Discussion. Purification of Acid Chlorides by Vacuum Distillation. Retrieved March 2, 2026 from [Link]
Sources
Troubleshooting & Optimization
steric hindrance in 2-methyldecanoyl chloride reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected roadblocks when scaling up or optimizing syntheses involving alpha-branched acyl chlorides.
Working with 2-methyldecanoyl chloride presents a unique set of kinetic and thermodynamic challenges. Unlike linear acyl chlorides, this molecule possesses an
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these failures and provide self-validating, field-proven protocols to ensure your amidation, esterification, and acylation workflows succeed.
Core Concept: The Mechanistic Bottleneck
Before troubleshooting specific reactions, it is critical to understand why 2-methyldecanoyl chloride resists standard nucleophilic attack. The
Fig 1. Steric shielding of the carbonyl carbon by alpha-methyl and aliphatic groups.
Troubleshooting Guide & FAQs
Issue 1: Amidation Stalling at Low Conversion
Q: My amidation reactions with secondary amines are stalling at 40% conversion, even with excess triethylamine (TEA) and prolonged heating. How can I drive this to completion?
The Science: Heating a sterically hindered acyl chloride with a bulky secondary amine often leads to thermal degradation rather than product formation. The primary issue is activation energy. To bypass the steric bulk, you must use a highly nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the hindered carbonyl much faster than your amine can, forming an acylpyridinium intermediate. This intermediate is highly electrophilic, carries a positive charge that draws in the amine, and features an excellent leaving group, effectively bypassing the initial steric barrier[2][3].
Self-Validating Protocol: DMAP-Catalyzed Amidation This protocol is self-validating: the rapid formation of the acylpyridinium salt can often be observed as a transient color change or precipitate, confirming catalyst engagement before the amine is even introduced.
-
Preparation: Dissolve 1.0 eq of 2-methyldecanoyl chloride in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution under inert atmosphere.
-
Catalyst Activation: Add 0.1 eq of DMAP. Stir for 5 minutes at room temperature to allow the acylpyridinium intermediate to form.
-
Amine Addition: Add 1.5 eq of your secondary amine, followed immediately by 1.5 eq of N,N-Diisopropylethylamine (DIPEA) to act as the proton sponge.
-
Completion: Stir at room temperature for 4-6 hours. Monitor via LC-MS. Quench with saturated aqueous
and extract with DCM.
Issue 2: Ketene Dimerization During Esterification
Q: When synthesizing esters using 2-methyldecanoyl chloride and TEA, my NMR shows a massive impurity peak and low product yield. What is happening?
The Science: You are observing ketene dimerization. When a strong, non-nucleophilic base like TEA cannot easily access the sterically shielded carbonyl carbon, it acts as a Brønsted base instead. It abstracts the slightly acidic
Fig 2. Competing pathways: Desired acylation vs. base-induced ketene dimerization.
Self-Validating Protocol: Inverse-Addition Esterification This protocol is self-validating: by adding the acyl chloride dropwise to an excess of alcohol, the instantaneous concentration of the ketene remains near zero, mathematically preventing second-order dimerization kinetics from outcompeting first-order esterification.
-
Preparation: Cool a solution of your alcohol (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF to 0 °C.
-
Inverse Addition: Dissolve 2-methyldecanoyl chloride (1.1 eq) in a small volume of THF. Add this solution dropwise over 45 minutes via a syringe pump into the cooled alcohol mixture.
-
Incubation: Maintain the temperature at 0 °C for 2 hours to suppress the activation energy required for ketene formation, then slowly warm to room temperature.
Issue 3: Regioselectivity in Friedel-Crafts Acylation
Q: Why am I getting rearranged alkyl products and poor regioselectivity when using 2-methyldecanoyl chloride in Friedel-Crafts reactions?
The Science: The bulky nature of the
Quantitative Data: Reactivity Profiling
To assist in your experimental design, the following table summarizes the quantitative behavioral shifts you must account for when moving from unbranched to
| Acyl Chloride Type | Example Compound | Relative Reactivity ( | Steric Hindrance Profile | Primary Competing Side Reaction |
| Linear | Decanoyl Chloride | 1.00 (Baseline) | Low | Hydrolysis |
| 2-Methyldecanoyl Chloride | ~0.15 | High | Ketene Formation / Dimerization | |
| Tri-Branched | Pivaloyl Chloride | < 0.01 | Extreme | Unreactive without strong catalyst |
References[1] Title: An In-depth Technical Guide to the Electrophilicity of 2-Ethylbutyryl Chloride
Sources
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Esterification mechanism of lignin with different catalysts based on lignin model compounds by mechanical activation-assisted solid-phase synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10482K [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
optimizing reaction rates for 2-substituted acyl chlorides
Technical Support Center: Optimizing Reaction Rates for 2-Substituted Acyl Chlorides
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor yields, or unexpected side products when working with alpha-branched (2-substituted) acyl chlorides.
The fundamental challenge with 2-substituted acyl chlorides (e.g., isobutyryl chloride, 2-phenylpropanoyl chloride) lies in the steric penalty incurred during nucleophilic attack. Bulky alkyl or aryl groups at the alpha-position block the Bürgi-Dunitz trajectory, significantly increasing the activation energy required to form the critical tetrahedral alkoxide intermediate[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these kinetic barriers.
Section 1: Troubleshooting Guides & FAQs
Q1: My esterification with a 2-substituted acyl chloride stalls at 30% conversion even after 24 hours. How can I drive this to completion? A1: The background (uncatalyzed) rate of alcoholysis for sterically hindered acyl chlorides is exceptionally slow[1]. To overcome this, you must introduce a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). DMAP is highly nucleophilic and less sterically hindered than your target alcohol. It rapidly attacks the acyl chloride to form an N-acylpyridinium intermediate[2]. This cationic intermediate is highly electrophilic and reacts with the alcohol orders of magnitude faster than the parent acyl chloride, regenerating the catalyst[2]. Adding just 5–10 mol% of DMAP can reduce reaction times from days to hours.
Q2: I added DMAP and Triethylamine (Et3N), but my reaction mixture turned dark yellow/brown, and my yield is still low. What is happening? A2: You are likely observing ketene formation via dehydrohalogenation. 2-substituted acyl chlorides possess an acidic alpha-proton. In the presence of strong or excess base (like Et3N) and a hindered electrophile, the base can abstract the alpha-proton, eliminating HCl to form a reactive ketene intermediate[3][4]. Ketenes are highly prone to dimerization (forming dark-colored diketenes) or reacting in undesired pathways[4]. Solution: Lower the reaction temperature to 0 °C during the addition phase. Alternatively, switch your auxiliary base from Et3N to a weaker, less sterically demanding base like pyridine, or use a biphasic Schotten-Baumann condition if your substrate tolerates water.
Q3: Does the steric bulk of the nucleophile matter if I am using DMAP? A3: Absolutely. While DMAP accelerates the overall process, the final step—attack of the alcohol on the N-acylpyridinium ion—is still highly sensitive to steric hindrance. Kinetic studies show that the reactivity difference between an unhindered substrate and a highly hindered one (e.g., pivaloyl derivatives) can exceed a factor of 8000 even in DMAP-catalyzed systems[5]. If both your acyl chloride and your alcohol are sterically hindered, you may need to increase the DMAP loading to stoichiometric amounts or elevate the temperature carefully.
Section 2: Quantitative Data: Steric Impact on Reaction Kinetics
The table below summarizes the relative reaction rates of various acyl derivatives to illustrate the kinetic drop-off caused by alpha-substitution.
| Acyl Chloride Type | Structural Example | Uncatalyzed Relative Rate | DMAP-Catalyzed Relative Rate | Primary Challenge |
| Unhindered | Acetyl chloride | ~500 | >10,000 | Exothermic runaway |
| 2-Substituted | Isobutyryl chloride | ~10 | ~1,500 | Ketene formation (side reaction) |
| 2,2-Disubstituted | Pivaloyl chloride | 1 (Baseline) | ~50 | Extreme steric blocking |
Note: Data extrapolated from kinetic resolution studies comparing background vs. catalyzed acylation of cyclohexanol[5].
Section 3: Standard Operating Procedure (SOP)
Optimized DMAP-Catalyzed Acylation of Hindered Substrates
This protocol is designed as a self-validating system. Visual cues (color changes) and TLC checkpoints ensure you can diagnose issues in real-time.
Reagents: 2-Substituted acyl chloride (1.2 eq), Alcohol/Amine (1.0 eq), Et3N (1.5 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
System Purging: Flame-dry a round-bottom flask and flush with inert gas (N2 or Argon). Moisture causes rapid hydrolysis of the acyl chloride to the unreactive carboxylic acid[1].
-
Substrate Dissolution: Dissolve the alcohol/amine (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Et3N (1.5 eq) and DMAP (0.1 eq).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Suppresses the activation energy for ketene formation while allowing the low-barrier DMAP attack to proceed[3].
-
Electrophile Addition: Add the 2-substituted acyl chloride (1.2 eq) dropwise over 15 minutes.
-
Self-Validation Check: The solution should remain clear or turn slightly pale yellow. A rapid shift to dark brown indicates localized heating and ketene dimerization[4]. Slow your addition rate immediately if this occurs.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Monitor via TLC. The N-acylpyridinium intermediate cannot be isolated, but the disappearance of the starting alcohol will confirm catalytic turnover.
-
Workup: Quench with saturated aqueous NaHCO3 to neutralize residual HCl and remove Et3N salts. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Section 4: Diagnostic Workflow
Use the following logical relationship diagram to systematically troubleshoot stalled acylation reactions.
Caption: Logical troubleshooting workflow for optimizing 2-substituted acyl chloride reactions.
References[1] Chemistry of Acid Halides. libretexts.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT5xIOdkYaUz8iqB6t4Tz_zwZTQMzpCoFghsOT6KwIpOBzC0Mwd3dqAJj6SnsDouxoSu8r5xIjyON3ex3U61-6cSaz9eRqPBpMVYnxLtZDB_TOZEvu3blTdBcL7ywWOxnfehcRgHBIn82L3iV9chy2tI7vPz4vadJ2xHvP5lY0EllqiA8GRNdRH4BRw9Byj2xNJyIC03I2cxEt249tlSoGIXOr4kuPYHrHTps-_5IU-0uq292eXQQTzQF9OTbvO4ViHn4kqDajfX6JjcDOYTEH2OA4vMk37LpEd7Xx0n0sAZ87sfjKrulHb5j337xhto_YG87ab0k6109gnxJtCfE9Pt7PAE-t[5] Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMiJUcPNTTJloyHNANuJX2lJD4_s3k3eckgNCBt7Yp5sS21pqjkhPbB8-lKhHl7j8GvWAFhFwEBnZz1sqCDDvs7kmdsiIv4MqCcUM5lOjbX5MNVbota-zNlXIt7MV4kHHfGbO-7SLDDxjgJUkhouxXl-x9XEOQodxAv1T8aK-ylCBDtXnWe3SlBrvX4I3X9Dy6yNvB0GX4WOnGby8l9ygyiFBRZ_0z39b_gvF02lNWEANNN_W1mnXEsiVXpge0urWuwWtgNdkCmBiWypnaHsuSDmCJbxpW5x6L4tpjIZ7RMr7Bo8alFrkMcRvtbSkjaCB1GhEMKjyIrtpdTHONBTQ=[2] Application Notes: Stoichiometric vs. Catalytic Amounts of DMAP in Acylation Reactions. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk5znWGtsuUIs3rANY8-wC2tnvrWLq6m1QTrfji5MaEicxvfa3VCjVfQ7W-gmO88HiLYuFpGuDbKKmtRJHnMKU_RyWkgtDAv_FeAvMVGpwvLYM-ZYizSI9lW1HQd-qPOcCEp8zCCHQEpNPs0cY75pKJNDfqRy6kmCSRbF2-KvrEVYeYIGCRhMHpM7NLHwBmPmt0S7O0a3OpNeDCo0ym7Zcf_U7LVo5zcHy1oxtXJjWvYM=[3] Addition–Rearrangement of Ketenes with Lithium N-tert-Butanesulfinamides. acs.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjiPD1Qv_2_kMTFpAeR9jjN_AennG0-6jeI5UaI7bJzXcwry9WIJNOG4zyjmNpMlt_cq4CX8KLCr3mmgh4DyRLymKm9RPP8aGY1hXw06A3-eZeOO6dRvM_h_RZ-QX07u9qmpzVluets_qCifpI2Q==[4] Product Class 1: Ketene. thieme-connect.de. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ArIqgGIM0787zN-ah-VqOZeHEAUZMgsby6Qgje2B9yrGIXHR1UAFbLo0a-rhtYRLKvcGVwddMvbd-WNgs3uh8-MvGYZqs1o_N6QD1AFSuk5XwHVADf5uNZZX4b63xcL7xYfPThtblFPFJRD3vaJmPXbLl_U9U8CSELOrpD5iLE4Bqn8phH06
Sources
Technical Support Center: 2-Methyldecanoyl Chloride Handling & Stability
[1]
Status: Operational
Subject: Prevention of Hydrolysis & Handling of
The Core Problem: Hydrolysis Mechanics
Why this happens:
2-Methyldecanoyl chloride is an electrophilic acylating agent. Despite the steric hindrance provided by the
The reaction is autocatalytic.[2] Water attacks the carbonyl to form a tetrahedral intermediate, which collapses to release HCl and 2-methyldecanoic acid.[1] The released HCl is hygroscopic, pulling more atmospheric moisture into the vessel, accelerating further degradation.
The
Diagram 1: Hydrolysis vs. Ketene Pathways
Visualizing the competing failure modes of 2-methyldecanoyl chloride.
Caption: Path A (Blue) shows standard hydrolysis.[1] Path B (Red/Dashed) shows base-mediated ketene formation leading to racemization.[1]
Critical Handling Protocols (Prevention)
To ensure integrity, you must treat the container as a "system" rather than a bottle.
A. The "Positive Pressure" Rule
Never withdraw liquid from the stock bottle without replacing the volume with dry inert gas (Argon is preferred over Nitrogen due to higher density).
-
Purge: Insert a needle connected to an Argon line (bubbler exit) into the septum.[2]
-
Withdraw: Insert your syringe. As you pull the plunger, the Argon line fills the void.
-
Seal: Remove syringe first, then the Argon line.[2] Wrap septum with Parafilm immediately.[2]
B. Solvent Water Limits
2-Methyldecanoyl chloride is lipophilic.[1][2] If dissolved in "wet" organic solvent, hydrolysis will occur in the homogenous phase, which is faster than biphasic hydrolysis.
| Solvent | Max Water Content (ppm) | Drying Method |
| Dichloromethane (DCM) | < 50 ppm | Distillation over CaH₂ |
| Tetrahydrofuran (THF) | < 20 ppm | Na/Benzophenone or Molecular Sieves (3Å) |
| Toluene | < 30 ppm | Sodium metal or Sieves (4Å) |
| DMF/DMAc | Strictly Anhydrous | Critical: Hydrolysis is rapid in polar aprotic solvents.[1] |
Diagram 2: Handling Decision Tree
A logic flow for daily usage to prevent contamination.
Caption: Workflow for assessing reagent quality before experimental use.
Quality Control & Detection (Self-Validating Systems)
Do not rely on labels. Validate purity immediately before critical reactions using NMR or IR.[2]
Spectroscopic Signatures
The conversion of Chloride
| Method | Signal | 2-Methyldecanoyl Chloride | 2-Methyldecanoic Acid (Hydrolyzed) |
| ¹H NMR | ~2.8 - 3.0 ppm (Deshielded) | ~2.3 - 2.5 ppm | |
| IR | Carbonyl Stretch (C=O) | ~1800 cm⁻¹ (High freq) | ~1710 cm⁻¹ (Broad) |
| Visual | Appearance | Clear/Pale Yellow Liquid | White Precipitate / Turbidity |
Technique Tip: For NMR, use strictly anhydrous CDCl₃ (stored over sieves) or the moisture in the NMR solvent will hydrolyze the sample during the scan, giving a false negative.
Troubleshooting & FAQs
Q1: The liquid has turned cloudy or has a white precipitate. Is it ruined?
A: Not necessarily. The white solid is likely 2-methyldecanoic acid (the hydrolysis product), which is insoluble in the acid chloride.
-
Fix: If the amount is small, filter under inert atmosphere.[2][3] If significant, see Recovery Protocol below.
Q2: My reaction yield is low, and I see a "double addition" byproduct.
A: You likely have Ketene formation .[2]
-
Mechanism: If you used a tertiary amine base (Et₃N, DIPEA) to neutralize HCl, the base may have deprotonated the
-position of the 2-methyldecanoyl chloride, forming a ketene. This ketene can dimerize or react non-selectively.[2] -
Solution: Switch to a weaker inorganic base (e.g., Na₂CO₃) or add the base slowly after the nucleophile is already present, keeping the temperature low (0°C or -78°C).
Q3: There is significant pressure buildup in the storage bottle.
A: This is HCl gas, a byproduct of hydrolysis.[2]
-
Safety: Vent carefully in a fume hood using a needle connected to a neutralizing bubbler (NaOH solution).[2] Do not simply open the cap, as the sudden release can spray corrosive liquid.
Recovery Protocol: Chemical Regeneration
If your stock has hydrolyzed significantly (confirmed by NMR), you can regenerate it rather than discarding it.[2]
Reagents: Thionyl Chloride (
-
Place the hydrolyzed mixture (chloride + acid) in a round-bottom flask.
-
Add excess thionyl chloride (1.5 - 2.0 equivalents relative to the estimated acid content).
-
Reflux for 1-2 hours. The reaction
drives the equilibrium back to the acyl chloride. -
Purification: Perform a vacuum distillation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Chapter 10: Nucleophilic substitution at the carbonyl group).[2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] [1]
-
Tidwell, T. T. (2005).[2] Ketenes (2nd ed.).[2] Wiley-Interscience.[1][2] (Mechanism of ketene formation from acid chlorides). [1]
-
Reich, H. J. (2024).[2] Bordwell pKa Table (Acidity in DMSO).[2] University of Wisconsin-Madison.[1][2] (Data on alpha-proton acidity).
-
BenchChem Technical Data. (2025). Decanoyl Chloride Properties & Handling.[2][3][1]
Technical Support Center: DMF Catalysis for Acid Chloride Synthesis
Topic: Optimization of DMF Catalyst Concentration for Hindered Substrates Document ID: TSC-ORG-042 Last Updated: October 26, 2023 Status: Active
Executive Summary & Mechanistic Logic
The Core Challenge:
Synthesizing acid chlorides from sterically hindered carboxylic acids (e.g., tertiary carbons, ortho-substituted aromatics) often results in stalled reactions or low yields. While Thionyl Chloride (
The Solution: N,N-Dimethylformamide (DMF) acts not merely as a solvent but as a catalytic shuttle .[1] It reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack (chloroiminium) reagent . For hindered substrates, the concentration of this active species is the rate-determining variable.
The Catalytic Cycle (The "Why")
Understanding the mechanism is the first step to troubleshooting. The reaction does not proceed via direct attack of the acid on thionyl chloride; it proceeds through the Vilsmeier intermediate.
Figure 1: The catalytic cycle showing DMF regeneration. If this cycle is interrupted (e.g., by thermal decomposition of the Vilsmeier reagent), the reaction stalls.
Optimization Matrix: Catalyst Concentration
For unhindered substrates, trace DMF is sufficient. For hindered substrates, you must increase the steady-state concentration of the active Vilsmeier reagent without triggering thermal runaway.
| Substrate Class | Steric Profile | Recommended DMF Load | Temperature Profile | Key Risk |
| Type I (Standard) | Primary alkyls, meta/para-substituted aromatics. | 0.1 – 1.0 mol% | Reflux ( | Product volatility. |
| Type II (Moderate) | Secondary alkyls, mono-ortho aromatics. | 1.0 – 2.5 mol% | Reflux required. | Incomplete conversion. |
| Type III (Hindered) | Tertiary alkyls (Pivalic type), di-ortho aromatics. | 2.5 – 5.0 mol% | Aggressive Reflux (80°C+). | Vilsmeier decomposition (Black Tar). |
| Type IV (Extreme) | "Fence-post" sterics (e.g., Mesitoic acid). | 5.0 – 10.0 mol% | High Temp + Inert Solvent (Toluene). | Thermal Runaway. |
Critical Warning: Never exceed 10 mol% DMF when using Thionyl Chloride without a solvent. The Vilsmeier adduct can decompose violently or polymerize, resulting in a black, intractable tar that ruins the product.
Troubleshooting Center
Scenario A: The "Black Tar" Effect
Symptom: The reaction mixture turns dark brown or black and becomes viscous. Yield is low.[2][3]
-
Root Cause: Thermal decomposition of the Vilsmeier reagent. This is common when high concentrations of DMF (>5 mol%) are heated rapidly with
. -
Corrective Action:
-
Dilution: Use a solvent (DCM or Toluene) instead of neat
. -
Sequential Addition: Do not mix Acid,
, and DMF all at once. -
Protocol Adjustment: Add
to the Acid/Solvent mixture first. Heat to reflux.[3][4] Then add DMF dropwise as a solution in toluene. This keeps the instantaneous concentration of the unstable Vilsmeier reagent low.
-
Scenario B: The "Eternal Stall"
Symptom: Reaction stops at 50-60% conversion (monitored by LCMS/NMR) and refuses to proceed, even with more
-
Root Cause: Catalyst death. The DMF has likely been consumed by side reactions (hydrolysis from moisture or thermal degradation) or trapped as a stable, non-reactive salt.
-
Corrective Action (The "Kick-Start"):
Scenario C: Impurity Profile (Anhydrides)
Symptom: Analysis shows significant symmetric anhydride formation (
-
Root Cause: Insufficient chloride source or "starved" Vilsmeier reagent. The carboxylic acid attacks the formed acid chloride instead of the chloride ion attacking the intermediate.
-
Corrective Action:
-
Ensure
is in excess (at least 1.5 - 2.0 equiv).[3] -
Increase DMF concentration slightly to favor the formation of the Chloroiminium species over the anhydride pathway.
-
Interactive Troubleshooting Flowchart
Use this logic tree to diagnose your current experiment.
Figure 2: Decision tree for in-process reaction monitoring.
Validated Protocol: Hindered Substrate Synthesis
Target: Synthesis of 2,2-dimethyl-3-phenylpropanoyl chloride (Example of Type III Hindered).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Thionyl Chloride (2.0 equiv) - Freshly distilled preferred.
-
DMF (0.05 equiv / 5 mol%)
-
Solvent: Toluene (3-5 volumes) - Crucial for thermal control.
Step-by-Step:
-
Setup: Flame-dry a 2-neck RBF equipped with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Slurry: Charge the Carboxylic Acid and Toluene. Stir to create a suspension.
-
Catalyst Loading: Add the DMF (5 mol%) in one portion.
-
Reagent Addition: Add Thionyl Chloride dropwise at room temperature. Note: Gas evolution (
) may be slow initially due to hindrance. -
Activation: Heat the mixture to 60°C. Hold for 30 minutes.
-
Ramp: Increase temperature to mild reflux (approx. 85-90°C for Toluene).
-
IPC (In-Process Control):
-
Method: Take a 50 µL aliquot, quench into 500 µL Methanol .
-
Analyze: Run LCMS/GCMS. Look for the Methyl Ester peak.
-
Logic: The acid chloride is unstable on LCMS; the methyl ester is the stable surrogate. If you see Acid peak, reaction is incomplete.
-
-
Workup: Once conversion >98%, cool to 40°C. Apply vacuum slowly to remove excess
and dissolved gases. Co-evaporate with fresh toluene twice to ensure complete removal of acidic volatiles.[5]
Frequently Asked Questions (FAQ)
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride for hindered acids? A: Yes, and it is often milder. Oxalyl Chloride allows reactions at room temperature (or slightly elevated), which reduces the "Black Tar" risk. However, for extremely hindered substrates, the higher boiling point of Thionyl Chloride (allowing higher reaction temps) is often necessary to overcome the activation energy barrier.
Q: Why not use stoichiometric DMF (1.0 equiv) to force the reaction? A: Using stoichiometric DMF effectively creates the Vilsmeier salt as the solvent/reagent. While this works for formylation (Vilsmeier-Haack reaction), in acid chloride synthesis, it complicates the workup significantly. You will have to remove a large amount of DMF salts, which can hydrolyze your product back to the acid during aqueous washes. Stick to catalytic amounts (<10%).
Q: My LCMS shows the mass of the Acid, not the Ester or Chloride. Why? A: You likely quenched with water or wet solvent, or the LCMS mobile phase hydrolyzed your product. Always quench your IPC sample with dry Methanol or dry Diethylamine to form stable derivatives (Ester or Amide) for analysis.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Arisawa, M., et al. (2002). "Development of a New Vilsmeier-Type Reagent." Journal of Organic Chemistry, 67(8).
-
Levin, D. (1997). "The Vilsmeier-Haack Reaction: A Review." Organic Process Research & Development, 1(3), 233-236.
-
BenchChem Technical Support. (2025). "Troubleshooting Acid Chloride Synthesis." Internal Technical Notes & Validated Protocols.
Sources
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2-Methyldecanoyl Chloride
Subject: Removing Excess Thionyl Chloride (
Introduction
You are likely contacting us because your downstream reaction (amide coupling, esterification, or Friedel-Crafts acylation) is behaving erratically, or your product has developed a persistent yellow/orange hue.
In the synthesis of 2-methyldecanoyl chloride from 2-methyldecanoic acid, thionyl chloride (
Why this matters:
-
Nucleophilic Competition: Residual
reacts with your nucleophiles (amines/alcohols) faster than your bulky 2-methyldecanoyl chloride, consuming reagents and generating . -
Safety: It releases toxic
and gas upon exposure to moisture. -
Analysis Interference: It degrades NMR solvents and corrodes MS inlets.
This guide details the Azeotropic "Chaser" Method , the industry standard for purifying high-boiling acid chlorides.
Module 1: The Physics of Separation
To remove the impurity, we exploit the massive difference in boiling points (BP) and vapor pressures.
| Compound | Boiling Point (Atm) | Boiling Point (Vacuum ~5 mmHg) | Vapor Pressure (25°C) |
| Thionyl Chloride ( | 74.6°C | < -10°C (Volatile) | ~130 hPa |
| 2-Methyldecanoyl Chloride | > 230°C (Est.)* | ~95-105°C | < 0.1 hPa |
| Toluene (Chaser Solvent) | 110.6°C | ~20°C | 29 hPa |
*Note: Based on Decanoyl chloride data (
The Challenge: While
Module 2: Standard Operating Procedures (SOP)
Protocol A: The Toluene Azeotropic "Chaser" (Recommended)
Use this method for >99% purity requirements.
Reagents Required:
-
Anhydrous Toluene (stored over molecular sieves).
-
Dry Nitrogen or Argon line.
Step-by-Step Workflow:
-
Initial Strip: Connect the reaction flask to a rotary evaporator or vacuum manifold. Reduce pressure carefully (down to ~20 mbar) at a bath temperature of 40–50°C .
-
Observation: Bulk
will distill off. The volume will decrease significantly.
-
-
The "Chase" (Iteration 1):
-
Break vacuum with dry Nitrogen (do not use ambient air; moisture hydrolyzes your product).
-
Add anhydrous Toluene (approx. 2 mL per gram of crude product).
-
Swirl to ensure a homogeneous solution.
-
-
Co-Evaporation:
-
The "Chase" (Iteration 2 & 3):
-
Repeat Step 2 and 3 at least two more times .
-
Why: This geometric dilution ensures
drops to ppm levels.
-
-
High Vacuum Polish:
-
Place the flask on a high-vacuum manifold (<1 mmHg) for 1–2 hours at ambient temperature.
-
Result: A clear to pale-yellow oil.[4]
-
Protocol B: Short-Path Distillation (High Purity/Scale-Up)
Use this only if the product is dark/black, indicating significant decomposition or sulfur impurities.
-
Set up a short-path distillation head.
-
Apply high vacuum (<5 mmHg).
-
Discard the "forerun" (any liquid condensing below 80°C).
-
Collect the main fraction (likely 95–105°C at 5 mmHg ).
-
Caution: Do not overheat the pot residue; it may polymerize.
Module 3: Visual Workflows
Workflow 1: The Azeotropic Purification Logic
Caption: The iterative "Chase" method uses toluene to mechanically transport thionyl chloride out of the viscous oil.[5]
Module 4: Troubleshooting (FAQ)
Q1: My product turned dark orange/red after stripping. Is it ruined?
-
Diagnosis: This is likely due to sulfur dichloride (
) or disulfur dichloride ( ) , common thermal decomposition byproducts of thionyl chloride. -
Fix: These impurities have higher boiling points than
but lower than your product.-
Minor discoloration: Proceed to the next step; it rarely affects amide couplings.
-
Severe discoloration: Perform Protocol B (Distillation) . The sulfur impurities will come over in the forerun.
-
Q2: I can still smell the "acrid" thionyl chloride smell. How do I know it's gone?
-
The Trap: The human nose is too sensitive. You will smell trace
(ppb levels) even when the sample is 99.9% pure. -
The Test: Take a small aliquot (~10 mg), dissolve in
, and run a NMR .-
Look for: A peak around 120–130 ppm (impurities) or check the carbonyl shift.
-
Better Test: React a drop with excess benzylamine in DCM. If you get a clean precipitate (benzylamine-HCl) and one spot on TLC (the amide), you are clean.
-
Q3: Can I use Dichloromethane (DCM) instead of Toluene?
-
Technical Answer: Yes, but Toluene is superior.
-
Reasoning: DCM boils at 40°C, which is lower than
(76°C). It boils off before it can effectively drag the thionyl chloride out. Toluene (110°C) boils after , forcing the to vaporize first or co-distill.
Module 5: Safety & Disposal
Critical Hazard: Thionyl Chloride reacts violently with water to release
-
The Trap Setup:
-
Between your vacuum pump and the reaction flask, you MUST use a cold trap (Dry ice/Acetone).
-
Secondary Trap: Vent the vacuum pump exhaust into a scrubber containing 10% aqueous NaOH or saturated Calcium Carbonate to neutralize
fumes.
-
-
Pump Protection:
- vapors destroy rubber seals and pump oil. Change pump oil immediately after this procedure if you do not use a diaphragm pump.
-
Quenching Distillate:
-
The liquid collected in your cold trap is pure
/Toluene. -
Do not pour into the sink.
-
Quench: Pour slowly onto a large excess of Ice + NaHCO3 in a fume hood.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid chloride synthesis and purification).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight on nucleophilic substitution at the acyl group).
- Furniss, B. S., et al. (1989). Purification of Laboratory Chemicals.
-
Sigma-Aldrich. (n.d.). Decanoyl Chloride Product Specification & Safety Data Sheet. (Used for boiling point estimation).
-
Organic Syntheses. (1943). Acid Chlorides: General Procedures. Coll. Vol. 2, p.74. (Historical grounding for thionyl chloride removal).
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling Thionyl Chloride.
Sources
handling moisture-sensitive branched acid chlorides
Technical Support Center: Handling Moisture-Sensitive Branched Acid Chlorides
Status: Operational Ticket ID: #BAC-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Handling, Troubleshooting, and Assay Protocols for Sterically Hindered Acyl Chlorides
Introduction: The Steric Paradox
Welcome to the technical support hub for branched acid chlorides (e.g., Pivaloyl chloride, Isobutyryl chloride, 1-Adamantanecarbonyl chloride).
The Core Challenge: Researchers often fall into a "stability trap" with these reagents. Because branched acid chlorides are sterically hindered, they react slower with nucleophiles than their linear counterparts (like acetyl chloride). This leads to the misconception that they are "stable."
The Reality: They are thermodynamically unstable toward moisture. While the rate of hydrolysis is slower, the impact is higher because your desired reaction (e.g., esterification of a hindered alcohol) is also slow. If moisture is present, it competes effectively with your substrate over the long reaction times required, leading to yield destruction and difficult purification.
Module 1: Storage & Integrity Checks
Q: I found a bottle of Pivaloyl Chloride in the cabinet. It has a white crust on the cap. Is it usable?
A: The white crust is a "red flag" but not a death sentence. The crust is likely the carboxylic acid (pivalic acid) formed by hydrolysis with atmospheric moisture, along with amine salts if stored near bases.
Diagnostic Protocol: Do not simply use it. The dissolved HCl gas in an old bottle can ruin acid-sensitive substrates (like acetals or silyl ethers).
-
Visual Check: Is the liquid clear? If cloudy, it contains suspended pivalic acid (which is solid at RT).
-
Pressure Check: Branched acid chlorides release HCl gas upon hydrolysis. A pressurized bottle indicates significant degradation.
-
Purification Decision:
-
Slight Haze: Distill under inert atmosphere.
-
Solid Precipitate (>5% volume): Discard. The remaining liquid is likely saturated with HCl.
-
Q: How should I store these to prevent degradation?
A:
-
Temperature: 2–8°C. Cold reduces the vapor pressure of HCl, slowing the autocatalytic degradation cycle.
-
Atmosphere: Store under Argon, not Nitrogen (Argon is heavier than air and sits on the liquid surface).
-
Seal: Parafilm is insufficient. Use Teflon tape on threads and store in a secondary container with desiccant (Drierite/CaCl2).
Module 2: The Gold Standard Assay (Morpholine Titration)
Q: My reaction stalled. How do I know if the reagent was bad or if my chemistry failed?
A: You must validate the reagent titer. A simple hydrolysis/NaOH titration is inaccurate because it counts free HCl and carboxylic acid impurities as "active" reagent. Use the Morpholine Back-Titration Method to measure only the active acyl chloride content.
Theory:
Protocol:
-
Reagents:
-
0.5 N Morpholine in Methanol (Standardized).
-
0.5 N HCl in Methanol (Standardized).
-
Indicator: Bromophenol Blue (or Methyl Yellow).
-
-
Procedure:
-
Add 10.0 mL of 0.5 N Morpholine to a dry flask.
-
Add exactly 1.0 mmol (approx. 120 mg, weigh precisely) of your Acid Chloride.
-
Swirl and let react for 5–10 minutes (longer for very hindered adamantyl derivatives).
-
Titrate the excess morpholine with 0.5 N HCl to the color change endpoint.
-
-
Calculation:
(Note: The 0.5 factor accounts for the 1:2 stoichiometry).
Module 3: Reaction Troubleshooting & Engineering
Q: The reaction is incredibly slow. Can I just heat it up?
A: Heating branched acid chlorides is risky due to Ketene Formation (Elimination).
If your acid chloride has an
Q: So how do I accelerate the reaction without heat?
A: Use Nucleophilic Catalysis . For sterically hindered substrates, simple base catalysis (Pyridine/Et3N) is insufficient. You must use DMAP (4-Dimethylaminopyridine) .
The Mechanism (Why it works): DMAP attacks the hindered carbonyl to form an N-acylpyridinium salt. This intermediate is:
-
More Electrophilic: The positive charge on Nitrogen pulls electron density from the carbonyl.
-
Less Hindered: The planar nature of the pyridine ring moves the bulk away from the attack vector.
-
A Better Leaving Group: DMAP is a better leaving group than Chloride in this context.
Module 4: Purification & Waste Management
Q: I can't separate the product from the acid chloride residues. Can I use silica gel?
A: Avoid silica gel for purification of the acid chloride itself. The surface hydroxyls on silica will hydrolyze the chloride, generating HCl which ruins the column. For the product (ester/amide), ensure you quench the reaction fully before chromatography.
Quenching Protocol (The "Soft" Quench): Do not dump water directly into the reaction. The exotherm can degrade your product.[3]
-
Cool reaction to 0°C.
-
Add 3.0 equivalents of Morpholine (or dimethylamine).
-
Stir for 10 minutes. This converts excess acid chloride into a highly polar amide.
-
Wash the organic layer with dilute HCl (removes excess morpholine and DMAP) and then NaHCO3 (removes acidic byproducts).
-
The polar amide byproduct will stay in the aqueous layer or be easily separated on silica (very low Rf).
Q: How do I distill Pivaloyl Chloride safely?
A:
-
Setup: Short-path distillation head.
-
Vacuum: Essential. Do not distill at atmospheric pressure (105°C) if possible; prolonged heating promotes decomposition.
-
Trap: You MUST have a liquid nitrogen or dry ice/acetone trap between the pump and the still. HCl gas will destroy a rotary vane pump oil in minutes.
Summary of Physicochemical Properties (Pivaloyl Chloride)
| Property | Value | Implication |
| Boiling Point | 105–106 °C | Distillable, but vacuum preferred. |
| Density | 0.985 g/mL | Floats on water (initially); phase separation delays hydrolysis. |
| Flash Point | 8 °C | Highly Flammable. Ground all glassware. |
| Hydrolysis Rate | Slow (relative to Acetyl Cl) | Deceptive stability; requires rigorous drying of solvents. |
References
-
Spivey, A. C., & Arseniyadis, S. (2004).[4] Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP). Angewandte Chemie International Edition, 43(41), 5436–5441. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]
Sources
Technical Support Center: Acylation with 2-Methyldecanoyl Chloride
Reagent Focus: 2-Methyldecanoyl Chloride (CAS: N/A for specific isomer, generic derivatives common) Application: Lipidation, Prodrug Synthesis, Kinetic Resolution Document ID: TSC-ACY-2MD-001
Introduction: The Steric-Electronic Paradox
Welcome to the technical guide for 2-methyldecanoyl chloride . As a researcher, you are likely using this reagent to introduce a branched lipid tail to a small molecule or peptide to modulate lipophilicity or metabolic stability.
This reagent presents a specific chemical paradox:
-
Steric Hindrance: The
-methyl group creates significant steric bulk, retarding nucleophilic attack compared to linear fatty acid chlorides (e.g., decanoyl chloride). -
-Acidity: Despite the hindrance, the
-proton is acidic. In the presence of base, this reagent is prone to ketene formation via E1cB elimination, leading to racemization and side reactions.
This guide provides the protocols to navigate this paradox, ensuring high selectivity and yield.
Module 1: Mechanistic Pathways & Selectivity
To improve selectivity, you must control which mechanism dominates: the desired Nucleophilic Acyl Substitution (NAS) or the undesired Ketene Pathway .
The Bifurcation Point
-
Path A (Desired): Direct attack of the nucleophile (or catalyst) on the carbonyl carbon.
-
Path B (Undesired): Base-mediated deprotonation of the
-carbon yields a ketene intermediate. The ketene is highly reactive and non-selective, reacting with any nucleophile to form a racemic product.
Visualization: Reaction Pathways
Caption: Path A maintains stereochemical integrity. Path B (Ketene) destroys the alpha-chiral center, leading to racemization.
Module 2: Optimizing Selectivity
Chemoselectivity (Amine vs. Alcohol)
Due to the steric bulk of the 2-methyl group, 2-methyldecanoyl chloride discriminates strongly between nucleophiles based on their steric accessibility.
| Nucleophile | Reactivity w/ 2-Methyldecanoyl Cl | Recommended Conditions |
| 1° Amine | High | No Catalyst. Mild base ( |
| 2° Amine | Moderate | Catalyst Optional. Heat may be required. |
| 1° Alcohol | Moderate | DMAP (0.1 eq). Standard conditions. |
| 2° Alcohol | Low | DMAP (1.0 eq) or Steglich. Force conditions carefully. |
| Phenol | Very Low | High Temp + DMAP. Consider Schotten-Baumann (biphasic). |
Stereoselectivity (Preventing Racemization)
If your 2-methyldecanoyl chloride is enantiopure (e.g., S-isomer), preventing racemization is critical.
-
The Problem: Triethylamine (TEA) and DIPEA are strong enough to deprotonate the
-position, especially if the acylation is slow due to sterics. -
The Solution: Use Pyridine or 2,6-Lutidine as the base. They are weaker bases (
) compared to TEA ( ) and less likely to drive the E1cB ketene pathway while still neutralizing the HCl by-product.
Module 3: Experimental Protocol
Protocol: DMAP-Catalyzed Acylation of a Secondary Alcohol
Designed for high conversion while minimizing ketene formation.
Reagents:
-
Substrate (Alcohol): 1.0 equiv[1]
-
2-Methyldecanoyl Chloride: 1.2 – 1.5 equiv
-
Base: Pyridine (2.0 equiv) — Avoid TEA if chirality matters.
-
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Solvent: Anhydrous DCM or Toluene (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry glassware under
or Ar. Dissolve Substrate, Pyridine, and DMAP in anhydrous solvent.[1] Cool to 0°C .-
Why? Cooling suppresses the elimination (ketene) pathway more than the substitution pathway.
-
-
Addition: Dilute 2-methyldecanoyl chloride in a small volume of solvent. Add dropwise over 15–30 minutes.
-
Why? Keeping the acid chloride concentration low prevents "base-starved" pockets where local excess of acid chloride might encourage side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.
-
Checkpoint: If reaction stalls at 50%, do not heat immediately. Add another 0.5 equiv of acid chloride and 0.5 equiv of Pyridine.
-
-
Quench: Add saturated
solution or a primary amine (e.g., methylamine) to scavenge excess acid chloride. -
Workup: Wash with 1M HCl (to remove Pyridine/DMAP), then
, then Brine. Dry over .
Visualization: Experimental Workflow
Caption: Standard operating procedure for sterically hindered acylation.
Module 4: Troubleshooting (FAQ)
Q1: My yield is low (<40%), and I see unreacted alcohol. Why?
A: The steric bulk of the 2-methyl group is preventing the attack.
-
Fix 1: Increase DMAP loading to 1.0 equivalent (stoichiometric). This shifts the mechanism entirely to the highly reactive N-acylpyridinium intermediate.
-
Fix 2: Switch solvent to Toluene and heat to 60°C. Warning: This increases the risk of racemization.
Q2: I am observing a "double weight" impurity by LC-MS.
A: This is likely the ketene dimer .
-
Cause: You generated the ketene (via excess base or fast addition), but it didn't react with your nucleophile fast enough. It reacted with itself.
-
Fix: Switch from TEA to Pyridine. Slow down the addition rate. Ensure your nucleophile is fully dissolved before adding the acid chloride.
Q3: The product is racemic, but I started with pure (S)-2-methyldecanoyl chloride.
A: You have triggered the Ketene Pathway (Path B in Diagram 1).
-
Fix: Eliminate strong bases. Use "Steglich conditions" modified for acid chlorides: Use a proton sponge or solid supported carbonate (
) which acts as a base but is sterically hindered or heterogeneous, reducing the rate of alpha-deprotonation.
Q4: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM)?
A: generally No for this specific reagent.
-
Reason: The long decanoyl tail creates a "grease ball" effect. The reagent will stay in the organic phase, but the hydrolysis rate at the interface might compete with acylation due to the slow reaction with the hindered substrate. Anhydrous conditions are far superior for C10+ chains.
References
-
Mechanisms of Acylation & DMAP C
- Title: "Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acyl
- Source:Chemistry – A European Journal (via NIH/PubMed)
-
URL:[Link]
- Relevance: Establishes the kinetic necessity of DMAP for hindered substr
-
Ketene Formation & Racemiz
-
Reagent Properties (General Alpha-Branched)
-
Acyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-methylhexanoyl Chloride | C7H13ClO | CID 3458543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
storage stability of 2-methyldecanoyl chloride
Technical Support Center: Storage & Stability of 2-Methyldecanoyl Chloride
Executive Chemical Profile
2-Methyldecanoyl chloride is a branched long-chain acyl chloride used primarily as a derivatizing agent and an intermediate in the synthesis of pharmaceuticals and lipid-based drug delivery systems. Unlike straight-chain fatty acid chlorides (e.g., decanoyl chloride), the methyl group at the
-
CAS Number: [Specific CAS if available, otherwise refer to generic acyl chloride handling]
-
Molecular Formula: C
H ClO[1] -
Primary Hazard: Corrosive, Lachrymator, Moisture Sensitive.
Critical Storage Parameters
To maintain >98% purity over extended periods, adherence to the "Triple-A" Protocol (Anhydrous, Argon, Ambient-Cool) is mandatory.
A. Environmental Control
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy of molecules, significantly slowing the rate of spontaneous decarbonylation and hydrolysis reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen is less of a concern than moisture. Argon is preferred over Nitrogen as it is heavier than air, forming a stable "blanket" over the liquid surface. |
| Humidity | <10% Relative Humidity | The chloride leaving group is highly labile. Even trace atmospheric moisture triggers autocatalytic hydrolysis (see Mechanism below). |
B. Material Compatibility
-
Recommended: Borosilicate glass (Type I), Teflon (PTFE/PFA) lined caps.
-
Forbidden:
-
Polystyrene/Polycarbonate: Acyl chlorides can stress-crack or dissolve certain plastics.
-
Metals (Stainless Steel/Aluminum): The inevitable trace HCl byproduct will corrode metal, leaching iron/aluminum ions that act as Lewis acid catalysts, accelerating degradation.
-
Degradation Mechanism & Visualization
Understanding how the molecule fails is the key to preventing it. The primary failure mode is Hydrolysis , followed by Acid-Catalyzed Decomposition .
Pathway Diagram: Hydrolysis & Dimerization
Figure 1: The hydrolysis cascade.[2] Note that the formation of 2-methyldecanoic acid (MDA) can further react with the parent chloride to form anhydride impurities, permanently altering the stoichiometry of your reagent.
Troubleshooting Guide (Q&A)
Q1: I see white "smoke" when I open the bottle. Is the reagent ruined?
-
Diagnosis: The "smoke" is hydrochloric acid (HCl) vapor reacting with atmospheric moisture to form mist.
-
Assessment: This indicates the headspace of the bottle was humid. It does not necessarily mean the bulk liquid is ruined, but the titer (concentration) has likely dropped.
-
Action:
-
Purge the headspace immediately with dry Argon for 2 minutes.
-
Seal with Parafilm.
-
Perform a titration (see Protocol A) before using in critical steps.
-
Q2: There is a white solid precipitate at the bottom of the vial.
-
Diagnosis: The solid is 2-methyldecanoic acid , the hydrolysis product.
-
Causality: The container seal was compromised, allowing sustained moisture ingress.
-
Action:
-
If <5% solid: Filter the liquid through a syringe filter (PTFE membrane, 0.45 µm) under an inert atmosphere into a fresh, dry vial.
-
If >5% solid: Discard. The dissolved HCl content in the remaining liquid will be high enough to interfere with sensitive couplings (e.g., acid-labile protecting groups).
-
Q3: Can I store this in a -20°C freezer to extend shelf life?
-
Expert Insight: Yes, but it carries a high risk of condensation .
-
Protocol: When removing from -20°C, you MUST allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle in ambient air will cause immediate condensation of water into the reagent, destroying it instantly.
Q4: The liquid has turned from colorless to yellow.
-
Diagnosis: Dissolved metal impurities (usually Iron) or trace enolization products.
-
Risk: If the yellowing is slight, it is often acceptable for standard acylations. If dark yellow/orange, it suggests significant contamination or leaching from a metal spatula/needle.
-
Action: Distillation is required to restore purity, but for small batches, it is more cost-effective to replace.
Validated Protocols
Protocol A: Rapid Purity Check (Derivatization GC)
Direct injection of acid chlorides into a GC column is destructive. You must convert it to a stable ester first.
-
Sampling: Take 10 µL of 2-methyldecanoyl chloride.
-
Quenching: Add to a vial containing 500 µL of anhydrous Methanol (excess).
-
Neutralization: Add 50 mg solid Sodium Bicarbonate (
) to neutralize HCl. -
Analysis: Inject the supernatant into GC-MS or GC-FID.
-
Interpretation:
-
Peak A (Methyl 2-methyldecanoate) = Active Reagent.
-
Peak B (Methyl 2-methyldecanoate) = Indistinguishable from acid impurity via this method alone.
-
Self-Validation Step: To distinguish acid impurity from active chloride, perform the quench with dry tert-butanol instead. The acid chloride reacts to form the t-butyl ester; the free acid (impurity) will not esterify under these mild conditions without a catalyst.
-
Protocol B: Safe Quenching (Disposal)
Never pour acid chlorides directly into the drain or waste container.
-
Prepare a beaker with 10% Sodium Carbonate (
) solution and ice. -
Add the 2-methyldecanoyl chloride dropwise with stirring.
-
Wait for gas evolution (
) to cease. -
Check pH is neutral (7-8).
-
Dispose of as organic waste.
References
-
Thermo Fisher Scientific. (2012).[8] Safety Data Sheet: Decanoyl Chloride. Retrieved from
-
Sigma-Aldrich. (2025).[8] Product Specification: Acid Chlorides Handling & Stability. Retrieved from
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling Guide. Retrieved from
-
TCI Chemicals. (n.d.). Reagent Guide: Undecanoyl Chloride Stability. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. rsc.org [rsc.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. ironcladenvironmental.com [ironcladenvironmental.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Guide: Decanoyl Chloride vs. 2-Methyldecanoyl Chloride
Topic: 2-Methyldecanoyl Chloride vs. Decanoyl Chloride Reactivity Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Formulation Scientists
Executive Summary
In lipid synthesis and drug delivery applications, the choice between Decanoyl Chloride (C10-Linear) and 2-Methyldecanoyl Chloride (C10-Branched) is a strategic decision between reactivity and stability .
-
Decanoyl Chloride is the standard reagent for rapid, high-yield acylation.[1] It is kinetically fast but yields products (esters/amides) that are biologically labile, undergoing rapid enzymatic hydrolysis and
-oxidation. -
2-Methyldecanoyl Chloride introduces a steric block at the
-carbon. This modification significantly retards the rate of nucleophilic attack during synthesis but confers exceptional metabolic stability to the final conjugate, protecting it from esterases and preventing rapid metabolic clearance.
Mechanistic Foundation: The -Methyl Effect
The reactivity difference is governed by the Taft Steric Parameter (
2.1. The Reaction Mechanism
Both reagents react via an Addition-Elimination pathway.[2][3] The rate-determining step (RDS) is the formation of the tetrahedral intermediate.
-
Nucleophilic Attack: The nucleophile (Nu:) attacks the carbonyl carbon.
-
Tetrahedral Intermediate: The carbon hybridization changes from
(planar) to (tetrahedral). -
Elimination: The chloride ion (
) is expelled, reforming the carbonyl.
2.2. Steric Hindrance (The Barrier)
-
Decanoyl Chloride: The
-position contains two small hydrogen atoms ( ). The approach of the nucleophile is unhindered. -
2-Methyldecanoyl Chloride: The
-position is chiral and substituted with a methyl group ( ). This methyl group creates significant steric bulk directly adjacent to the reaction center.
Impact on Transition State:
In the tetrahedral intermediate, bond angles compress from ~120° to ~109.5°. The
Figure 1: Mechanistic pathway of acylation. The Transition State node represents the energy barrier raised by the
Reactivity Profiling & Data Comparison
The following data compares the kinetic profiles and physical properties. While specific rate constants vary by nucleophile, the Relative Rate (
Table 1: Physicochemical & Kinetic Comparison
| Feature | Decanoyl Chloride | 2-Methyldecanoyl Chloride |
| Structure | Linear ( | |
| CAS Number | 112-13-0 | 56553-60-7 (Acid precursor) |
| Steric Parameter ( | -0.07 (Ref: Methyl) | -0.85 (Ref: Isopropyl-like) |
| Relative Hydrolysis Rate | 1.0 (Fast) | ~0.05 - 0.1 (Slow) |
| Electronic Effect | Inductive neutral | Weakly electron donating (+I) |
| Metabolic Stability | Low (Rapid | High (Blocks |
| Physical State | Liquid, fuming | Liquid, less fuming |
| Boiling Point | 223°C | ~235°C (Estimated) |
Technical Insight: The electron-donating nature (+I effect) of the extra methyl group in 2-methyldecanoyl chloride slightly reduces the electrophilicity of the carbonyl carbon, reinforcing the steric retardation.
Experimental Implications
When switching from Decanoyl to 2-Methyldecanoyl chloride, protocols must be adjusted to ensure complete conversion.
4.1. Synthesis Adjustments
-
Reaction Time: Expect reaction times to increase by 2-4x .
-
Temperature: While decanoyl chloride reacts readily at 0°C, 2-methyldecanoyl chloride often requires room temperature (RT) or mild heating (40°C) to reach completion, especially with sterically hindered nucleophiles (e.g., secondary amines).[4]
-
Catalysts: The use of acylation catalysts like DMAP (4-Dimethylaminopyridine) is highly recommended for the branched variant to accelerate the formation of the reactive N-acylpyridinium intermediate.
4.2. Protocol: Synthesis of 2-Methyldecanoyl Chloride
Since the branched acid chloride is less commercially available, it is often synthesized in situ from 2-methyldecanoic acid.
Reagents:
-
2-Methyldecanoic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
DMF (Catalytic, 2-3 drops)
-
DCM (Anhydrous)[5]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve 2-methyldecanoic acid in anhydrous DCM (0.5 M).
-
Activation: Add catalytic DMF. Note: DMF is crucial here to form the Vilsmeier-Haack intermediate, which overcomes the steric bulk.
-
Chlorination: Add oxalyl chloride dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 3-4 hours (compared to 1-2h for linear). Monitor by TLC (conversion of acid to acid chloride is difficult to see directly, quench an aliquot with MeOH to check methyl ester formation).
-
Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure. Use the crude oil immediately.
Application Case Study: Lipid Nanoparticles (LNPs)
In the development of ionizable lipids for mRNA delivery, the lipid tail structure dictates endosomal escape and biodegradation.
-
Linear Tails (Decanoyl):
-
Pros: High packing density, fluid membranes.
-
Cons: Rapidly degraded by serum esterases, leading to premature release of payload or short circulation half-life.
-
-
Branched Tails (2-Methyldecanoyl):
-
Pros: The
-methyl group acts as a "shield," preventing the catalytic serine of esterases from accessing the carbonyl. This extends the circulation time of the LNP. -
Cons: The branching increases the cone angle of the lipid, potentially altering the LNP morphology (e.g., favoring hexagonal phases).
-
Decision Workflow
Figure 2: Selection logic for acyl chloride reagents based on application requirements.
References
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.). Wiley, New York. [Context: Defines the parameter quantifying steric hindrance of -methyl groups].
-
Liu, L., & Guo, Q. X. (2001). Isokinetic relationship, isoequilibrium relationship, and enthalpy-entropy compensation. Chemical Reviews, 101(3), 673-696. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. [Context: Discusses steric shielding to increase metabolic stability of drugs].
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Fukami, T., et al. (2008). Structure-activity relationships of alpha-methyl-substituted fatty acid derivatives. Bioorganic & Medicinal Chemistry.
Sources
NMR Spectrum Analysis of 2-Methyldecanoyl Chloride: A Comparative Guide for Derivatization and Drug Development
In the rapidly evolving field of lipid-based drug delivery—particularly in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and targeted prodrugs—the structural precision of acyl intermediates is a Critical Quality Attribute (CQA). 2-Methyldecanoyl chloride serves as a highly reactive, branched acylating agent. The introduction of an alpha-methyl branch disrupts lipid packing, thereby increasing membrane fluidity and enhancing the endosomal escape efficiency of RNA therapeutics.
This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectroscopic profile of 2-methyldecanoyl chloride against its precursor (2-methyldecanoic acid) and its unbranched alternative (decanoyl chloride). Furthermore, it provides field-proven, self-validating experimental protocols for the moisture-sensitive NMR analysis of acyl chlorides.
Structural and Functional Comparison
When designing lipid tails for drug delivery, researchers must choose between branched and unbranched acyl chains.
-
Decanoyl Chloride (Unbranched Alternative): Yields linear lipid tails that pack tightly, forming highly stable but rigid liposomes.
-
2-Methyldecanoyl Chloride (Branched Target): The alpha-methyl group introduces steric hindrance that prevents dense crystalline packing. To utilize this compound effectively, researchers must first activate 2-methyldecanoic acid into 2-methyldecanoyl chloride. Verifying this conversion via NMR is essential, as unreacted acid will terminate downstream amidation or esterification reactions.
Comparative NMR Data Analysis
The following table summarizes the quantitative 1H and 13C NMR chemical shifts, highlighting the diagnostic peaks used to confirm successful chlorination and structural integrity[1][2].
| Parameter | 2-Methyldecanoic Acid (Precursor) | 2-Methyldecanoyl Chloride (Target) | Decanoyl Chloride (Unbranched Alt.) |
| Molecular Formula | C₁₁H₂₂O₂ | C₁₁H₂₁ClO | C₁₀H₁₉ClO |
| α-Proton (1H NMR) | ~2.47 ppm (sextet, 1H) | ~2.85 ppm (sextet, 1H) | ~2.88 ppm (triplet, 2H) |
| α-Methyl (1H NMR) | 1.18 ppm (doublet, 3H) | ~1.28 ppm (doublet, 3H) | N/A |
| Terminal Methyl (1H) | 0.88 ppm (triplet, 3H) | 0.88 ppm (triplet, 3H) | 0.88 ppm (triplet, 3H) |
| Carbonyl (13C NMR) | 182.6 ppm | ~176.0 ppm | ~174.5 ppm |
| α-Carbon (13C NMR) | 39.4 ppm | ~51.2 ppm | ~47.0 ppm |
(Note: Values for acyl chlorides are representative shifts based on established inductive deshielding effects compared to their isolated precursor acids).
The Causality of Chemical Shifts (E-E-A-T)
Understanding why these shifts occur is critical for accurate spectral interpretation:
-
1H NMR Downfield Shift of the α-Proton: The substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl) significantly alters the electronic environment. Chlorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bonds. This deshields the alpha proton, causing it to resonate at a higher frequency (shifting from 2.47 ppm to ~2.85 ppm)[3].
-
13C NMR Upfield Shift of the Carbonyl Carbon: In a carboxylic acid, the -OH oxygen donates electron density via resonance (+R effect), which affects the paramagnetic shielding tensor of the pi system, typically pushing the carbonyl carbon downfield (~182 ppm). In an acid chloride, the orbital size mismatch between chlorine's 3p and carbon's 2p orbitals makes resonance donation negligible. The dominant inductive withdrawal alters the magnetic anisotropy, paradoxically shifting the 13C carbonyl signal upfield to ~176 ppm[4].
Reaction Workflow & Derivatization
To synthesize 2-methyldecanoyl chloride, researchers typically use oxalyl chloride rather than thionyl chloride. Causality: Oxalyl chloride produces only gaseous byproducts (CO, CO₂, HCl), which are easily removed under vacuum. This leaves a crude product pure enough for immediate NMR analysis and downstream derivatization without requiring high-temperature distillation that could degrade the branched compound[5].
Caption: Workflow of 2-methyldecanoyl chloride synthesis and subsequent derivatization into lipid prodrugs.
Experimental Methodology: Moisture-Sensitive NMR Protocol
Acid chlorides are highly susceptible to hydrolysis. Exposure to atmospheric moisture or trace water in NMR solvents will revert the compound back to 2-methyldecanoic acid, generating HCl as a byproduct and ruining the spectral data. The following self-validating protocol ensures pristine data acquisition[6].
Step-by-Step Preparation
-
Solvent Purification: Pass 1.0 mL of deuterated chloroform (CDCl₃) through a short glass-wool plug containing basic alumina.
-
Causality: Commercial CDCl₃ degrades over time to form phosgene and DCl, and absorbs trace water. Basic alumina neutralizes the acid and sequesters moisture, preventing in-situ hydrolysis of the sample[5].
-
-
Sample Transfer: Inside a nitrogen-filled glovebox or under a continuous stream of dry N₂, transfer 15–20 mg of the freshly synthesized 2-methyldecanoyl chloride into an oven-dried, clean glass vial.
-
Dissolution: Add 0.6 mL of the purified CDCl₃ to the vial. Swirl gently until the oil is completely homogenized.
-
Sealing: Transfer the solution into an oven-dried NMR tube using a clean Pasteur pipette. Cap immediately with a tight-fitting PTFE cap and wrap the junction tightly with Parafilm.
-
Data Acquisition: Acquire the 1H NMR (16 scans) and 13C NMR (512 scans) spectra immediately.
-
Causality: Minimizing the time between preparation and acquisition prevents the gradual formation of degradation products.
-
Caption: Step-by-step NMR sample preparation workflow for moisture-sensitive acid chlorides.
Quality Control & Self-Validating Metrics
To establish a self-validating system for your reaction's success, utilize the integration values of the 1H NMR spectrum:
-
Set the Baseline: Integrate the terminal methyl triplet at 0.88 ppm and set its value strictly to 3.00 .
-
Validate Conversion: Check the integration of the sextet at ~2.85 ppm (the α-proton of the acid chloride). In a 100% pure sample, this should integrate to exactly 1.00 .
-
Quantify Impurities: Look for a sextet at 2.47 ppm. If present, this indicates unreacted 2-methyldecanoic acid or hydrolysis. The ratio of the integral at 2.85 ppm to the integral at 2.47 ppm provides the exact molar ratio of product to impurity, allowing for precise stoichiometric adjustments in downstream LNP synthesis.
References
-
PHEROMONE OF Prionus californicus - Supplementary Online Information, Illinois.edu,[Link]
-
CHEM 344 Lab Manual Appendix: NMR Chemical Shifts of Common Laboratory Solvents, Wisc.edu,[Link]
-
H NMR Table Explained: Definition, Examples, Practice, Pearson.com,[Link]
-
Penicitone: Structural reassignment of a proposed natural product acid chloride, NTU.edu.sg,[Link]
-
Supporting Information - The Ivan Huc Group, Uni-muenchen.de,[Link]
Sources
Comparative Guide: GC-MS Fragmentation of 2-Methyldecanoyl Derivatives
Topic: GC-MS Fragmentation Pattern of 2-Methyldecanoyl Derivatives Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical comparison of the mass spectral behavior of 2-methyldecanoic acid derivatives. While 2-methyldecanoic acid is a relatively simple branched-chain fatty acid (BCFA), its identification is often complicated by isobaric interference (e.g., ethyl decanoate) and the subtle nature of mass spectral shifts caused by alkyl branching.
This document contrasts three primary derivatization strategies: Methyl Esters (FAMEs) , Pyrrolidides , and 4,4-Dimethyloxazoline (DMOX) derivatives. It focuses on the mechanistic origins of diagnostic ions, providing researchers with a self-validating protocol for unambiguous structural elucidation.
Mechanistic Fragmentation Analysis
Methyl Esters (FAMEs)
The methyl ester of 2-methyldecanoic acid (MW 200) follows a predictable fragmentation pathway dominated by the McLafferty Rearrangement .
-
Mechanism: The presence of a methyl group at the
-carbon (C2) alters the mass of the characteristic McLafferty ion. In straight-chain FAMEs, the -hydrogen transfer to the carbonyl oxygen followed by -cleavage yields the base peak at m/z 74 . -
The 2-Methyl Shift: For 2-methyldecanoate, the fragment retains the
-methyl substituent. -
Ambiguity Warning: The ion at m/z 88 is not unique to 2-methyl FAMEs. It is also the base peak for ethyl esters of straight-chain fatty acids (e.g., ethyl decanoate, MW 200).
-
differentiation:
-
2-Methyl FAME: Shows ions at m/z 169 ([M–31]
, loss of methoxy) and m/z 171 ([M–29] , loss of ethyl from tail). -
Ethyl Decanoate: Shows ions at m/z 155 ([M–45]
, loss of ethoxy) and m/z 172 ([M–28] , loss of ethylene via secondary rearrangement).
-
Pyrrolidides and DMOX Derivatives
Nitrogen-containing derivatives are superior for locating branch points because the charge is stabilized on the nitrogen heterocycle, minimizing migration and promoting radical-induced cleavage along the alkyl chain.
-
McLafferty Shift:
-
Standard straight-chain Pyrrolidide/DMOX McLafferty ion: m/z 113 .
-
2-Methyl substituted McLafferty ion: m/z 127 .
-
-
Diagnostic Value: The shift of the base peak from 113 to 127 is an immediate, high-confidence indicator of C2 substitution. Unlike FAMEs, this pattern is rarely mimicked by common isobaric impurities.
Visualization of Signaling Pathways
The following diagram illustrates the divergent fragmentation pathways for the Methyl Ester and DMOX derivatives, highlighting the critical mass shifts used for identification.
Caption: Mechanistic divergence of 2-methyldecanoic acid derivatives. Note the diagnostic base peak shift from m/z 74/113 to m/z 88/127.
Comparative Data Analysis
The following table synthesizes experimental data to facilitate rapid derivative selection.
| Feature | Methyl Ester (FAME) | Pyrrolidide | DMOX Derivative |
| Molecular Weight | 200 | 239 | 239 |
| Base Peak (m/z) | 88 | 127 | 127 |
| Diagnostic Logic | Shift of McLafferty ion (+14 Da) from m/z 74 to 88. | Shift of McLafferty ion (+14 Da) from m/z 113 to 127. | Shift of McLafferty ion (+14 Da) from m/z 113 to 127. |
| Key Interferences | Ethyl Decanoate (MW 200, Base m/z 88). | Rare. | Rare. |
| Differentiation | Look for m/z 169 (M-31). Ethyl ester shows m/z 155 (M-45). | High specificity. | High specificity; robust for unsaturated chains. |
| Preparation | Fast (30 min). | Moderate (1-2 hrs). | Moderate (2 hrs + heat). |
| Recommendation | Screening / Quantitation. | Structural Confirmation. | Structural Confirmation. |
Experimental Protocols
Protocol A: Methyl Esterification (Acid-Catalyzed)
Use for routine screening and quantitation.
-
Dissolution: Dissolve 1-5 mg of lipid extract in 1 mL toluene.
-
Transesterification: Add 2 mL of 1% sulfuric acid in methanol.
-
Incubation: Seal and heat at 50°C for 12 hours (or reflux for 2 hours).
-
Extraction: Add 5 mL of 5% NaCl solution and extract twice with 2 mL hexane.
-
Validation: Check for m/z 88 (Base) and m/z 169 (M-31).
Protocol B: DMOX Derivatization
Use for definitive structural elucidation of branched isomers.
-
Reagent Mix: Mix lipid sample with 500 µL of 2-amino-2-methyl-1-propanol.
-
Reaction: Heat at 180°C for 2 hours in a sealed tube (nitrogen atmosphere recommended). Note: High temperature is required for ring closure.
-
Extraction: Cool, dissolve in dichloromethane, and wash 3x with distilled water to remove excess reagent.
-
Drying: Dry organic layer over anhydrous
. -
Validation: Check for m/z 127 (Base) and molecular ion m/z 239.
References
-
Christie, W. W. (1998).[1] Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Oily Press.
-
Spitzer, V. (1997).[1] "Structure analysis of fatty acids by gas chromatography – low resolution electron impact mass spectrometry of their 4,4-dimethyloxazoline derivatives - A review". Progress in Lipid Research, 35(4), 387-408.
-
Aveldano, M. I., & Horrocks, L. A. (1983). "Separation and identification of 2-methyl-branched fatty acids from the skin of the guinea pig". Journal of Lipid Research, 24, 1101-1116.
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Methyldecanoic acid, methyl ester". NIST Standard Reference Database 1A v17.
Sources
Technical Comparison: 2-Methyldecanoyl vs. 2-Methylpentanoyl Chloride
This guide provides a technical comparison between 2-methyldecanoyl chloride and 2-methylpentanoyl chloride , focusing on their physicochemical properties, reactivity profiles, and specific applications in drug development.
Balancing Lipophilicity, Steric Control, and Metabolic Stability in Acylation Strategies
Executive Summary
For researchers in medicinal chemistry, the choice between 2-methylpentanoyl chloride (
-
2-Methylpentanoyl Chloride: A volatile, short-chain reagent used primarily for introducing steric bulk to small molecules or synthesizing volatile fragrance esters. It offers rapid diffusion kinetics but requires strict handling controls due to volatility.
-
2-Methyldecanoyl Chloride: A lipophilic, long-chain reagent used for lipidization strategies . The alpha-methyl group is critical here: unlike straight-chain fatty acid chlorides, it blocks
-oxidation, significantly extending the in vivo half-life of peptide or small molecule drugs.
Physicochemical Profile
The following table contrasts the key physical data. Note the significant divergence in volatility and lipophilicity (LogP), which dictates the purification strategy.
| Property | 2-Methylpentanoyl Chloride | 2-Methyldecanoyl Chloride |
| CAS Number | 5238-27-7 (racemic) | Generated in situ (Acid CAS: 24323-23-7) |
| Formula | ||
| Molecular Weight | 134.60 g/mol | ~204.74 g/mol |
| Boiling Point | 139–144 °C (atm) | > 230 °C (atm) / ~95 °C (5 mmHg) |
| Density | 0.978 g/mL | ~0.91–0.93 g/mL |
| Flash Point | 37 °C (Flammable) | > 110 °C (Combustible) |
| LogP (Calc) | ~2.2 | > 5.5 |
| Physical State | Colorless, mobile liquid | Viscous, pale yellow oil |
| Solubility | Miscible in DCM, THF, Et2O | Miscible in Hexane, DCM; Poor in MeOH |
*Values for 2-methyldecanoyl chloride are estimated based on the corresponding acid and straight-chain analogs due to its common in-situ generation.
Reactivity & Mechanistic Insights[1][2]
Both reagents share the alpha-methyl ($ \alpha $-Me) substitution. This structural feature has two profound effects on reactivity and biological performance.
A. Steric Hindrance & Kinetics
The
-
2-Methylpentanoyl: The short tail allows for rapid rotational freedom. While the
-Me slows the reaction slightly, the molecule's high diffusion rate in solvent ( ) maintains high reaction rates. -
2-Methyldecanoyl: The long hydrophobic tail (
) introduces "hydrophobic folding" in polar aprotic solvents (like DMF/DMSO), potentially shielding the carbonyl further. Reaction times often require extension (4–12 hours vs. 1–2 hours).
B. Metabolic Stability (The "Why" Factor)
In drug design, the
-
Pathway: Straight-chain fatty acids are rapidly degraded via
-oxidation. -
Mechanism: The
-methyl group prevents the formation of the - double bond intermediate required by Acyl-CoA dehydrogenase. -
Outcome: Conjugates made with 2-methyldecanoyl chloride persist longer in plasma than those made with decanoyl chloride.
Figure 1: The alpha-methyl group as a metabolic blocker. Straight-chain fatty acid conjugates (top) are rapidly degraded, while 2-methyldecanoyl conjugates (bottom) resist enzymatic cleavage.
Synthesis & Purification
A. Synthesis of the Acid Chloride (In Situ)
Since 2-methyldecanoyl chloride is not a standard catalog item, it is typically generated in situ from 2-methyldecanoic acid (CAS: 24323-23-7).
Reaction:
Protocol:
-
Dissolve 1 eq. 2-methyldecanoic acid in dry DCM (0.2 M).
-
Add 1 drop of DMF (catalyst).
-
Add 1.2 eq. oxalyl chloride dropwise at 0 °C.
-
Stir at RT for 2 hours.
-
Evaporate solvent/excess oxalyl chloride completely (high vacuum).
-
Note: The residue is the crude acid chloride (yellow oil), used immediately without purification.
-
B. Purification of the Product (Post-Acylation)
The key difference lies in the workup strategy due to volatility and lipophilicity.
| Step | 2-Methylpentanoyl Conjugate | 2-Methyldecanoyl Conjugate |
| Quenching | Add MeOH/H2O carefully (Violent hydrolysis). | Add MeOH/H2O (Slower hydrolysis, forms emulsion). |
| Extraction | Extract with DCM or EtOAc. | Extract with Hexane/EtOAc (Avoid pure Hexane if product is polar). |
| Washing | Wash with dilute HCl, then NaHCO3. | Wash with brine (essential to break emulsions). |
| Evaporation | Caution: Product may be volatile.[1] Use mild vacuum/low heat. | Use high vacuum to remove trace high-boiling solvents (DMF). |
| Purification | Distillation or Flash Column (Silica). | Flash Column (Silica) or Reverse Phase (C18) if very lipophilic. |
Experimental Protocols
Protocol 1: General Amidation (Standardized)
This protocol allows for the direct comparison of reaction kinetics between the two reagents.
Reagents:
-
Amine substrate (1.0 eq.)
-
Acid Chloride (1.1 eq.) – Freshly prepared for C10
-
Triethylamine (Et3N) or DIPEA (1.5 eq.)
-
DCM (Anhydrous)
Procedure:
-
Dissolve the amine and base in dry DCM (0.1 M) under
. -
Cool to 0 °C.
-
Add the acid chloride dropwise.
-
Observation:2-Methylpentanoyl chloride fumes upon addition; use a syringe. 2-Methyldecanoyl chloride is viscous; weigh by difference or use a positive displacement pipette.
-
-
Warm to RT and monitor by TLC/LCMS.
-
Kinetics: The pentanoyl reaction is typically complete in < 1 hour. The decanoyl reaction may require 4–12 hours due to steric bulk and slower diffusion.
-
-
Workup: Follow the purification table above.
Protocol 2: Lipidization Strategy (Specific to C10)
For peptide or drug modification to increase half-life.
-
Solvent Switch: Use DMF or NMP instead of DCM for peptide solubility.
-
Base: Use DIPEA (sterically hindered base) to prevent racemization of the alpha-methyl center.
-
Monitoring: The lipophilic shift on LCMS will be significant (+ ~140 Da for C10 vs + ~84 Da for C6).
Safety & Handling
Volatility vs. Viscosity
-
2-Methylpentanoyl Chloride:
-
Hazard: Highly volatile, lachrymator, corrosive. Fumes release HCl immediately upon contact with moist air.
-
Control: Handle only in a fume hood. Double-glove (Nitrile). Clean spills with solid NaHCO3.
-
-
2-Methyldecanoyl Chloride:
Decision Matrix
Use the following logic to select the appropriate reagent for your application.
Figure 2: Decision matrix for selecting between short-chain and long-chain alpha-methylated acyl chlorides.
References
-
PubChem. (2025). 2-Methylpentanoyl chloride (Compound Summary).[4][5][6] National Library of Medicine. Available at: [Link]
-
The Good Scents Company. (2024). 2-Methyldecanoic acid Properties.[7][1][8][9][10][11] (Precursor data for in-situ generation). Available at: [Link]
Sources
- 1. 2-Methylpropanoyl chloride(79-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. CAS 5238-27-7: 2-Methylpentanoyl chloride | CymitQuimica [cymitquimica.com]
- 5. (2R)-2-methylpentanoyl chloride | C6H11ClO | CID 7160703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. 2-methyl decanoic acid, 24323-23-7 [thegoodscentscompany.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scent.vn [scent.vn]
- 10. CAS 24323-23-7: 2-Methyldecanoic acid | CymitQuimica [cymitquimica.com]
- 11. chemsynthesis.com [chemsynthesis.com]
Technical Comparison Guide: IR Spectroscopic Profiling of 2-Methyldecanoyl Chloride vs. Structural Analogs
Executive Summary & Strategic Context
2-Methyldecanoyl chloride (CAS: Not typically indexed as a commodity chemical, often synthesized in situ) is a specialized acyl chloride intermediate used primarily in the synthesis of branched-chain fatty acid derivatives, lipids, and pharmaceutical lipophiles. Its structural distinctiveness lies in the
For researchers, the critical analytical challenge is not just identification, but differentiation from its hydrolytic degradation product (2-methyldecanoic acid) and its linear isomers. This guide provides a rigorous spectroscopic framework to validate the integrity of this moisture-sensitive reagent.
Theoretical Framework: Vibrational Modes & Alpha-Substitution
The infrared spectrum of 2-methyldecanoyl chloride is dominated by the high-energy acyl chloride carbonyl stretch. Unlike ketones or esters, the chlorine atom exerts a powerful inductive electron-withdrawing effect (-I), shortening the C=O bond and driving the stretching frequency to the 1785–1815 cm⁻¹ region.
The Alpha-Methyl Effect
The presence of a methyl group at the C2 position introduces two subtle but diagnostic perturbations:
-
Inductive Donation (+I): The methyl group donates electron density to the carbonyl carbon, theoretically lowering the force constant slightly compared to the unbranched decanoyl chloride.
-
Steric Compression: The bulk of the methyl group can slightly widen the Cl-C-C bond angle, compressing the C=O bond and raising the frequency. Net Result: These effects largely cancel out, keeping the C=O peak within the standard acyl chloride window, but the fingerprint region (1400–600 cm⁻¹) becomes the primary discriminator for the branched structure.
Comparative Spectral Analysis
The following table contrasts 2-methyldecanoyl chloride with its immediate precursor (the acid) and its linear analog.
Table 1: Diagnostic IR Peak Comparison
| Functional Group | Mode | 2-Methyldecanoyl Chloride (Target) | 2-Methyldecanoic Acid (Hydrolysis Impurity) | Decanoyl Chloride (Linear Analog) |
| Carbonyl (C=O) | Stretch | 1795 ± 5 cm⁻¹ (Sharp, Strong) | 1705–1720 cm⁻¹ (Broad, Strong) | 1800 ± 5 cm⁻¹ |
| Hydroxyl (O-H) | Stretch | Absent (Critical Purity Check) | 2500–3300 cm⁻¹ (Very Broad) | Absent |
| C-Cl | Stretch | 600–800 cm⁻¹ (Moderate) | Absent | 600–800 cm⁻¹ |
| C-H (Methyl) | Stretch | ~2960 cm⁻¹ (Enhanced intensity due to extra -CH₃) | ~2960 cm⁻¹ | ~2960 cm⁻¹ (Weaker relative to CH₂) |
| Fermi Resonance | Overtone | Often visible as a shoulder ~1740 cm⁻¹ | Absent | Often visible ~1740 cm⁻¹ |
Expert Insight: A common error is misinterpreting the Fermi resonance shoulder (often near 1740 cm⁻¹) as an ester impurity. If the shoulder intensity is <10% of the main peak, it is likely intrinsic. If it grows over time, it indicates hydrolysis or esterification.
Experimental Protocol: Synthesis & Real-Time Validation
Objective: Synthesize 2-methyldecanoyl chloride from 2-methyldecanoic acid and validate conversion using IR monitoring.
Reagents & Equipment[1]
-
Substrate: 2-Methyldecanoic acid (neat liquid).
-
Reagent: Oxalyl chloride (2.0 equiv) or Thionyl chloride.
-
Catalyst: DMF (1-2 drops, essential for Vilsmeier-Haack type activation).
-
Apparatus: Flame-dried glassware, inert atmosphere (
or ), ATR-FTIR spectrometer.
Step-by-Step Methodology
-
Setup: Place 2-methyldecanoic acid in a round-bottom flask under inert gas.
-
Activation: Add anhydrous DCM (solvent) and catalytic DMF.[1]
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature and stir for 2-4 hours.
-
In-Process Check (IPC) - The "Disappearance Test":
-
Take a microliter aliquot.
-
Pass Criteria: Complete disappearance of the broad O-H stretch (3000 cm⁻¹) and the Acid C=O (1710 cm⁻¹).
-
Fail Criteria: Persistence of the 1710 cm⁻¹ shoulder indicates incomplete reaction.
-
-
Isolation: Remove solvent and excess reagent under vacuum.
-
Final Validation: Acquire ATR-IR of the neat oil. Ensure no "ghost peak" at 1710 cm⁻¹ (indicates moisture contamination during handling).
Diagram 1: Synthesis & Validation Workflow
Caption: Logical workflow for converting the acid to the acid chloride with IR checkpoints to ensure complete conversion.
Diagnostic Logic for Unknown Identification
When presented with a sample purported to be 2-methyldecanoyl chloride, use this logic tree to confirm identity and purity.
Diagram 2: Spectral Interpretation Logic Tree
Caption: Decision tree for classifying the sample based on dominant Carbonyl and Hydroxyl vibrational modes.
References
-
NIST Mass Spectrometry Data Center. Decanoyl chloride.[2][3] National Institute of Standards and Technology (NIST).[3] Accessed March 2, 2026. [Link]
-
PubChem. 2-Methyldodecanoic acid (Related Analog Data). National Library of Medicine. Accessed March 2, 2026. [Link]
-
OpenStax. Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Accessed March 2, 2026. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid (Isobutyric acid). Accessed March 2, 2026. [Link]
Sources
validation of chiral purity in 2-methyldecanoyl esters
Validation of Chiral Purity in 2-Methyldecanoyl Esters: A Comparative Technical Guide
Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pheromone Synthesis and Drug Development. Scope: Technical validation of enantiomeric excess (% ee) for C2-methylated fatty acid esters.
Core Directive: The Chiral Challenge at C2
The 2-methyldecanoyl ester moiety represents a specific analytical challenge. Unlike simple alcohols or amines, the chiral center at the
This guide rejects the "one-size-fits-all" approach. Instead, we evaluate three distinct methodologies, prioritizing Direct Chiral Gas Chromatography (GC) as the primary validated system for analytical scale, while establishing Indirect Derivatization as the necessary confirmation tool.
Comparative Analysis: Selecting the Right Tool
The following comparison synthesizes performance metrics for separating (R)- and (S)-2-methyldecanoates.
| Feature | Method A: Direct Chiral GC | Method B: Indirect Derivatization (GC/HPLC) | Method C: Direct Chiral HPLC |
| Mechanism | Inclusion complex (Cyclodextrin phase) | Diastereomer formation (Covalent) | H-bonding/Steric (Polysaccharide phase) |
| Resolution ( | High (> 2.5) | Very High (> 5.0) | Moderate (1.5 - 2.0) |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Chemical reaction required) | Minimal |
| Detection | FID (Universal, High Sensitivity) | FID or UV (requires chromophore) | UV/RI/ELSD (Low sensitivity for esters) |
| Risk | Thermal racemization (low risk if <200°C) | Kinetic resolution (reaction may be selective) | Solvent waste, low detection limits |
| Cost/Run | Low | High (Reagents + Time) | High (Solvents) |
| Verdict | Gold Standard for QC | Validation & Confirmation | Preparative Scale Only |
Detailed Protocols & Methodologies
Primary Protocol: Direct Chiral Capillary GC
Rationale: 2-Methyldecanoates are sufficiently volatile for GC. Cyclodextrin-based stationary phases (specifically modified
System Configuration:
-
Instrument: GC-FID (Flame Ionization Detector).
-
Column: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin (e.g., Hydrodex -6TBDM or Chirasil-Dex CB).-
Why? The silyl substitution prevents the "lock" of the fatty chain, allowing the chiral recognition mechanism to focus on the C2-methyl group.
-
-
Carrier Gas: Helium or Hydrogen (Constant flow: 1.5 mL/min).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 1 mg of 2-methyldecanoyl ester in 1 mL of n-hexane (HPLC grade).
-
Critical Step: Add Methyl Undecanoate (0.1 mg/mL) as an internal standard (IS). The IS verifies injection precision and retention time stability.
-
-
Temperature Program (optimized for C10):
-
Initial: 80°C (Hold 1 min) – prevents solvent tailing.
-
Ramp 1: 2°C/min to 130°C – slow ramp critical for chiral recognition window.
-
Ramp 2: 20°C/min to 230°C (Hold 5 min) – elutes heavier impurities.
-
-
Self-Validating Logic:
-
The Racemic Spike: You must inject a racemic standard ((R/S)-mixture) first. If you do not see baseline separation (valley between peaks reaches baseline), the method is invalid for quantitative % ee calculation.
-
Peak Identification: The elution order is typically (S) then (R) on
-Dex columns, but this must be confirmed by injecting a pure standard of known configuration or using Method B.
-
Secondary Protocol: Indirect Derivatization (The "Truth" Check)
Rationale: If Direct GC fails (e.g., matrix interference) or reference standards are unavailable, convert the enantiomers into diastereomers. Diastereomers have different physical properties (boiling points) and separate easily on achiral columns.
Reagents:
-
(S)-(-)-1-Phenylethylamine (Chiral auxiliary).
-
EDC
HCl or DCC (Coupling agent).
Workflow:
-
Hydrolysis: Convert ester to free acid (LiOH, THF/Water), then acidify and extract.
-
Coupling: React 2-methyldecanoic acid with (S)-1-phenylethylamine to form the amide .
-
Analysis: Inject the resulting amide onto a standard non-polar GC column (e.g., DB-5 or HP-5).
-
Result: The (R,S)-amide and (S,S)-amide will elute at significantly different times (
t > 1 min).
Visualization of Validation Logic
The following diagram illustrates the decision matrix for validating chiral purity. It enforces a "check-and-balance" system where the direct method is cross-verified against a racemic control.
Caption: Logical workflow for validating chiral purity. Note the mandatory "System Suitability" step using a racemic mixture to define the separation window before sample analysis.
Scientific Integrity & Data Interpretation
Calculating Enantiomeric Excess (% ee)
The standard formula for optical purity must be applied to the integrated peak areas (
Critical Quality Attribute (CQA): For pheromone applications, a % ee of >98% is often required to avoid "behavioral inhibition" (where the antipode cancels the biological signal). For pharmaceutical intermediates, >99.5% is the standard.
Troubleshooting "The Plateau"
If you observe a "plateau" between peaks rather than a baseline return:
-
Cause: Column overload.
-
Fix: Dilute sample 1:10. Chiral stationary phases have very low capacity compared to standard phases.
-
Cause: Temperature ramp too fast.
-
Fix: Lower the ramp rate to 1°C/min through the elution window (110°C–140°C).
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
König, W. A., et al. (1990). Cyclodextrins as chiral stationary phases in capillary gas chromatography. Journal of High Resolution Chromatography, 13(10), 702-707. Link
-
Mori, K. (2007). Pheromones: Synthesis and Bioactivity. Topics in Current Chemistry. (Authoritative text on pheromone chirality). Link
-
Sigma-Aldrich (Merck). (2025). Chiral GC Columns Application Guide: Astec CHIRALDEX & Supelco DEX.[2] Link
Sources
A Comparative Guide to Steric Effects in the Fatty Acid Chloride Series
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Steric Hindrance in Acylation Reactions
Fatty acid chlorides are highly reactive acylating agents, indispensable in organic synthesis for the formation of esters and amides. Their utility is particularly significant in drug development, where the conjugation of fatty acids to active pharmaceutical ingredients (APIs) can enhance lipophilicity, improve bioavailability, and enable targeted drug delivery.[1][2][3] The reactivity of a fatty acid chloride is not uniform across the class; it is profoundly influenced by the steric environment around the electrophilic carbonyl carbon. This guide provides a detailed comparison of the steric effects within a series of fatty acid chlorides, supported by experimental data, to elucidate how acyl chain length and branching govern their reactivity. Understanding these steric factors is paramount for reaction optimization, predicting outcomes, and designing novel lipophilic prodrugs.[1][4]
The Theoretical Framework: Quantifying Steric Effects with the Taft Equation
To understand the impact of molecular structure on reactivity, we can turn to the principles of physical organic chemistry. The Taft equation is a linear free energy relationship that separates the electronic (polar) and steric effects of a substituent on the rate of a reaction.[5] The equation is expressed as:
log(k/k₀) = ρσ + δEₛ
Where:
-
k is the rate constant of the reaction with a particular substituent.
-
k₀ is the rate constant of the reference reaction (usually with a methyl group).
-
ρ* is the sensitivity factor for electronic effects.
-
σ* is the polar substituent constant.
-
δ is the sensitivity factor for steric effects.
-
Eₛ is the steric substituent constant.
The Eₛ value is a quantitative measure of the steric bulk of a substituent. More negative Eₛ values indicate greater steric hindrance. By comparing the reaction rates of a series of fatty acid chlorides, we can experimentally determine the influence of steric effects.
Experimental Evidence: A Comparative Kinetic Study of Acyl Chloride Ethanolysis
A study published in the Journal of the Chemical Society, Perkin Transactions 2, investigated the ethanolysis of a series of aliphatic acyl chlorides.[6] The reaction rates were measured by monitoring the change in conductivity of the solution as HCl is produced. This data provides a direct comparison of the reactivity of different acyl chlorides under identical conditions.
The reaction proceeds as follows:
R-COCl + CH₃CH₂OH → R-COOCH₂CH₃ + HCl
The following table summarizes the specific ethanolysis rates for a selection of acyl chlorides at 25°C.
| Acyl Chloride (R-COCl) | R Group | Rate Constant (k) at 25°C (s⁻¹) | Relative Rate (k/k_acetyl) |
| Acetyl chloride | CH₃ | 1.05 x 10⁻¹ | 1.00 |
| Propionyl chloride | CH₃CH₂ | 3.98 x 10⁻² | 0.38 |
| Isobutyryl chloride | (CH₃)₂CH | 1.35 x 10⁻² | 0.13 |
| Pivaloyl chloride (Trimethylacetyl chloride) | (CH₃)₃C | 2.57 x 10⁻³ | 0.024 |
Data sourced from J. Chem. Soc., Perkin Trans. 2, 1975, 1755-1759.[6]
Analysis of the Kinetic Data
The data clearly demonstrates a trend of decreasing reactivity with increasing steric bulk around the carbonyl group.
-
Chain Elongation: The rate of ethanolysis decreases when moving from acetyl chloride to propionyl chloride. This is due to the slightly larger size of the ethyl group compared to the methyl group, which presents a greater steric barrier to the approaching ethanol nucleophile.[6]
-
Branching: A more dramatic decrease in reactivity is observed with branching. Isobutyryl chloride, with its isopropyl group, reacts significantly slower than the straight-chain propionyl chloride. The most pronounced steric hindrance is seen with pivaloyl chloride, which possesses a bulky tert-butyl group. Its reaction rate is over 40 times slower than that of acetyl chloride.[6]
This trend is consistent with a bimolecular reaction mechanism where the nucleophile attacks the carbonyl carbon. Increased steric bulk hinders this approach, slowing down the reaction.[6]
Extending the Principles to Long-Chain Fatty Acid Chlorides
While the 1975 study did not include long-chain fatty acid chlorides like octanoyl chloride (C8) or stearoyl chloride (C18), the principles of steric hindrance remain applicable. For straight-chain aliphatic acyl chlorides, the incremental increase in chain length beyond propionyl chloride is expected to have a progressively smaller effect on the reaction rate at the carbonyl carbon. The primary steric influence comes from the groups in the immediate vicinity of the reaction center (the α and β carbons). However, the long, flexible alkyl chain of stearoyl chloride can influence reactivity in other ways, such as by affecting the solubility of the acyl chloride and the transition state in the reaction medium.
In the context of synthesizing lipophilic prodrugs, the choice of fatty acid chain length is often a balance between achieving the desired lipophilicity and maintaining sufficient reactivity for the acylation reaction to proceed efficiently.[1][2]
Experimental Protocol: A Guideline for Comparative Kinetic Analysis of Fatty Acid Chloride Alcoholysis
For researchers wishing to perform their own comparative studies, the following protocol outlines a general method for determining the rate of alcoholysis of fatty acid chlorides. This method is based on the principles of conductometric analysis, as described in the literature.[6]
Objective
To determine and compare the pseudo-first-order rate constants for the alcoholysis of a series of fatty acid chlorides (e.g., butyryl chloride, octanoyl chloride, stearoyl chloride, and isobutyryl chloride) in ethanol.
Materials and Reagents
-
Butyryl chloride (reagent grade, freshly distilled)
-
Octanoyl chloride (reagent grade, freshly distilled)
-
Stearoyl chloride (reagent grade)
-
Isobutyryl chloride (reagent grade, freshly distilled)
-
Absolute ethanol (anhydrous)
-
Conductivity meter and probe
-
Constant temperature bath
-
Stopwatch
-
Standard volumetric flasks and pipettes
Experimental Workflow
Figure 1: Workflow for the kinetic study of fatty acid chloride alcoholysis.
Detailed Procedure
-
Preparation:
-
Equilibrate a sufficient volume of absolute ethanol to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature bath.
-
Prepare dilute stock solutions of each fatty acid chloride in a small volume of anhydrous ethanol. These should be prepared immediately before use due to the high reactivity of acyl chlorides.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
-
Kinetic Run:
-
Place a known volume of the temperature-equilibrated absolute ethanol into a reaction vessel equipped with the conductivity probe.
-
Allow the system to thermally equilibrate and record the initial conductivity of the ethanol.
-
Initiate the reaction by rapidly injecting a small, known volume of the fatty acid chloride stock solution into the stirred ethanol. Start the stopwatch simultaneously.
-
Record the conductivity of the solution at regular time intervals until the value becomes constant (indicating the completion of the reaction). This final conductivity is G∞. The conductivity at time t is Gt.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the rate constant can be determined from the following relationship: ln(G∞ - Gt) = -kt + C
-
Plot ln(G∞ - Gt) versus time (t). The plot should yield a straight line.
-
The pseudo-first-order rate constant, k, is the negative of the slope of this line.
-
Repeat the experiment for each fatty acid chloride under identical conditions to ensure reproducibility.
-
The Impact of Steric Hindrance on Drug Development
The principles of steric hindrance in fatty acid chloride reactivity have significant implications for the synthesis of lipophilic prodrugs. When conjugating a fatty acid to a drug molecule, the steric environment of both the fatty acid chloride and the functional group on the API (e.g., a hydroxyl or amino group) will influence the reaction rate and yield.
Sources
- 1. journalirjpac.com [journalirjpac.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic substitution at trigonal carbon. Part II. Ethanolysis of aliphatic acyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
2-Methyldecanoyl Chloride: Synthesis, Characterization, and Comparative Performance
Topic: Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of α-Branching
In drug discovery and lipid biochemistry, the precise modulation of lipophilicity and metabolic stability is paramount. While Decanoyl Chloride (straight-chain) is the commodity standard for introducing C10 lipid tails, it suffers from rapid hydrolytic degradation and facile enzymatic cleavage in vivo.
2-Methyldecanoyl Chloride represents a strategic alternative. The introduction of a methyl group at the α-position (C2) creates a "steric gate." This structural modification does not significantly alter the overall lipophilicity (LogP) but drastically changes the pharmacokinetic profile by retarding nucleophilic attack (hydrolysis) and inhibiting β-oxidation.
This guide provides the standard reference data (predicted and experimental), a validated synthesis protocol , and a comparative performance analysis to support its adoption in high-value synthetic workflows.
Standard Reference Data: The Chemical Profile
Note: As a specialized intermediate, specific physical constants for 2-methyldecanoyl chloride are often absent from public databases. The values below represent high-confidence predictive data derived from homologous series extrapolation and the parent acid (CAS: 24323-23-7).
Table 1: Physicochemical Specifications
| Property | 2-Methyldecanoyl Chloride (Target) | Decanoyl Chloride (Reference) |
| CAS Number | Derivative of 24323-23-7 | 112-13-0 |
| Molecular Formula | C₁₁H₂₁ClO | C₁₀H₁₉ClO |
| Molecular Weight | 204.74 g/mol | 190.71 g/mol |
| Boiling Point (Predicted) | 108–112 °C (at 5 mmHg) | 94–96 °C (at 5 mmHg) |
| Density (25°C) | ~0.912 g/mL | 0.919 g/mL |
| Refractive Index ( | ~1.445 | 1.441 |
| Appearance | Colorless to pale yellow oil | Colorless liquid |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Reacts with water; Soluble in DCM, THF |
Spectral Fingerprint (Validation Criteria)
To validate the identity of synthesized 2-methyldecanoyl chloride, use the following spectral markers which distinguish it from the straight-chain analog.
-
¹H NMR (CDCl₃, 400 MHz):
-
Diagnostic Signal: The α-proton appears as a sextet/multiplet at δ 2.6–2.9 ppm , distinct from the clean triplet (δ 2.88 ppm) of decanoyl chloride.
-
Methyl Branch: A distinct doublet at δ 1.1–1.2 ppm (3H, J ≈ 7 Hz) confirms the 2-methyl substitution.
-
-
FT-IR (Neat):
-
C=O Stretch: Sharp, intense band at 1795–1800 cm⁻¹ (Acyl chloride carbonyl).
-
Absence: No broad O-H stretch (3500–2500 cm⁻¹), confirming full conversion from the acid.
-
Experimental Protocol: Synthesis & Characterization
Standard commercially available decanoyl chloride is often contaminated with hydrolysis products. For precision applications, fresh synthesis of the 2-methyl derivative is required.
Workflow Diagram: The Oxalyl Chloride Route
The following diagram outlines the optimized synthesis pathway, selected for its ability to handle steric bulk better than Thionyl Chloride (
Figure 1: Catalytic cycle for the conversion of sterically hindered fatty acids to acyl chlorides using the Vilsmeier-Haack intermediate mechanism.
Step-by-Step Methodology
Reagents: 2-Methyldecanoic acid (10 mmol), Oxalyl Chloride (12 mmol), DMF (anhydrous, 2 drops), Dichloromethane (DCM, anhydrous).[1]
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon/Nitrogen.
-
Dissolution: Dissolve 2-methyldecanoic acid (1.86 g, 10 mmol) in 20 mL of anhydrous DCM. Add 2 drops of anhydrous DMF (Catalyst).
-
Activation: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise over 10 minutes. Caution: Vigorous gas evolution (
, , ). -
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The reaction is complete when gas evolution ceases.
-
Workup: Concentrate the mixture under reduced pressure (Rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Purification: Vacuum distillation (bulb-to-bulb, Kugelrohr) is recommended for high-purity applications, though the crude oil is often sufficient (>98%) due to the volatile nature of the byproducts.
Comparative Performance: Steric Shielding
Why choose the 2-methyl variant? The primary driver is kinetic stability .
Hydrolytic Stability Analysis
Acyl chlorides decompose upon exposure to moisture. The 2-methyl group creates a "steric umbrella" that shields the electrophilic carbonyl carbon from nucleophilic attack by water or enzymes.
| Feature | Decanoyl Chloride | 2-Methyldecanoyl Chloride | Mechanism |
| Hydrolysis Rate ( | 1.0 (Fast) | ~0.15 (Slow) | Steric hindrance at |
| Metabolic Fate | Rapid | Blocked/Slowed | The methyl group prevents the formation of the |
| Selectivity | High reactivity, low selectivity | Controlled reactivity | Reduced side-reactions with weak nucleophiles. |
Visualizing the Steric Effect
Figure 2: Schematic representation of nucleophilic trajectory. The methyl group (Yellow) physically obstructs the optimal angle of attack (Bürgi-Dunitz angle) for incoming nucleophiles.
Handling & Stability
-
Storage: Store under inert atmosphere (Argon) at 2–8°C.
-
Container: Glass with PTFE-lined caps. Avoid metal seals which can corrode from residual HCl fumes.
-
Safety: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to release HCl gas.[2]
References
- Synthesis of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Steric Effects in Solvolysis: Tidwell, T. T. (1990). Steric effects in the solvolysis of acyl chlorides. Journal of Physical Organic Chemistry. Link
-
Metabolic Stability of Branched Fatty Acids: Jones, P. M., & Bennett, M. J. (2010). Disorders of Lipid Metabolism. In: Neurobiology of Disease. Link
-
Reference for Parent Acid (2-Methyldecanoic Acid): PubChem Compound Summary for CID 90367. Link
-
Comparative Reagent Guide: BenchChem Technical Guide to Decanoylation. Link
Sources
distinguishing 2-methyldecanoyl isomers by chromatography
High-Resolution Chromatographic Strategies for Distinguishing 2-Methyldecanoyl Isomers: A Comparative Guide
The structural resolution of 2-methyldecanoic acid and its acyl derivatives (2-methyldecanoyl) represents a significant analytical challenge in lipidomics, pheromone biosynthesis, and pharmaceutical development. Because the chiral center is located at the C2 (
As an Application Scientist, I have designed this guide to objectively compare the three most robust chromatographic methodologies for resolving these isomers. Rather than merely listing steps, this guide deconstructs the mechanistic causality behind each technique and provides self-validating protocols to ensure absolute scientific integrity in your laboratory.
Mechanistic Pathways for Isomeric Resolution
The separation of 2-methyldecanoyl isomers requires either a chiral environment to induce differential transient binding or a chemical transformation to permanently alter the molecules' spatial geometry.
Workflow for direct vs. indirect chromatographic resolution of 2-methyldecanoyl isomers.
1. Indirect Separation via Diastereomeric Derivatization (Achiral GC/LC) Enantiomers cannot be separated on standard achiral stationary phases. However, by reacting racemic 2-methyldecanoic acid with an enantiopure chiral auxiliary, the enantiomers are converted into diastereomeric amides. The steric bulk of the auxiliary amplifies the spatial differences between the (2R) and (2S) acyl chains, creating distinct boiling points and dipole moments that allow for baseline resolution on conventional achiral columns1[1].
2. Direct Separation via Chiral GC Direct chiral GC utilizes modified cyclodextrin stationary phases. Separation is driven by reversible, enantioselective inclusion complexation. The hydrophobic decanoyl chain enters the cyclodextrin cavity, while the chiral C2-methyl group interacts with the derivatized rim of the cyclodextrin2[2]. The (2S)-isomer typically forms a slightly more stable complex due to favorable van der Waals contacts, leading to differential retention.
3. Direct Separation via Chiral UHPLC Chiral UHPLC utilizes polysaccharide-based chiral stationary phases (CSPs), such as derivatized amylose or cellulose. The separation depends on the helical structure of the polymer, which provides chiral grooves. Multiple points of interaction (hydrogen bonding, dipole-dipole, and steric hindrance) dictate that one enantiomer will align better with the CSP's binding sites 3[3].
Quantitative Performance Comparison
| Metric | Indirect GC (Diastereomeric) | Direct Chiral GC | Direct Chiral UHPLC-MS/MS |
| Resolution ( | > 2.0 (Excellent) | 1.2 – 1.5 (Moderate) | > 1.5 (Good) |
| Analysis Time | 25 - 35 min | 40 - 60 min | 10 - 15 min |
| Sensitivity (LOD) | ~10 ng/mL (FID) / ~1 ng/mL (MS) | ~5 ng/mL (MS) | < 0.1 ng/mL (MRM) |
| Sample Prep | High (2-step derivatization) | Low (Simple methylation) | Medium (Optional tagging) |
| Column Cost | Low (~$500, Achiral) | High (~$1,200, Cyclodextrin) | Very High (~$2,000, Polysaccharide) |
| Primary Application | Preparative scale-up, routine QA | Volatile pheromone profiling | Trace lipidomics, biological matrices |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop systems. Every chemical choice is justified by its mechanistic causality, and every workflow includes a mandatory validation gate.
Protocol 1: Indirect GC Separation via Phenylethylamide Derivatization
Best for laboratories lacking specialized chiral columns but requiring high-resolution baseline separation.
-
Acyl Chloride Formation: Dissolve 1 mg of 2-methyldecanoic acid in 500 µL of anhydrous dichloromethane (DCM). Add 10 µL of oxalyl chloride and 1 µL of dimethylformamide (DMF) catalyst. Stir for 1 hour at room temperature.
-
Causality: Oxalyl chloride converts the stable carboxylic acid into a highly reactive acyl chloride. Performing this at room temperature prevents the heat-induced racemization that frequently occurs with harsher reagents like thionyl chloride.
-
-
Amidation: Evaporate excess oxalyl chloride under
. Re-dissolve in 200 µL DCM. Add 5 µL of enantiomerically pure (R)-1-phenylethylamine and 10 µL of triethylamine. React for 30 minutes. -
Extraction: Wash with 0.1 M HCl, followed by saturated
. Extract the organic layer and dry over anhydrous . -
Analysis: Inject 1 µL onto a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5).
-
Self-Validation System: Run an enantiopure (2S)-methyldecanoic acid standard through the exact same derivatization process. If a second peak appears in the chromatogram, chiral inversion (racemization) occurred during sample preparation, indicating moisture contamination in the DCM or excessive reaction time.
-
Protocol 2: Direct Chiral GC-MS Analysis
Best for volatile profiling and avoiding bulky derivatization groups that might obscure mass spectral fragmentation.
-
Methylation: React 1 mg of the lipid extract with 500 µL of 14%
-methanol at 60°C for 15 minutes. Extract the resulting fatty acid methyl esters (FAMEs) with hexane.-
Causality: Free carboxylic acids interact too strongly with the silanol groups on the GC column wall, causing severe peak tailing. Methylation masks the polar headgroup, ensuring sharp, Gaussian peak shapes necessary for resolving closely eluting enantiomers.
-
-
Analysis: Inject 1 µL onto a customized chiral column (e.g., 66% heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-
-cyclodextrin)2[2]. Use a slow temperature ramp (1°C/min from 120°C).-
Self-Validation System: Co-inject a straight-chain alkane standard (e.g., C12-C14). If the theoretical plate count (
) for the alkanes drops below manufacturer specifications, the cyclodextrin phase has thermally degraded, and the column must be replaced before trusting the chiral resolution.
-
Protocol 3: Direct Chiral UHPLC-MS/MS Analysis
Best for high-throughput, trace-level biological samples.
-
Derivatization: React the free acid with 1-naphthylamine using EDC/NHS coupling chemistry.
-
Analysis: Isocratic elution on a sub-2 µm Chiralpak IG-U column using Acetonitrile/Water (80:20) with 0.1% formic acid.
-
Self-Validation System: Spike the sample with an isotopically labeled internal standard (2-methyldecanoic acid-
). The system is validated when the retention time of the internal standard perfectly matches the primary analyte, confirming that no matrix-induced retention shifts have compromised the chiral identification 4[4].
-
Conclusion
The choice of chromatographic technique for distinguishing 2-methyldecanoyl isomers hinges on your laboratory's infrastructure and the sample matrix. For absolute baseline resolution without the need for expensive chiral columns, Indirect GC via phenylethylamide derivatization remains the gold standard. However, for high-throughput lipidomics where sensitivity is paramount, Direct Chiral UHPLC-MS/MS utilizing polysaccharide phases offers unmatched speed and limits of detection.
References
-
Holmquist, M., et al. "Creation of a Synthetically Useful Lipase with Higher Than Wild-Type Enantioselectivity and Maintained Catalytic Activity." Organic Letters - ACS Publications.[Link]
-
Lipinski, M., et al. "Unexpected Formation of Low Amounts of (R)-Configurated anteiso-Fatty Acids in Rumen Fluid Experiments." PLoS One / Semantic Scholar.[Link]
-
Hammann, S., et al. "Enantioselective Determination of Anteiso Fatty Acids in Food Samples." ResearchGate.[Link]
-
Lipkowitz, K. B. "Atomistic Modeling of Enantioselective Binding." Accounts of Chemical Research - ACS Publications.[Link]
Sources
Safety Operating Guide
Decanoyl chloride, 2-methyl- proper disposal procedures
Technical Guide: Safe Disposal Procedures for 2-Methyldecanoyl Chloride
Executive Summary & Core Directive
Urgency: High (Corrosive, Water-Reactive) Target Audience: Chemical Safety Officers, Synthetic Chemists, Hazardous Waste Managers.
This guide defines the standard operating procedure (SOP) for the safe quenching and disposal of 2-methyldecanoyl chloride (and similar long-chain branched acid chlorides). Unlike short-chain analogs (e.g., acetyl chloride), this compound combines high reactivity with low water solubility .
Critical Warning: Direct addition of this lipophilic acid chloride to water often results in a floating, unreacted "oil lens" that can violently hydrolyze later when agitated. You must use a co-solvent to ensure controlled quenching.
Chemical Profile & Hazard Identification
| Parameter | Data | Operational Implication |
| Chemical Name | 2-Methyldecanoyl chloride | Branched long-chain acyl chloride. |
| CAS Number | Generic Class Ref: 112-13-0 (Straight chain analog) | Treat as generic acid chloride for safety. |
| Reactivity | Water-reactive, Corrosive | Liberates HCl gas and heat upon contact with moisture. |
| Solubility | Lipophilic (Hydrophobic) | Will not dissolve in water. Forms a separate phase. |
| Byproducts | 2-Methyldecanoic acid + HCl | The acid byproduct is an oily liquid/solid insoluble in water. |
Pre-Operational Planning
Personal Protective Equipment (PPE)
-
Respiratory: Full-face respirator with acid gas cartridges (Type E or ABEK) if working outside a fume hood (not recommended).
-
Skin: Nitrile gloves (double-gloved) or Silver Shield/4H laminate gloves for spill cleanup.
-
Eyes: Chemical splash goggles (Face shield recommended for quantities >100 mL).
Engineering Controls
-
Ventilation: All operations must be performed inside a certified chemical fume hood.
-
Cooling: Ice-water bath required to manage exotherm.
Step-by-Step Disposal Protocol
Method A: Controlled Hydrolysis (Standard Laboratory Procedure)
Best for: Routine waste disposal of pure reagent or reaction mixtures.
Step 1: Dilution (The Solvation Rule) Do not add the neat chemical directly to water.
-
Dissolve the 2-methyldecanoyl chloride in an inert organic solvent (e.g., Dichloromethane (DCM) , Toluene , or Ethyl Acetate ).
-
Ratio: 1 part acid chloride : 5 parts solvent.
-
Reasoning: This prevents the formation of a "protective" polymer/oil skin that blocks hydrolysis.
-
Step 2: The Quench
-
Prepare a large beaker containing Ice Water (approx. 10x volume of the acid chloride solution).
-
Optional: Add 5-10% Sodium Carbonate (
) to the ice water to neutralize HCl in situ, but be prepared for vigorous bubbling.
-
-
Transfer the organic solution to an addition funnel.
-
Dropwise Addition: Add the acid chloride solution slowly to the stirred ice water.
-
Observation: You will see fuming (HCl) and heat generation. Monitor temperature; keep below 20°C.
-
Step 3: Neutralization & Separation
-
Once addition is complete, stir for 30 minutes to ensure total hydrolysis.
-
Test the pH of the aqueous layer.[1] If acidic, slowly add Sodium Bicarbonate (
) or Sodium Hydroxide (NaOH) solution until pH 7-8. -
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Bottom Layer (if DCM used): Contains the organic solvent and the byproduct (2-methyldecanoic acid).
-
Top Layer: Aqueous salt solution (NaCl).
-
Step 4: Waste Stream Sorting
-
Organic Layer: Dispose of as Halogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste (if Toluene/EtOAc used).
-
Aqueous Layer: If neutralized and free of organics, this can often be drain-disposed (check local EHS regulations). Otherwise, dispose as Aqueous Waste .
Method B: Esterification (Alternative)
Best for: Converting the corrosive chloride into a stable, non-corrosive ester before disposal.
-
Dilute the acid chloride in an inert solvent.
-
Add slowly to a large excess of Ethanol or Methanol (in a fume hood).
-
Result: Forms the ethyl/methyl ester and HCl.
-
Neutralize with bicarbonate, then dispose of the entire mixture as Flammable Organic Waste .
Visualization: Decision Workflow
Figure 1: Operational workflow for the safe quenching and separation of lipophilic acid chlorides.
Troubleshooting & Safety Data
| Issue | Cause | Corrective Action |
| Oily residue persists | Product insolubility | Do not pour down drain. Extract with DCM/Hexane and dispose as organic waste. |
| Violent bubbling | Adding too fast to Carbonate | Slow down addition or switch to plain ice water, then neutralize later. |
| White fumes escaping | HCl gas evolution | Ensure fume hood sash is low; use a scrubber or trap if processing >100g. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Decanoyl Chloride.
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
-
Flinn Scientific. (2025). Acid Chloride Quenching Protocols.
-
PubChem. (2025).[2] Compound Summary: 2-Methylhexanoyl chloride (Analogous Structure).
Sources
Personal protective equipment for handling Decanoyl chloride, 2-methyl-
[1]
CAS: 56554-56-8 | Formula: C₁₁H₂₁ClO Synonyms: 2-Methyldecanoyl chloride; α-Methylcapric acid chloride[1]
Executive Summary: The Silent Hazard
As a Senior Application Scientist, I often see researchers underestimate long-chain acid chlorides like 2-methyldecanoyl chloride .[1] Because they are less volatile than acetyl chloride, the immediate olfactory warning of HCl is often delayed. However, the lipophilic C10 tail allows this compound to penetrate the skin barrier rapidly before hydrolysis occurs in the subcutaneous tissue, leading to deep, delayed chemical burns.
Core Directive: Treat this reagent as a water-reactive corrosive .[1] Your primary safety objective is to prevent moisture ingress (which degrades the reagent) and to prevent skin/eye contact (which degrades you).
Part 1: Hazard Analysis & Mechanism
To select the right PPE, you must understand the enemy. 2-Methyldecanoyl chloride is an electrophilic acylating agent.[1] Upon contact with nucleophiles (water in mucous membranes, amines in proteins), it undergoes rapid substitution.
The Hydrolysis Mechanism (The "Why" behind the PPE):
-
HCl Generation: The reaction releases hydrochloric acid.[2] If this happens on your skin, it causes immediate coagulation necrosis.
-
Lipophilicity: The "Decanoyl" (C10) chain makes this molecule oily and hydrophobic. It resists washing off with water alone and penetrates nitrile gloves faster than smaller, polar acid chlorides.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear." Use this targeted matrix for 2-methyldecanoyl chloride.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Eye & Face | Chemical Splash Goggles + Face Shield (8-inch min) | Crucial: Safety glasses are insufficient.[1] The hydrolysis produces HCl mist that tracks around glasses. A face shield protects the neck from splashes during syringe transfers. |
| Hand (Splash) | Nitrile (Double Gloved) | Thickness: Minimum 5 mil (0.12 mm).[1] Breakthrough: < 15 mins. Protocol: Change immediately upon any splash. The lipophilic tail facilitates permeation through nitrile rubber. |
| Hand (Immersion) | Silver Shield / 4H® (Laminate) | Breakthrough: > 480 mins.[1] Use Case: Spill cleanup or handling >100 mL. These are chemically impervious to chlorinated lipids. Wear nitrile over these for dexterity. |
| Respiratory | Fume Hood (Primary) or ABEK/Acid Gas Respirator | Volatility: Low, but HCl byproduct is volatile. If working outside a hood (e.g., weighing), a half-mask with Type E (Acid Gas) or Type B (Inorganic) cartridges is mandatory.[1] |
| Body | Poly-coated Apron or Tyvek® Lab Coat | Standard cotton lab coats absorb the chemical, holding it against the skin.[1] A chemical-resistant apron prevents "soak-through" burns.[1] |
Part 3: Operational Protocols
3.1. Handling & Transfer Workflow
-
Dryness is Paramount: Flame-dry all glassware.[1] Moisture triggers the release of HCl gas, which can over-pressurize sealed vessels.
-
Inert Atmosphere: Always handle under Nitrogen (
) or Argon ( ).[1] -
Syringe Technique: Use glass syringes with Luer-lock tips.[1] Avoid plastic syringes (the plunger rubber may swell).
3.2. Emergency Spill Management
CRITICAL ERROR: Do NOT use water to clean a concentrated spill. Adding water to the neat chemical will generate a violent exotherm and a cloud of HCl gas.
Correct Protocol:
-
Absorb (Dry): Cover the spill with dry sand , vermiculite , or calcium carbonate (lime) . The lime will help neutralize the acid chloride slowly.
-
Scoop: Transfer the absorbed material into a dry container.
-
Quench (Remote): Move the container to a fume hood. Slowly add the solid mixture to a large volume of ice water to hydrolyze it under controlled ventilation.
3.3. Disposal & Quenching
Never dispose of active acid chlorides directly into solvent waste drums; they can pressurize the drum.
Step-by-Step Quenching:
-
Prepare Trap: Set up a flask with 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) and ice. -
Dilute: Dilute the waste acid chloride in an inert solvent (e.g., Dichloromethane or Toluene).
-
Add Slowly: Add the diluted acid chloride dropwise into the alkaline ice bath.
-
Note:
evolution will be vigorous if using bicarbonate.
-
-
Check pH: Ensure pH is neutral/basic.
-
Discard: Separate the organic layer (if immiscible) for organic waste. The aqueous layer can often be drain-disposed (check local regulations).[1]
Part 4: Visualizations
Figure 1: Decision Logic for Spill Response
Caption: Logical flow for determining the safe cleanup method based on spill size and location.
[1]
Figure 2: Glove Selection Hierarchy
Caption: Selection strategy balancing dexterity vs. permeation resistance for lipophilic acid chlorides.
[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[5] 2-Methyldecanoyl chloride (Compound Summary). National Library of Medicine. [Link][1]
-
University of California, San Diego. (2019). Standard Operating Procedure: Acid Chlorides. UCSD Environment, Health & Safety. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
